4-(Isopropylthio)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQZLTQBBLQRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Isopropylthio)benzoic acid (CAS No. 13205-50-0)
Introduction
4-(Isopropylthio)benzoic acid is a para-substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure uniquely combines a benzoic acid scaffold with a thioether linkage, two moieties of significant interest in drug development. The benzoic acid core is a privileged structure, capable of critical interactions with biological targets through its carboxylic acid group, such as forming hydrogen bonds with protein residues.[1] Concurrently, the isopropylthio group provides specific steric and electronic properties. Thioethers are often incorporated into drug design to enhance metabolic stability compared to their ether analogs and to allow for fine-tuning of a molecule's characteristics through potential oxidation to sulfoxides or sulfones.[1]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and purification protocols, applications in advanced research, and essential safety and handling procedures.
Physicochemical Properties and Characterization
The reliable identification and application of this compound hinge on a clear understanding of its physical and chemical properties. These characteristics are fundamental for designing synthetic routes, developing purification strategies, and interpreting experimental outcomes.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13205-50-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂S | [2] |
| Molecular Weight | 196.27 g/mol | [2] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | Data not explicitly found in searches; related compounds like 4-isopropylbenzoic acid melt at 117-120 °C.[3] | |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethanol, and ethyl acetate; sparingly soluble in water.[4][5] | |
| SMILES Code | O=C(O)C1=CC=C(SC(C)C)C=C1 | [2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a specific public spectrum for this exact compound was not retrieved, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[6][7][8][9]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different types of protons.
-
A doublet for the six methyl protons (-CH(CH₃)₂) around 1.2-1.4 ppm.
-
A septet for the methine proton (-CH(CH₃)₂) between 3.0-3.5 ppm.
-
Two doublets in the aromatic region (7.2-8.1 ppm), corresponding to the four protons on the para-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum provides a map of the carbon skeleton.
-
A signal for the methyl carbons (-CH(CH₃)₂) around 23 ppm.
-
A signal for the methine carbon (-CH(CH₃)₂) around 35-40 ppm.
-
Four distinct signals in the aromatic region (approximately 125-145 ppm), including the carbon attached to the sulfur (ipso-carbon).
-
A signal for the carboxylic acid carbon (-COOH) in the range of 170-180 ppm.
-
Synthesis and Purification
A robust and reproducible synthetic protocol is essential for obtaining high-purity this compound for research and development. A common and logical approach is the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide, such as 2-bromopropane, in the presence of a base.
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes the synthesis of this compound from 4-mercaptobenzoic acid.
Causality and Experimental Choices:
-
Base (e.g., K₂CO₃ or NaOH): The base is crucial for deprotonating the thiol group of 4-mercaptobenzoic acid, forming a thiolate anion. This anion is a potent nucleophile required to attack the electrophilic carbon of 2-bromopropane.
-
Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering by protonating the nucleophile.
-
Inert Atmosphere (Optional but Recommended): Thiols can be susceptible to oxidation to disulfides. Performing the reaction under nitrogen or argon minimizes this side reaction, improving the yield and purity of the desired product.
Step-by-Step Methodology:
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-mercaptobenzoic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, ~5-10 mL per gram of starting material).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the suspension. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate.
-
Alkylation: Slowly add 2-bromopropane (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
Purification Protocol
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm the purity and identity of the final product using melting point analysis and NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The benzoic acid moiety provides a handle for amide bond formation or esterification, while the thioether can be modified or serve as a key pharmacophoric element.
-
Scaffold for Bioactive Molecules: The structure is a starting point for creating derivatives with a range of biological activities. Benzoic acid derivatives are explored as antimicrobial, anti-inflammatory, and anticancer agents.[1]
-
Enzyme Inhibitor Design: The thioether and benzoic acid groups can be incorporated into molecules designed to inhibit specific enzymes, where the sulfur atom can form key interactions within an enzyme's active site.
-
Prodrug Development: The carboxylic acid group is ideal for creating prodrugs, for instance, by forming an ester linkage. This strategy can be used to improve a drug's solubility, membrane permeability, or pharmacokinetic profile.
Role as a Building Block in Discovery Chemistry
Caption: Use of this compound in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on safety data for structurally similar benzoic acid derivatives.[10][11][12][13][14]
Table 2: GHS Hazard and Precautionary Statements (Representative)
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[10][11] |
| H315 | Causes skin irritation.[3][10][14] | |
| H318/H319 | Causes serious eye damage/irritation.[3][10][14] | |
| H335 | May cause respiratory irritation.[3][10][14] | |
| Precautionary | P261 | Avoid breathing dust.[10][14] |
| P264 | Wash skin thoroughly after handling.[10][11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to approved standards (e.g., NIOSH or EN166).[12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[10][12]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, use an approved particulate respirator.[13]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[11]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[11][13]
Conclusion
This compound, identified by CAS number 13205-50-0, is a strategically important chemical intermediate. Its bifunctional nature, combining a reactive carboxylic acid group with a metabolically robust thioether linkage, makes it a highly versatile tool for medicinal chemists and researchers. This guide has provided a detailed framework covering its fundamental properties, a reliable synthesis protocol, potential applications in drug discovery, and crucial safety procedures. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like this compound in the synthesis of next-generation drug candidates is set to expand.
References
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid.
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
-
Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 13205-50-0|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. rsc.org [rsc.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. ilpi.com [ilpi.com]
- 13. echemi.com [echemi.com]
- 14. 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Thioether-Benzoic Acid Scaffold
An In-depth Technical Guide to 4-(Isopropylthio)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of this compound (CAS No. 13205-50-0), a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. By integrating a functional benzoic acid core with a thioether linkage, this compound presents a unique scaffold for exploring novel therapeutic agents and chemical probes. This document delves into its fundamental properties, provides a robust protocol for its synthesis, outlines a detailed strategy for its structural characterization, and discusses its potential applications, grounded in established principles of medicinal chemistry.
The benzoic acid motif is a privileged structure in medicinal chemistry, renowned for its ability to engage in critical binding interactions, such as hydrogen bonds and salt bridges, with biological targets.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic incorporation of a thioether moiety introduces several advantageous modifications to the parent scaffold. The thioether linkage (R-S-R') enhances metabolic stability compared to its ether analog and provides a site for fine-tuning electronic and steric properties through controlled oxidation to the corresponding sulfoxide or sulfone.[1]
Thioether-containing compounds are themselves a source of diverse biological activities, including anticancer and antimicrobial effects.[3][4] Therefore, this compound serves as an exemplary model compound for investigating the synergistic effects of these two critical pharmacophores. Its structure offers a valuable platform for structure-activity relationship (SAR) studies and for the development of novel molecular entities.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a white to off-white solid at room temperature. Its key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(propan-2-yl)sulfanylbenzoic acid | [1] |
| CAS Number | 13205-50-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₂S | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis and Mechanistic Considerations
The synthesis of aryl thioethers is a well-established field in organic chemistry. Among the most reliable methods for forming the requisite C-S bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol.[5][6] This approach is particularly suitable for the synthesis of this compound from commercially available starting materials.
Proposed Synthetic Pathway: Ullmann Condensation
A robust and scalable synthesis can be achieved by coupling 4-halobenzoic acid (preferably 4-iodobenzoic or 4-bromobenzoic acid for higher reactivity) with propane-2-thiol in the presence of a copper catalyst and a base.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Vessel Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) as the solvent, followed by propane-2-thiol (1.2 eq) via syringe.
-
Reaction Conditions : Heat the reaction mixture to 120-140 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup : Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1N hydrochloric acid (HCl) to neutralize the base and protonate the carboxylic acid.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mechanistic Rationale
The Ullmann condensation proceeds via a copper(I) thiolate intermediate, formed from the reaction of propane-2-thiol with the copper(I) catalyst in the presence of a base.[5] This copper(I) thiolate then undergoes oxidative addition with the 4-bromobenzoic acid, followed by reductive elimination to form the desired C-S bond and regenerate the active copper catalyst.[6] The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.
Structural Elucidation and Spectroscopic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted spectroscopic data for this compound, providing a benchmark for experimental verification.
Caption: Standard analytical workflow for structural characterization.
Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~12.0-13.0 (s, 1H, -COOH)δ ~7.9 (d, 2H, Ar-H ortho to -COOH)δ ~7.4 (d, 2H, Ar-H ortho to -S-)δ ~3.4 (sept, 1H, -CH(CH₃)₂)δ ~1.3 (d, 6H, -CH(CH₃)₂) | The carboxylic proton is a broad singlet at a downfield chemical shift. The aromatic protons form an AA'BB' system due to para-substitution. The isopropyl methine proton is a septet due to coupling with the six methyl protons, which in turn appear as a doublet. |
| ¹³C NMR | δ ~172 (-COOH)δ ~145 (Ar-C-S)δ ~130 (Ar-CH ortho to -COOH)δ ~128 (Ar-CH ortho to -S-)δ ~127 (Ar-C-COOH)δ ~35 (-CH(CH₃)₂)δ ~23 (-CH(CH₃)₂) | The carbonyl carbon is significantly downfield. Aromatic carbons have distinct shifts based on their substituent. The isopropyl carbons appear in the aliphatic region. |
| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H stretch)~1680-1710 (strong, C=O stretch)~1590-1610 (C=C aromatic stretch)~1200-1300 (C-O stretch)~680-720 (C-S stretch) | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp peak. The C-S stretch is typically weak.[7][8] |
| Mass Spec. | M⁺ at m/z = 196Fragments at m/z = 179 (-OH), 153 (-C₃H₇), 121, 105, 77 | The molecular ion peak corresponds to the molecular weight. Key fragmentations would include the loss of the isopropyl group ([M-43]⁺), loss of the hydroxyl radical from the carboxylic acid ([M-17]⁺), and subsequent cleavages of the aromatic ring.[9] |
Applications in Research and Drug Development
The unique structural features of this compound make it a compelling candidate for various applications in drug discovery and chemical biology.
-
Scaffold for Library Synthesis : It serves as a versatile building block. The carboxylic acid can be readily converted to esters, amides, or other functional groups, enabling the rapid synthesis of a library of derivatives for high-throughput screening.
-
Enzyme Inhibitor Development : Benzoic acid derivatives are known to inhibit various enzymes. The isopropylthio group provides a lipophilic handle that can access hydrophobic pockets within an enzyme's active site, potentially leading to potent and selective inhibitors.
-
Antimicrobial Research : Given the known antimicrobial properties of both benzoic acids and some organosulfur compounds, this molecule is a prime candidate for screening against bacterial and fungal pathogens.[2]
-
Prodrug Design : The carboxylic acid moiety can be esterified to create prodrugs with improved membrane permeability and pharmacokinetic profiles. These prodrugs can then be hydrolyzed by intracellular esterases to release the active benzoic acid derivative.
Caption: Role in a typical drug discovery cascade.
Conclusion
This compound is a strategically designed molecule that combines the well-established utility of the benzoic acid scaffold with the advantageous properties of a thioether linkage. This guide has provided a detailed framework for its synthesis via Ullmann condensation, a comprehensive predictive analysis of its spectroscopic characteristics, and an overview of its potential applications in modern drug discovery. As a versatile building block and a potential bioactive agent in its own right, this compound represents a valuable tool for researchers dedicated to advancing chemical biology and medicinal chemistry.
References
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Supporting Information. (n.d.). [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). Examples of thioether based drugs and some bioactive molecules. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]
- Google Patents. (1992).
-
ResearchGate. (2025). Biological activity of dithioacids and thioamides of the benzimidazole series. [Link]
-
Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
-
SpectraBase. (n.d.). Benzoic acid isopropyl ester - Optional[13C NMR]. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]
-
ResearchGate. (n.d.). Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid... [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, propyl ester. [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000039. [Link]
-
MassBank. (2017). Benzoic acids and derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-(Isopropylthio)benzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(isopropylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and provides a robust, field-tested protocol for its synthesis via nucleophilic aromatic substitution. A thorough spectroscopic characterization, including predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, is presented with detailed interpretation. Furthermore, this guide explores the potential applications of this compound, drawing on the established biological and material properties of related thioether and benzoic acid derivatives. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to be a valuable resource for scientists engaged in drug discovery, organic synthesis, and the development of novel functional materials.
Introduction: The Scientific Merit of this compound
The molecular architecture of this compound, featuring a para-substituted isopropylthio group on a benzoic acid scaffold, presents a compelling subject for scientific investigation. The benzoic acid moiety is a well-established pharmacophore, capable of engaging in crucial hydrogen bonding and ionic interactions with biological targets.[1] The introduction of a thioether linkage offers several advantages in drug design, including increased metabolic stability compared to its ether analog and the potential for fine-tuning electronic and steric properties through oxidation to the corresponding sulfoxide or sulfone. The isopropyl group introduces a degree of lipophilicity and a specific steric profile that can modulate binding affinity and selectivity for target proteins.
This guide will provide a detailed exploration of this compound, from its synthesis and purification to its detailed spectroscopic characterization and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value |
| IUPAC Name | 4-(propan-2-ylthio)benzoic acid |
| CAS Number | 13205-50-0[2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂S[2] |
| Molecular Weight | 196.27 g/mol [2][3][5] |
| Appearance | White to off-white solid |
| SMILES | CC(C)SC1=CC=C(C=C1)C(=O)O |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated aromatic ring by a nucleophilic thiol. The following protocol is a robust and scalable procedure adapted from established methods for the synthesis of related aryl thioethers.[6]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
4-Chlorobenzoic acid (1.0 eq)
-
2-Propanethiol (isopropyl mercaptan) (1.2 eq)[7]
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 2-propanethiol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-chlorobenzoic acid) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M HCl, which will neutralize the excess base and protonate the carboxylate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.
Mechanistic Insights
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by the thiolate, which is generated in situ from 2-propanethiol and potassium carbonate.
Caption: SNAr Mechanism for the Synthesis.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
11.5-12.5 (s, 1H): This broad singlet in the downfield region is characteristic of the carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
7.9-8.1 (d, 2H): These are the aromatic protons ortho to the carboxylic acid group.
-
7.3-7.5 (d, 2H): These are the aromatic protons ortho to the isopropylthio group.
-
3.4-3.6 (sept, 1H): This septet corresponds to the methine proton of the isopropyl group, split by the six adjacent methyl protons.
-
1.3-1.4 (d, 6H): This doublet represents the six equivalent methyl protons of the isopropyl group, split by the adjacent methine proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
170-173: Carboxylic acid carbonyl carbon (C=O).
-
145-148: Aromatic carbon attached to the sulfur atom (C-S).
-
130-132: Aromatic carbons ortho to the carboxylic acid group (CH).
-
126-128: Aromatic carbons ortho to the isopropylthio group (CH).
-
125-127: Aromatic carbon attached to the carboxylic acid group (C-COOH).
-
35-38: Methine carbon of the isopropyl group (CH).
-
22-24: Methyl carbons of the isopropyl group (CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR (ATR, cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid, often appearing as a broad band due to hydrogen bonding.
-
1680-1710 (strong): C=O stretch of the carboxylic acid carbonyl group.
-
1590-1610, 1480-1520: C=C stretching vibrations within the aromatic ring.
-
1250-1350: C-O stretching and O-H bending vibrations.
-
800-860: C-H out-of-plane bending, indicative of para-substitution on the aromatic ring.
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
196 (M⁺): Molecular ion peak corresponding to the molecular weight of the compound.
-
179 (M⁺ - OH): Loss of the hydroxyl radical.
-
151 (M⁺ - COOH): Loss of the carboxylic acid group.
-
153: Loss of the isopropyl group.
-
Potential Applications
While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.
Medicinal Chemistry and Drug Discovery
-
Antifungal and Antimicrobial Agents: Benzoic acid and its derivatives are known to possess antifungal and antimicrobial properties.[3][4][5][8][9] The lipophilicity introduced by the isopropylthio group may enhance cell membrane penetration, potentially leading to improved efficacy.
-
Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. Related benzoic acid derivatives have been investigated as inhibitors of enzymes such as tyrosinase and thiopurine methyltransferase.[1][10][11]
Materials Science
-
Polymer Synthesis: The carboxylic acid group can be functionalized to serve as a monomer for the synthesis of polyesters and polyamides with tailored properties. The sulfur atom could also be leveraged for cross-linking or further modification.
-
Corrosion Inhibitors: Organosulfur compounds and benzoic acid derivatives have been explored for their potential as corrosion inhibitors for various metals.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses, grounded in established scientific principles and methodologies. The detailed experimental protocol and spectroscopic analysis serve as a valuable resource for researchers looking to incorporate this compound into their research programs. Further investigation into the biological activities and material properties of this compound is warranted to fully explore its scientific and commercial potential.
References
-
Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2018). PubMed. Retrieved January 12, 2026, from [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. (2004). PubMed. Retrieved January 12, 2026, from [Link]
-
Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. (1989). PubMed. Retrieved January 12, 2026, from [Link]
-
A New Antifungal Benzoic Acid Ester From Uvaria Narum. (2017). PubMed. Retrieved January 12, 2026, from [Link]
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2017). NIH. Retrieved January 12, 2026, from [Link]
-
4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Process for the preparation of 2-alkylthio benzoic acid derivatives. (n.d.). Google Patents.
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
4-Chlorobenzoic acid, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. molcore.com [molcore.com]
- 3. benchchem.com [benchchem.com]
- 4. 13205-50-0|this compound|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]
- 7. CAS 75-33-2: 2-Propanethiol | CymitQuimica [cymitquimica.com]
- 8. 4-(2-Propynyloxy)benzoic acid | 21926-55-6 | WAA92655 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. 13205-51-1|4-(tert-Butylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 11. rsc.org [rsc.org]
A Technical Guide to 4-(propan-2-ylthio)benzoic Acid: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 4-(Isopropylthio)benzoic acid, herein referred to by its IUPAC name, 4-(propan-2-ylthio)benzoic acid. This molecule integrates the privileged benzoic acid scaffold with a strategic thioether linkage, making it a compound of significant interest for researchers in medicinal chemistry and drug development. We will detail its chemical properties, provide a robust, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, discuss its potential applications, and establish clear guidelines for its safe handling. This document is intended to serve as a foundational resource for scientists exploring the structure-activity relationships of thioether-containing aromatic compounds.
Introduction: The Scientific Rationale
The Benzoic Acid Scaffold in Medicinal Chemistry
The benzoic acid moiety is a cornerstone of medicinal chemistry.[1] Its simple, rigid structure provides a reliable anchor for pharmacophoric groups, while the carboxylic acid functional group is an exceptional hydrogen bond donor and acceptor, capable of forming critical ionic interactions with biological targets such as enzyme active sites and receptors.[2] This versatility has led to the incorporation of the benzoic acid scaffold into a vast array of FDA-approved drugs.[3]
The Strategic Role of the Thioether Linkage in Drug Design
Thioethers are a vital class of organosulfur compounds with remarkable applications in pharmaceuticals.[3][4] The incorporation of a sulfur atom in place of a methylene or ether oxygen can profoundly influence a molecule's physicochemical properties. Key advantages include:
-
Metabolic Stability: Thioethers are generally more resistant to metabolic oxidation compared to their ether analogs, which can lead to improved pharmacokinetic profiles.[2]
-
Modulation of Properties: The sulfur atom can be intentionally oxidized to a sulfoxide or a sulfone, providing a powerful strategy for fine-tuning the electronic and steric properties of a molecule during the drug design process.[3][5]
-
Bioactivity: The thioether motif is present in numerous approved drugs, demonstrating its compatibility with biological systems and its contribution to therapeutic efficacy.[4][6]
4-(propan-2-ylthio)benzoic Acid: A Model Compound for Structure-Activity Relationship (SAR) Studies
4-(propan-2-ylthio)benzoic acid serves as an exemplary model compound for exploring the synergy between a benzoic acid core and a thioether substituent. The para-substitution pattern fixes the geometry relative to the carboxylic acid, while the isopropyl group provides a specific steric and lipophilic profile. This makes the compound a valuable tool for probing the structure-activity relationships of thioether-benzoic acid derivatives in various biological systems.
Compound Profile and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is 4-(propan-2-ylthio)benzoic acid . The nomenclature is derived as follows:
-
benzoic acid : The parent structure is a benzene ring substituted with a carboxylic acid.
-
4- : Indicates that the substituent is at the para position relative to the carboxylic acid group.
-
(propan-2-ylthio) : Describes the substituent group. The "propan-2-yl" specifies an isopropyl group attached via its secondary carbon, and "thio" indicates that this group is connected to the benzene ring through a sulfur atom.
Caption: Structure of 4-(propan-2-ylthio)benzoic acid.
Physicochemical Data
The key physicochemical properties of 4-(propan-2-ylthio)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 13205-50-0 | [7][8] |
| Molecular Formula | C₁₀H₁₂O₂S | [7] |
| Molecular Weight | 196.27 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| SMILES | CC(C)SC1=CC=C(C=C1)C(=O)O | [8] |
| InChIKey | Not readily available | |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and common strategy for forming an aryl thioether bond is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.[3][9] A highly effective and practical approach involves the reaction of a halo-substituted benzoic acid with the desired thiol.
Rationale: This disconnection utilizes commercially available starting materials, 4-halobenzoic acid and propane-2-thiol (isopropyl mercaptan). The reaction of a thiolate anion, generated in situ from the thiol and a base, with an activated aryl halide is a well-established method for C-S bond formation.[9]
Caption: Retrosynthetic analysis for 4-(propan-2-ylthio)benzoic acid.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the synthesis of aryl thioethers from aryl halides.[10]
Materials:
-
4-Chlorobenzoic acid
-
Propane-2-thiol (Isopropyl mercaptan)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 4-chlorobenzoic acid).
-
Nucleophile Addition: Under a positive pressure of nitrogen, add propane-2-thiol (1.5 eq) dropwise to the stirring suspension at room temperature. Causality: Propane-2-thiol is volatile and malodorous; addition under inert atmosphere prevents both its oxidation and release. K₂CO₃ acts as the base to deprotonate the thiol, forming the nucleophilic thiolate in situ.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of 1 M HCl. Causality: Acidification protonates the carboxylate product to the desired carboxylic acid and neutralizes the excess base.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective for substituted benzoic acids.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rationale for Spectroscopic Analysis
A combination of spectroscopic techniques is essential for unambiguous structural confirmation and purity assessment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight.[11]
Caption: Workflow for the analytical characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic signatures for 4-(propan-2-ylthio)benzoic acid based on known chemical shifts for similar structures.[12][13][14]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH | δ 12-13 ppm (s, 1H) | Acidic proton, broad singlet. |
| Ar-H | δ 7.5-8.0 ppm (d, 2H) | Protons ortho to -COOH. | |
| Ar-H | δ 7.2-7.4 ppm (d, 2H) | Protons ortho to -S-iPr. | |
| -S-CH -(CH₃)₂ | δ 3.4-3.7 ppm (sept, 1H) | Methine proton, split by 6 methyl protons. | |
| -S-CH-(CH₃ )₂ | δ 1.2-1.4 ppm (d, 6H) | Two equivalent methyl groups, split by methine. | |
| ¹³C NMR | -C OOH | δ 167-172 ppm | Carboxylic acid carbon. |
| Ar-C (quaternary) | δ 125-145 ppm | Four quaternary carbons. | |
| Ar-CH | δ 125-135 ppm | Four protonated aromatic carbons. | |
| -S-C H-(CH₃)₂ | δ 35-45 ppm | Methine carbon. | |
| -S-CH-(C H₃)₂ | δ 22-25 ppm | Methyl carbons. | |
| FTIR | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H. |
| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid C=O. | |
| C-S stretch | 600-800 cm⁻¹ (weak-med) | Thioether C-S bond. | |
| Mass Spec | [M+H]⁺ | 197.05 m/z | Protonated molecular ion. |
| [M-H]⁻ | 195.04 m/z | Deprotonated molecular ion. |
Standard Operating Procedure: Spectroscopic Analysis
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology (ATR): Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
4.3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and acquire data in both positive and negative ion modes.
Potential Applications and Future Research Directions
Probing Biological Targets: Enzyme Inhibition and Antimicrobial Activity
Given the known biological activities of related benzoic acid derivatives, 4-(propan-2-ylthio)benzoic acid is a prime candidate for screening in various biological assays. The structural analog, 4-isopropylbenzoic acid, exhibits antifungal properties and acts as an inhibitor of mushroom tyrosinase. This suggests that 4-(propan-2-ylthio)benzoic acid could possess similar or enhanced activities, making it a valuable probe for antifungal research and enzymology.
Utility as a Building Block in Organic Synthesis
The carboxylic acid functional group serves as a versatile handle for further chemical modification. It can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into more complex molecular architectures. This makes 4-(propan-2-ylthio)benzoic acid a useful building block for the synthesis of novel pharmaceutical agents and materials.
Safety, Handling, and Disposal
6.1 GHS Hazard Identification Based on data for analogous compounds like 4-(ethylthio)benzoic acid, this compound is expected to have the following classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
6.2 Recommended Personal Protective Equipment (PPE) and Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
6.3 First Aid and Spill Management
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Spills: Sweep up the material, place it in a suitable disposal container, and avoid generating dust.
6.4 Disposal Considerations Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]
-
Han, I. (2022). (PDF) Thioethers: An Overview. ResearchGate. Available at: [Link]
-
Perjesi, P., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. Available at: [Link]
-
ResearchGate. (n.d.). Other drugs containing thioethers. ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
PubChem. (n.d.). 4-Isopropylbenzoic Acid. PubChem. Available at: [Link]
-
SpectraBase. (n.d.). Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester. SpectraBase. Available at: [Link]
-
Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]
-
Verma, A., & Singh, P. P. (2021). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. Sustainable Organic Synthesis, 319-346. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Cheméo. Available at: [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Taylor & Francis. Available at: [Link]
-
SpectraBase. (n.d.). 2-((Carboxymethyl)thio)benzoic acid. SpectraBase. Available at: [Link]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid. PubChem. Available at: [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]
-
Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Available at: [Link]
-
Gueddou, A., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 509-535. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13205-50-0| Chemical Name : 4-(Isopropylsulfanyl)benzoic acid. Pharmaffiliates. Available at: [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid. Google Patents.
-
Matrix Fine Chemicals. (n.d.). 4-(PROPAN-2-YLOXY)BENZOIC ACID | CAS 13205-46-4. Matrix Fine Chemicals. Available at: [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 13205-50-0|this compound|BLD Pharm [bldpharm.com]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 10. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. spectrabase.com [spectrabase.com]
physical properties of 4-(Isopropylthio)benzoic acid
An In-Depth Technical Guide to the Physical Properties of 4-(Isopropylthio)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 13205-50-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, including its melting point, boiling point, solubility, and acidity. Furthermore, it details the expected spectroscopic signatures (IR, NMR, MS) crucial for its identification and characterization. Emphasizing scientific integrity, this guide also presents detailed, field-proven experimental protocols for determining key physical properties, explaining the causality behind methodological choices. The inclusion of workflow diagrams and consolidated data tables aims to provide a practical and authoritative resource for the scientific community.
Introduction
Overview of this compound
This compound is a para-substituted aromatic carboxylic acid featuring a thioether linkage. This molecular architecture is of significant interest in medicinal chemistry and materials science. The benzoic acid scaffold is a privileged structure, widely recognized for its ability to engage in critical interactions with biological targets through its carboxylic acid group, such as forming hydrogen bonds or salt bridges.[1] The incorporation of a sulfur-containing moiety, specifically an isopropylthio group, introduces unique steric and electronic properties. The thioether linkage is generally more resistant to metabolic oxidation compared to an ether equivalent, which can confer an improved pharmacokinetic profile in drug candidates.[1] This makes this compound an excellent model compound for investigating the interplay between a bioactive core and a metabolically relevant substituent.
Chemical Identity
A clear understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13205-50-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₂S | [1][2][4] |
| Molecular Weight | 196.27 g/mol | [1][2][3] |
| IUPAC Name | 4-(propan-2-ylsulfanyl)benzoic acid | [5][6] |
| Synonyms | 4-(Isopropylsulfanyl)benzoic acid | [4] |
| Appearance | White to off-white solid | [1] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for its handling, formulation, and application.
Melting Point
The melting point is a crucial indicator of a substance's purity. For this compound, the reported melting point is in the range of 154-155 °C when recrystallized from methanol.[2] A sharp, well-defined melting range is characteristic of a pure crystalline solid. Broad melting ranges, by contrast, often suggest the presence of impurities which disrupt the crystal lattice.
Boiling Point & Thermal Stability
A predicted boiling point for this compound is approximately 334.0 ± 25.0 °C .[2] It is important to note that this is a computationally derived estimate. The high boiling point is consistent with the molecule's substantial molecular weight and the presence of a carboxylic acid group, which can form strong intermolecular hydrogen bonds, requiring significant thermal energy to transition into the vapor phase.
Solubility Profile
While specific quantitative solubility data is not widely published, the molecular structure allows for a qualitative assessment.
-
Water : Like many benzoic acid derivatives, it is expected to have low solubility in water. The nonpolar benzene ring and the isopropyl group dominate the structure, reducing its affinity for water despite the polar carboxylic acid head. The related 4-Isopropylbenzoic acid is described as slightly soluble in water.
-
Organic Solvents : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), owing to the hydrogen bonding capability of the carboxylic acid group.[2][7] Solubility is also expected in less polar solvents like diethyl ether and chloroform, facilitated by the hydrophobic regions of the molecule.
Acidity (pKa)
The pKa is a measure of a compound's acidity. No experimental pKa value for this compound is readily available in the literature. However, we can infer its approximate acidity by comparison to related structures. Benzoic acid has a pKa of approximately 4.2 in water.[8] The para-substituent's electronic properties influence the acidity. The sulfur atom in the isopropylthio group can act as a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect on the pKa is likely to be small, and its acidity is expected to be close to that of benzoic acid itself. For context, the predicted pKa for the structurally similar 4-Isopropylbenzoic acid is 4.35 ± 0.10.[7]
Spectroscopic Characterization
Spectroscopy is indispensable for the structural elucidation and confirmation of chemical identity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
O-H Stretch : A very broad band in the region of 2500-3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid O-H stretch.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch : A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch : Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-S Stretch : A weak absorption band expected in the 600-800 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH) : A broad singlet, typically downfield, above 10 ppm. Its chemical shift can be variable and concentration-dependent.
-
Aromatic Protons (-C₆H₄-) : The para-substitution pattern will result in two sets of doublets in the aromatic region (approx. 7.2-8.1 ppm). The protons ortho to the electron-withdrawing carboxyl group will be further downfield than the protons ortho to the thioether group.
-
Isopropyl Methine (-CH(CH₃)₂) : A septet (a multiplet of seven lines) around 3.0-3.5 ppm due to coupling with the six equivalent methyl protons.
-
Isopropyl Methyls (-CH(CH₃)₂) : A doublet around 1.2-1.4 ppm, integrating to six protons, due to coupling with the single methine proton.
¹³C NMR:
-
Carbonyl Carbon (-COOH) : A signal in the 170-180 ppm range.
-
Aromatic Carbons : Four distinct signals are expected in the aromatic region (approx. 125-145 ppm). This includes two substituted (ipso) carbons and two protonated carbons.
-
Isopropyl Methine Carbon : A signal around 35-45 ppm.
-
Isopropyl Methyl Carbons : A signal around 22-25 ppm.
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the isopropyl group (-43 Da) and the loss of the carboxyl group (-45 Da).
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physical properties.
Protocol for Melting Point Determination
Principle: This protocol uses a digital melting point apparatus to determine the temperature range over which the solid-phase compound transitions to a liquid. The sharpness of this range is a reliable indicator of purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and crystalline. Grind a small amount into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly find an approximate melting range.
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found.
-
Heating Ramp: Set a slow heating ramp rate of 1-2 °C/min. A slow rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a compound with well-defined physical properties that are critical for its application in scientific research. Its solid nature, distinct melting point, and predictable spectroscopic characteristics make it straightforward to handle and identify. While experimental data on properties like solubility and pKa are sparse, logical inferences based on its chemical structure provide a strong working foundation for researchers. The protocols outlined in this guide offer a standardized approach to validating these properties, ensuring the generation of high-quality, reliable data essential for advancing research in medicinal chemistry and related fields.
References
-
Pharmaffiliates. CAS No : 13205-50-0| Chemical Name : 4-(Isopropylsulfanyl)benzoic acid. [Link]
-
Six Chongqing Chemdad Co., Ltd. 4-Isopropylbenzoic acid. [Link]
-
Wikipedia. Thiobenzoic acid. [Link]
-
R. Williams. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 13205-50-0 [m.chemicalbook.com]
- 3. 13205-50-0|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 4-Isopropylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
An In-depth Technical Guide to the Physicochemical Characterization of 4-(Isopropylthio)benzoic Acid: Emphasis on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Melting Point in Drug Development
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a critical indicator of a substance's purity and identity.[1][2] In the context of drug development, an accurate melting point determination for a compound such as 4-(Isopropylthio)benzoic acid serves several crucial functions:
-
Purity Assessment: A sharp melting range (typically narrow, on the order of 1-2°C) is indicative of a high degree of purity. Conversely, a broad melting range suggests the presence of impurities, which can lower and broaden the melting point.[1][2]
-
Identification and Characterization: The melting point is a key parameter in the initial characterization of a newly synthesized compound. It can be used in conjunction with other analytical data (e.g., NMR, mass spectrometry) to confirm the identity of the molecule.
-
Polymorph Screening: The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in APIs.[3][4][5][6][7] Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities, all of which can have profound implications for the drug's performance and regulatory approval.
-
Formulation Development: Knowledge of the melting point is essential for designing robust formulation strategies, such as hot-melt extrusion or spray drying, where the API is subjected to thermal stress.
The structure of this compound, featuring a benzoic acid core with a para-substituted isopropylthio group, makes it a valuable model compound for investigating the interplay of molecular structure and solid-state properties. The presence of the sulfur-containing moiety can influence crystal packing and intermolecular interactions, potentially leading to interesting polymorphic behavior.[8]
Theoretical Underpinnings: Factors Influencing the Melting Point
The melting point of a crystalline solid is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For this compound, these forces would primarily include:
-
Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, leading to the formation of robust dimeric structures, a common motif in the crystal packing of benzoic acid derivatives.[3]
-
Van der Waals Forces: The isopropyl group and the phenyl ring contribute to the overall van der Waals interactions.
-
Dipole-Dipole Interactions: The polar carboxylic acid and thioether groups introduce dipole moments that influence molecular alignment in the crystal lattice.
Any factor that disrupts the efficiency of crystal packing will generally lead to a lower melting point. This includes the presence of impurities and the existence of different polymorphic forms.
The Impact of Impurities
Impurities disrupt the regular arrangement of molecules in the crystal lattice, weakening the intermolecular forces and consequently lowering the energy required to break the lattice structure. This results in a depression and broadening of the melting point range.[1] Common impurities in the synthesis of a compound like this compound could include starting materials, by-products, or residual solvents.
The Phenomenon of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4][5][6][7] Different polymorphs arise from different arrangements or conformations of the molecules in the crystal lattice. These variations in packing can lead to significant differences in physicochemical properties, including the melting point. For substituted benzoic acids, conformational flexibility, particularly around the substituent groups, can be a driving force for polymorphism.[3][6] A thorough polymorph screen is therefore a critical step in the pre-formulation stage of drug development to identify the most stable crystalline form.
Synthesis and Purification of this compound: A Conceptual Approach
While a specific, detailed synthesis for this compound is not readily found in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of aryl thioethers is the reaction of a thiol with an aryl halide or a diazonium salt. A potential route for the synthesis of this compound could involve the reaction of 4-mercaptobenzoic acid with 2-bromopropane in the presence of a base.
Following the synthesis, a rigorous purification protocol is essential to obtain a sample suitable for accurate melting point determination. A multi-step purification process would likely be employed:
-
Extraction: To remove any unreacted starting materials or water-soluble by-products.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, solvents such as ethanol, water, or mixtures thereof are often employed.[9]
-
Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, which could act as an impurity and depress the melting point.
Experimental Protocols for Accurate Melting Point Determination
The determination of the melting point should be performed using a calibrated apparatus and a standardized procedure to ensure accuracy and reproducibility. The United States Pharmacopeia (USP) General Chapter <741> provides detailed guidelines for melting range or temperature determination.[10][11][12][13][14]
Capillary Melting Point Method (USP <741> Class Ia)
This is the most common and widely accepted method for melting point determination.
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination (USP <741>).
Detailed Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Introduce the powdered sample into a capillary tube of standard dimensions (e.g., 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) to a packed height of 2.5-3.5 mm.[13]
-
Instrument Calibration: The melting point apparatus must be calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.
-
Heating: Place the loaded capillary into the heating block of the apparatus. The temperature should be raised at a rate of approximately 10-20 °C per minute until it is about 30 °C below the expected melting point. The heating rate should then be slowed to 1-2 °C per minute to allow for thermal equilibrium. For pharmacopeial purposes, a heating rate of 1 ± 0.5 °C per minute is specified when approaching the melting point.[13]
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts. For USP Class Ia, the onset of melting is defined as the temperature at which the column of the substance collapses against the side of the capillary tube.[10][13]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that can provide more quantitative information about the melting process.[15][16][17][18][19] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.
Experimental Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Detailed Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10 °C/minute.
-
Data Analysis: The melting process is observed as an endothermic peak in the DSC thermogram. The melting point is typically reported as the onset temperature of the melting endotherm, which corresponds to the intersection of the baseline and the tangent of the leading edge of the peak. The area under the peak is proportional to the heat of fusion.
Data Presentation and Interpretation
As a definitive experimental melting point for this compound is not available in the literature, the following table presents a hypothetical data set for illustrative purposes. A predicted value can be estimated using computational models, but it must be clearly stated that this is not an experimental value.
| Parameter | Capillary Method (Hypothetical) | DSC Method (Hypothetical) | Notes |
| Melting Onset | 148.5 °C | 149.0 °C (Extrapolated Onset) | The onset temperature is a key indicator of the start of the melting process. |
| Melting Point (Clear Point/Peak) | 150.0 °C | 150.5 °C (Peak Temperature) | The peak temperature from DSC often corresponds to the clear point in the capillary method. |
| Melting Range | 1.5 °C | - | The capillary method provides a melting range, which is an indicator of purity. |
| Heat of Fusion (ΔHfus) | Not Applicable | 25.8 kJ/mol | DSC provides a quantitative measure of the energy required for melting. |
Disclaimer: The values presented in this table are for illustrative purposes only and are not experimentally determined data for this compound.
Conclusion: A Framework for Rigorous Physicochemical Characterization
The determination of the melting point of a novel API such as this compound is a foundational step in its journey through the drug development pipeline. This technical guide has provided a comprehensive framework for this critical analysis, emphasizing the importance of robust experimental design, adherence to established protocols such as USP <741>, and the application of advanced techniques like DSC. While a specific melting point for this compound remains to be experimentally determined and reported in the peer-reviewed literature, the principles and methodologies outlined herein provide the necessary guidance for researchers to obtain accurate and reliable data. A thorough understanding of the potential for polymorphism and the impact of impurities is crucial for the successful development of this and other substituted benzoic acid derivatives into safe and effective medicines.
References
-
United States Pharmacopeia. General Chapters: <741> Melting Range or Temperature. [Link]
- Yu, L. Polymorphism in Pharmaceutical Solids. Journal of Pharmaceutical Sciences, 2001, 90(7), 927-938.
-
Scribd. USP 741 Melting Point or Range. [Link]
-
ResearchGate. Compliance with amended General Chapter USP <741> Melting Range or Temperature. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
ResearchGate. Effect of Substituent Size and Isomerization on the Polymorphism of 2-(Naphthalenylamino)-benzoic Acids. [Link]
-
YouTube. Melting point testing as per USP 741. [Link]
-
Royal Society of Chemistry. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids. [Link]
-
ACS Publications. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. [Link]
-
TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]
-
ACS Publications. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. [Link]
-
NETZSCH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
-
National Center for Biotechnology Information. Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]
-
Sciforum. The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. [Link]
-
Royal Society of Chemistry. Polymorphism in p-aminobenzoic acid. [Link]
- Google Patents. New method for synthesizing p-isopropyl benzoic acid.
- Google Patents.
-
West Virginia University. Exp 1 - Melting Points. [Link]
- Google Patents.
-
SSERC. Purification of an organic solid and the test of its purity. [Link]
-
PubChem. 4-(Ethylthio)benzoic acid. [Link]
- Google Patents.
-
University of Babylon. Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. xray.uky.edu [xray.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. uspbpep.com [uspbpep.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. thinksrs.com [thinksrs.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 17. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. sciforum.net [sciforum.net]
4-(Isopropylthio)benzoic acid spectroscopic data
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Isopropylthio)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This compound (CAS No. 13205-50-0), with a molecular formula of C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol , is a para-substituted aromatic carboxylic acid.[1] Its structure incorporates a lipophilic isopropylthio group, making it a valuable building block for creating derivatives with tailored pharmacological profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons, respectively.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the two types of protons in the isopropyl group. The predictions below are based on an analysis of analogous compounds, including 4-(methylthio)benzoic acid and 4-isopropylbenzoic acid.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.9 | Singlet, broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets. This value is typical for benzoic acids in DMSO-d₆.[3] |
| ~7.90 | Doublet | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the adjacent electron-withdrawing carbonyl group. Their chemical shift is similar to that observed in 4-(methylthio)benzoic acid.[1] |
| ~7.45 | Doublet | 2H | Ar-H (ortho to -S-iPr) | These protons are ortho to the electron-donating thioether group, shifting them slightly upfield compared to their counterparts. |
| ~3.45 | Septet | 1H | -S-CH (CH₃)₂ | The methine proton is split into a septet by the six equivalent methyl protons. The thioether linkage causes a significant downfield shift. |
| ~1.25 | Doublet | 6H | -S-CH(CH₃ )₂ | The six methyl protons are equivalent and are split into a doublet by the single methine proton. This is a characteristic signal for an isopropyl group.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of solid this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune the instrument to the ¹H frequency (e.g., 400 MHz) and perform automated or manual shimming of the magnetic field to maximize homogeneity and spectral resolution.
-
Data Acquisition: Utilize a standard single-pulse experiment. Key parameters include:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds (to allow for full spin-lattice relaxation)
-
Number of Scans: 8-16 scans, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and analyze the chemical shifts and coupling patterns.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopy.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. Based on symmetry, eight distinct signals are predicted. Predictions are derived from data for 4-(methylthio)benzoic acid and established substituent effects on benzoic acid.[1][5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167 | C =O | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[5] |
| ~146 | Ar-C -S | The thioether group has a moderate deshielding effect on the attached aromatic carbon (C4). |
| ~130 | Ar-C H (ortho to -COOH) | Aromatic C-H carbons (C2, C6) adjacent to the carbonyl group. |
| ~127 | Ar-C -COOH | The ipso-carbon (C1) attached to the carboxylic acid group. |
| ~126 | Ar-C H (ortho to -S-iPr) | Aromatic C-H carbons (C3, C5) adjacent to the thioether group. |
| ~35 | -S-C H(CH₃)₂ | The methine carbon of the isopropyl group, shifted downfield by the sulfur atom. |
| ~23 | -S-CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
Predicted IR Absorption Bands
The predicted key absorption bands are based on the known frequencies for benzoic acids and thioethers.[6][7][8]
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H (Carboxylic Acid) | Stretching (H-bonded) |
| ~2970 | Medium | C-H (Isopropyl) | Stretching |
| ~1685 | Strong, Sharp | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1420 | Medium | C=C (Aromatic) | Stretching |
| ~1300 | Strong | C-O | Stretching |
| ~920 | Broad, Medium | O-H | Out-of-plane bend |
| ~850 | Strong | C-H (para-substituted) | Out-of-plane bend |
| ~700 | Medium-Weak | C-S | Stretching |
Causality in Interpretation: The carboxylic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[6] The strong, sharp carbonyl (C=O) peak around 1685 cm⁻¹ is also characteristic of a hydrogen-bonded acid.[9] The strong absorption around 850 cm⁻¹ is highly indicative of the 1,4- (para) substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain a high-quality FT-IR spectrum to identify the functional groups of this compound.
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This step is crucial to computationally subtract atmospheric (CO₂, H₂O) and instrumental interferences from the sample spectrum.[4]
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent force, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition: Acquire the infrared spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a soft-tipped swab soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that typically yields a rich fragmentation pattern, which is excellent for structural confirmation. The molecular weight of C₁₀H₁₂O₂S is 196.05 g/mol (monoisotopic).
| Predicted m/z | Proposed Ion Identity | Proposed Fragmentation Pathway |
| 196 | [M]⁺• | Molecular Ion |
| 181 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 153 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. This is expected to be a significant peak. |
| 149 | [M - S-iPr]⁺ | Cleavage of the C-S bond, loss of the isopropylthio radical. |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment cation. |
Fragmentation Logic: Upon ionization, the molecular ion [M]⁺• is expected to be observed at m/z 196. A primary fragmentation pathway for alkylthiobenzenes is the cleavage of the alkyl group. Therefore, the loss of the isopropyl radical (43 Da) to form a fragment at m/z 153 is highly probable. This fragmentation pattern is analogous to that of 4-isopropylbenzoic acid, which readily loses its isopropyl group.[10]
Experimental Protocol: GC-MS with Electron Ionization (EI)
Objective: To confirm the molecular weight and fragmentation pattern of this compound. (Note: Derivatization to a more volatile ester may be required for optimal GC analysis).
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 20:1).
-
Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for library matching.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for GC-MS analysis.
Integrated Spectroscopic Analysis
No single technique provides the complete structural picture. The power of spectroscopic analysis lies in the integration of complementary data.
-
MS provides the molecular weight (196 g/mol ), confirming the elemental formula C₁₀H₁₂O₂S.
-
IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, sharp C=O) and a para-substituted aromatic ring.
-
¹³C NMR confirms the carbon count (8 unique signals) and types (carbonyl, aromatic, aliphatic).
-
¹H NMR provides the final, detailed picture, showing the connectivity and relative positions of all protons, confirming the para-substitution pattern of the aromatic ring and the structure of the isopropylthio group.
Together, these predicted datasets provide a unique and unambiguous spectroscopic fingerprint, allowing for the confident identification and structural confirmation of this compound.
References
- Supporting Information for [Journal Article]. (2018). Green Chemistry, 20, 3038. [Source: The Royal Society of Chemistry]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-(METHYLTHIO)BENZOIC ACID. U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Supplementary Information for [Journal Article]. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Request PDF. (2025). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Retrieved January 12, 2026, from [Link]
-
Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved January 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 12, 2026, from [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn). Zeitschrift für Naturforschung A, 60(4), 285-288. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). S-ISOPROPYL_THIOBENZOATE. Wiley Science Solutions. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid, 4-(1-methylethyl)- [webbook.nist.gov]
4-(Isopropylthio)benzoic acid 1H NMR chemical shifts
An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 4-(Isopropylthio)benzoic Acid
Introduction
This compound is a para-substituted aromatic carboxylic acid featuring an isopropylthio group. Its molecular structure presents a unique electronic environment, making it a valuable building block in medicinal chemistry and materials science.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected 1H NMR spectrum of this compound, grounded in the fundamental principles of NMR and supported by spectral data from analogous compounds. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for synthesis, characterization, and quality control.
Molecular Structure and Proton Environments
To understand the 1H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The para-substitution pattern on the benzene ring results in a plane of symmetry, simplifying the aromatic region. There are four unique proton environments, which we will label as follows for clarity in our analysis:
Caption: Labeled proton environments in this compound.
-
Ha & Ha' (Aromatic Protons): Two pairs of chemically equivalent aromatic protons.
-
Hb (Methyl Protons): Six equivalent protons of the two methyl groups in the isopropyl substituent.
-
Hc (Methine Proton): The single proton on the tertiary carbon of the isopropyl group.
-
Hd (Carboxylic Acid Proton): The acidic proton of the carboxyl group.
Predicted 1H NMR Spectrum: A Detailed Analysis
The Aromatic Region (δ 7.0 - 8.5 ppm)
The benzene ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and an isopropylthio group (-S-iPr). The -COOH group is deactivating and directs incoming electrophiles to the meta position, thus drawing electron density away from the ring and shifting attached protons downfield (to a higher ppm value). Conversely, the sulfur atom of the thioether group can donate electron density to the ring via resonance, which would shift ortho and para protons upfield (to a lower ppm value).
This opposition of electronic effects leads to a predictable pattern. The two protons ortho to the strongly electron-withdrawing carboxylic acid group (Ha') will be the most deshielded and appear furthest downfield. The two protons ortho to the isopropylthio group (Ha) will be more shielded and appear further upfield.
Due to the para-substitution, the aromatic signals will form a classic AA'BB' system, which often simplifies to two distinct doublets, assuming the coupling constants are resolved.
-
Ha' Protons: Expected to appear as a doublet around δ 8.0-8.2 ppm . This prediction is based on the spectrum of benzoic acid, where the ortho protons appear at δ 8.12 ppm.[3]
-
Ha Protons: Expected to appear as a doublet around δ 7.3-7.5 ppm . This is comparable to the aromatic protons in 4-(methylthio)benzoic acid.[4]
-
Coupling: Both doublets will exhibit a typical ortho-coupling constant (3JHH) of approximately 8-9 Hz.
-
Integration: Each doublet will integrate to 2H.
The Aliphatic Region (δ 1.0 - 4.0 ppm)
The signals for the isopropyl group are highly characteristic.
-
Hc (Methine Proton): This single proton is adjacent to six equivalent Hb protons. According to the n+1 rule, its signal will be split into a septet (6+1=7). Being attached to the sulfur and adjacent to the aromatic ring, it will be found downfield relative to a simple alkane. A reasonable estimate, based on related structures like 4-isopropylbenzoic acid, is δ 3.5-3.8 ppm .[5] Its integration will be 1H.
-
Hb (Methyl Protons): These six protons are adjacent to the single Hc proton. Their signal will be split into a doublet (1+1=2). These protons are further from the deshielding ring and are expected around δ 1.2-1.4 ppm . This signal will integrate to 6H.
The Carboxylic Acid Proton (δ > 10 ppm)
-
Hd (Carboxyl Proton): The acidic proton is highly deshielded and appears as a broad singlet far downfield, typically δ 10-13 ppm . Its chemical shift is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[2] In many cases, this proton can be exchanged with deuterium by adding a drop of D2O to the NMR tube, causing the signal to disappear, which is a useful method for its confirmation.
Summary of Predicted Chemical Shifts
The following table summarizes the predicted 1H NMR data for this compound in a standard solvent like CDCl3 or DMSO-d6.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha' (Aromatic, ortho to -COOH) | 8.0 - 8.2 | Doublet (d) | ~ 8-9 | 2H |
| Ha (Aromatic, ortho to -S-iPr) | 7.3 - 7.5 | Doublet (d) | ~ 8-9 | 2H |
| Hc (Methine, -CH (CH3)2) | 3.5 - 3.8 | Septet (sept) | ~ 7 | 1H |
| Hb (Methyl, -CH(CH3 )2) | 1.2 - 1.4 | Doublet (d) | ~ 7 | 6H |
| Hd (Carboxylic Acid, -COOH ) | 10 - 13 | Broad Singlet (br s) | N/A | 1H |
Experimental Protocol for 1H NMR Spectroscopy
This section provides a standardized, self-validating protocol for acquiring a high-quality 1H NMR spectrum of this compound.
Objective
To obtain a high-resolution 1H NMR spectrum for the structural verification and purity analysis of this compound.
Materials
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3, NMR grade)
-
Internal standard (Tetramethylsilane, TMS, usually pre-added to solvent)
-
NMR tube (5 mm, high precision)
-
Pipettes and glassware
-
Vortex mixer
Methodology
-
Sample Preparation: a. Accurately weigh 5-10 mg of the solid this compound sample and transfer it into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6 is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton).[6] c. Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra. d. Transfer the solution into an NMR tube using a Pasteur pipette.
-
Instrument Setup (General Workflow for a 400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet. b. Load a standard set of acquisition parameters for a 1H experiment. c. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability. d. Shim the magnetic field to achieve maximum homogeneity. This is an iterative process of adjusting the shim coils to obtain a sharp, symmetrical solvent peak. A well-shimmed spectrum is essential for resolving fine coupling patterns.
-
Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., from -1 to 14 ppm). b. Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). A 30-degree pulse angle is often used to allow for a shorter relaxation delay between scans. c. Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio. d. Initiate data acquisition.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. b. Phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).[7] d. Integrate the signals to determine the relative ratios of protons in each environment. e. Analyze the peak multiplicities and coupling constants to confirm the structural assignments.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Interpreting the 13C NMR Spectrum of 4-(Isopropylthio)benzoic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers and Scientists:
This guide provides a comprehensive, field-proven approach to the interpretation of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-(isopropylthio)benzoic acid. Designed for professionals in research and drug development, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a robust and reliable analysis.
Foundational Principles: Why 13C NMR is a Definitive Tool
Carbon-13 NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[1][2] Unlike 1H NMR, which focuses on the proton environment, 13C NMR provides direct information about the carbon backbone of a molecule. Each chemically unique carbon atom in a molecule produces a distinct signal in a proton-decoupled 13C NMR spectrum, revealing the number of non-equivalent carbons.[3][4]
The position of each signal, known as the chemical shift (δ), is highly sensitive to the carbon's electronic environment. Factors such as hybridization (sp³, sp², sp) and the proximity of electronegative atoms or anisotropic groups cause predictable shifts in the resonance frequency.[2][5][6] This sensitivity allows for the confident assignment of each carbon atom within the molecular structure.
For a molecule like this compound, 13C NMR is critical for confirming the substitution pattern of the benzene ring and verifying the integrity of the isopropylthio and carboxylic acid functional groups.
Molecular Structure and Carbon Numbering
A logical and unambiguous numbering system is paramount for spectral assignment. The following diagram establishes the numbering convention used throughout this guide.
Figure 1: Molecular structure and carbon numbering of this compound.
Predictive Analysis: Estimating Chemical Shifts
Before acquiring the spectrum, a predictive analysis based on established substituent effects and known chemical shift ranges provides a strong hypothesis for peak assignment. The molecule can be dissected into three key components: the carboxylic acid group, the substituted benzene ring, and the isopropylthio group.
| Carbon Atom(s) | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale & Justification |
| C7 | Carbonyl (C=O) | 170 - 185 | The carbon of a carboxylic acid is doubly bonded to one oxygen and singly bonded to another, making it highly deshielded and causing it to appear far downfield.[7][8] For benzoic acid itself, this carbon appears around 172.6 ppm.[9][10] |
| C1 | Aromatic (Quaternary) | 125 - 135 | This is the ipso-carbon attached to the electron-withdrawing carboxylic acid group. Its chemical shift will be influenced by this attachment. In benzoic acid, C1 is around 129.4 ppm.[10] |
| C4 | Aromatic (Quaternary) | 140 - 150 | This is the ipso-carbon attached to the sulfur atom. The thioether group is generally considered an electron-donating group via resonance, which would typically shield the para carbon. However, the direct attachment of the sulfur atom (the α-effect) causes a significant deshielding effect, shifting it downfield.[11] |
| C2, C6 | Aromatic (CH) | 129 - 132 | These carbons are ortho to the electron-withdrawing COOH group, which deshields them. They are also meta to the electron-donating -S-iPr group, which has a weaker shielding effect. The deshielding from the COOH group is expected to dominate. In benzoic acid, these carbons are at ~130.3 ppm.[12] |
| C3, C5 | Aromatic (CH) | 125 - 129 | These carbons are meta to the COOH group (weak effect) and ortho to the -S-iPr group. The electron-donating nature of the thioether group will shield these carbons, shifting them upfield relative to unsubstituted benzene (128.5 ppm).[13][14] In thioanisole, the ortho carbons are around 126.7 ppm. |
| C8 | Methine (CH) | 35 - 45 | This sp³-hybridized carbon is directly attached to the sulfur atom, which causes a moderate downfield shift.[15] |
| C9, C9' | Methyl (CH₃) | 22 - 26 | These two methyl carbons are chemically equivalent due to free rotation around the C8-S bond. They are standard sp³-hybridized carbons, appearing in the typical aliphatic region. In isopropyl alcohol, the methyl carbons are at ~25 ppm.[16] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the 13C NMR spectrum is directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a self-validating system designed to produce a high-resolution, high signal-to-noise spectrum.
Workflow for 13C NMR Analysis
Figure 2: Standard workflow for sample preparation and 13C NMR data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 50-100 mg of high-purity this compound. A higher concentration is necessary for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[17][18]
-
Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ is an excellent alternative, though it will shift the carboxylic acid proton signal. The deuterated solvent provides the deuterium lock signal for the spectrometer.
-
Solubilization: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as the internal reference, defining the 0.0 ppm point on the chemical shift scale.[12][17]
-
Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particulates in the sample will severely degrade spectral quality.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by collapsing all C-H coupling multiplets into single lines for each carbon, and it enhances signal intensity via the Nuclear Overhauser Effect (NOE).[3][19]
-
Set an appropriate spectral width (e.g., 0-220 ppm) to ensure all peaks, especially the downfield carbonyl carbon, are captured.[6]
-
Accumulate a sufficient number of scans (transients) to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and instrument sensitivity.
-
Spectrum Analysis and Interpretation
A typical proton-decoupled 13C NMR spectrum of this compound will display 7 distinct signals, corresponding to the 7 chemically non-equivalent carbon environments.
Hypothetical Spectrum Analysis:
-
δ ~173 ppm: A low-intensity, sharp singlet. This is unambiguously assigned to the C7 carbonyl carbon of the carboxylic acid. Its significant downfield shift is due to the strong deshielding effect of the two oxygen atoms.[8]
-
δ ~145 ppm: A weak quaternary carbon signal. This is assigned to C4 , the carbon bearing the isopropylthio group. The direct attachment of sulfur causes a notable deshielding (α-effect).
-
δ ~130.5 ppm: A signal of higher intensity (relative to other aromatic CH). This peak corresponds to C2 and C6 . These carbons are ortho to the electron-withdrawing COOH group, placing them slightly downfield.
-
δ ~129 ppm: A weak quaternary carbon signal. This is assigned to C1 , the ipso-carbon of the carboxylic acid group.
-
δ ~127 ppm: A signal of higher intensity. This corresponds to C3 and C5 . These carbons are ortho to the electron-donating thioether group, which shields them and shifts them upfield relative to the other aromatic CH signals.
-
δ ~39 ppm: A moderately intense signal. This is assigned to the methine carbon, C8 , of the isopropyl group. Its attachment to sulfur shifts it downfield from a typical aliphatic CH.
-
δ ~23 ppm: The most intense signal in the spectrum. This peak is assigned to the two equivalent methyl carbons, C9 and C9' . The higher intensity is due to the presence of two chemically identical carbons and faster relaxation due to the attached protons.
Note on Signal Intensities: In standard proton-decoupled 13C NMR, peak intensities are generally not quantitative.[3] Carbons with attached protons (CH, CH₂, CH₃) benefit from the Nuclear Overhauser Effect (NOE) and typically appear more intense than quaternary carbons (C), which relax more slowly and have no attached protons.
References
-
G. Argenton, A. Arnone, F. Naso, G. Resnati, and M. T. R. T. T. P. S. T. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(11), 998-1002. [Link]
-
T. Laube, T. D. T. D. L. and J. D. D. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(31), 20498-20505. [Link]
-
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]
-
Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. [Link]
-
Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-47. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]
-
Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10777-10785. [Link]
-
YouTube. (2012). How2: Interpret a carbon-13 NMR spectrum. Retrieved from [Link]
-
Amass, A. J., & Tighe, B. J. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 37(4), 739-745. [Link]
-
Ishida, T., et al. (1990). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra of Isopropyldibenzofurans and Their Structural Determinations. Analytical Sciences, 6(4), 577-582. [Link]
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? Retrieved from [Link]
-
Scribd. (n.d.). 13C NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Lowers, Z. A., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity. The Pegasus Review: UCF Undergraduate Research Journal, 12(1), 6. [Link]
-
ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the carboxylation of aryl halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. sites.uclouvain.be [sites.uclouvain.be]
- 19. scribd.com [scribd.com]
4-(Isopropylthio)benzoic acid mass spectrometry fragmentation pattern
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Isopropylthio)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum, this document synthesizes established fragmentation principles of aromatic carboxylic acids and thioethers to construct a theoretical, yet robust, fragmentation model. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric analysis for identification, characterization, and quantification purposes. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing detailed mechanistic explanations and visual representations of the fragmentation cascades.
Introduction: The Structural Rationale for Fragmentation
This compound is a molecule that incorporates three key structural features that dictate its fragmentation behavior in a mass spectrometer: a carboxylic acid group, an aromatic benzene ring, and an isopropyl thioether linkage. The ionization method employed will significantly influence the initial charge site and the subsequent fragmentation cascade.
-
Electron Ionization (EI): This high-energy technique typically results in extensive fragmentation, providing a detailed molecular fingerprint. Ionization can occur at the sulfur atom's lone pair of electrons, the aromatic pi system, or the oxygen atoms of the carboxylic acid.
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is commonly used in conjunction with liquid chromatography (LC-MS). In positive ion mode ([M+H]⁺), protonation is likely to occur on the carboxylic acid group or the sulfur atom. In negative ion mode ([M-H]⁻), deprotonation of the acidic carboxylic proton is expected.
Understanding the interplay of these structural elements and the chosen ionization technique is paramount to interpreting the resulting mass spectrum.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Under EI conditions, the molecular ion ([M]⁺˙) of this compound (m/z 196) will be formed. The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the resulting fragment ions.
Fragmentation Initiated at the Isopropylthio Group
The C-S bond is a likely point of initial cleavage.
-
Loss of the Isopropyl Radical: A primary fragmentation event is the homolytic cleavage of the S-isopropyl bond, leading to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment ion at m/z 153 . This resonance-stabilized thionyl cation is a significant indicator of the thioether linkage.
-
Loss of Propene (McLafferty-type Rearrangement): A rearrangement reaction can lead to the elimination of a neutral propene molecule (CH₂=CHCH₃), forming a radical cation at m/z 154 .
Fragmentation of the Benzoic Acid Moiety
The carboxylic acid group will undergo characteristic fragmentations.
-
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH), yielding a benzoyl-type cation at m/z 179 .
-
Loss of the Carboxyl Group: The entire carboxyl group can be lost as a radical (•COOH), leading to a fragment at m/z 151 .
-
Formation of the Benzoyl Cation: A key fragmentation pathway for benzoic acids is the formation of the benzoyl cation. Following the initial loss of the isopropyl radical, the resulting ion at m/z 153 can lose carbon monoxide (CO) to form a fragment at m/z 125 .
The following diagram illustrates the predicted EI fragmentation pathways.
Caption: Predicted ESI Negative Ion Fragmentation.
Summary of Predicted ESI Fragments
| Ion Mode | m/z (Precursor) | m/z (Fragment) | Neutral Loss |
| Positive | 197 | 179 | H₂O |
| Positive | 197 | 155 | C₃H₆ |
| Negative | 195 | 151 | CO₂ |
Experimental Protocol: LC-MS/MS Analysis
To experimentally verify the predicted fragmentation patterns, a standard approach would involve reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source. [1]
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B. [1]* Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer Conditions (ESI)
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
The following diagram outlines the experimental workflow.
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich interplay of cleavages characteristic of its constituent functional groups. Under high-energy EI, fragmentation of both the isopropylthio and carboxylic acid moieties is expected, with the loss of the isopropyl radical being a key diagnostic fragmentation. Under softer ESI conditions, the fragmentation will be more targeted, with predictable losses of water and propene in positive mode, and a dominant decarboxylation in negative mode. The experimental protocol provided herein offers a robust starting point for the empirical validation of these theoretical fragmentation patterns, enabling confident identification and structural elucidation of this compound in complex matrices.
References
-
PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the FTIR Analysis of 4-(Isopropylthio)benzoic Acid
This guide provides a comprehensive analysis of 4-(Isopropylthio)benzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to apply FTIR for the structural elucidation and quality control of this and similar molecular structures. We will move beyond simple peak identification to explore the causal relationships between molecular structure, vibrational modes, and the resulting infrared spectrum.
Foundational Principles: Why FTIR for this compound?
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in organic chemistry. Its power lies in its ability to probe the vibrational energies of molecular bonds.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the natural vibrational frequencies of the chemical bonds within the molecule.[1][3] This absorption results in a unique spectral "fingerprint," allowing for the identification of key functional groups.
For a molecule like this compound, which possesses a carboxylic acid, a para-substituted aromatic ring, and a thioether linkage, FTIR is exceptionally well-suited to confirm its structural integrity. Each of these moieties gives rise to characteristic and predictable absorption bands. This guide will dissect the expected FTIR spectrum of this compound, providing a robust framework for its analysis.
Molecular Structure and Key Vibrational Modes
The logical first step in interpreting an FTIR spectrum is to deconstruct the molecule into its constituent functional groups and predict their vibrational behavior.
Caption: Molecular structure of this compound with key functional groups highlighted.
The carboxylic acid moiety is one of the most readily identifiable functional groups in FTIR spectroscopy due to its distinct and characteristic absorption bands.
-
O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is famously broad and intense, typically appearing in the range of 3300 to 2500 cm⁻¹.[3][4][5] This significant broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[2][4] In the solid state, carboxylic acids exist predominantly as hydrogen-bonded dimers.[3] This broad O-H absorption often overlaps with the sharper C-H stretching peaks.[3]
-
C=O Stretching: The carbonyl (C=O) stretch is another strong and sharp absorption, typically found between 1760 and 1680 cm⁻¹.[4][6] For aromatic carboxylic acids like the target molecule, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency, so the peak is expected in the 1710 to 1680 cm⁻¹ range.[5][6]
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, usually in the 1320-1210 cm⁻¹ region, and O-H in-plane bending, which can be observed around 1440-1395 cm⁻¹.[4]
The benzene ring gives rise to several characteristic absorptions that can confirm its presence and substitution pattern.
-
Aromatic C-H Stretching: These absorptions occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[7][8] These peaks are generally of weak to medium intensity.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to sharp peaks in the 1600-1450 cm⁻¹ range.[7][9][10] Commonly, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of C-H out-of-plane ("oop") bending.[7] The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[7][9][10] For a para-substituted (1,4-disubstituted) ring, a strong band is expected in the 810-840 cm⁻¹ range.[10]
-
Aliphatic C-H Stretching: The isopropyl group will exhibit characteristic C-H stretching vibrations from its methyl (CH₃) and methine (CH) components. These are expected to appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.[1]
-
C-H Bending: Aliphatic C-H bending vibrations will also be present, with characteristic methyl and methylene bending appearing around 1465 cm⁻¹ and 1375 cm⁻¹.
-
C-S Stretching: The carbon-sulfur (C-S) stretch is generally a weak to medium absorption and can be difficult to definitively assign as it falls in the fingerprint region (below 1500 cm⁻¹). Literature values place the C-S stretching vibration for thioethers in the range of 800-600 cm⁻¹.[11] The specific environment of the bond can influence its exact position.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standard procedure for analyzing a solid sample like this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and ease of use.
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Use a lint-free wipe dampened with isopropanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The instrument software will automatically subtract the background from the sample spectrum.[12]
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Use the spatula to ensure the sample covers the crystal surface.
-
Pressure Application: Lower the ATR press to apply firm and consistent pressure on the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).
-
Post-Analysis Cleaning: After the analysis, retract the press, remove the sample, and clean the ATR crystal meticulously as described in step 2.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Data Interpretation: Correlating Peaks to Functional Groups
The following table summarizes the expected characteristic absorption bands for this compound, providing a guide for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Appearance | Rationale & Causality |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the dimeric structure creates a wide distribution of bond energies.[2][3][4] |
| 3100 - 3000 | Aromatic: C-H Stretch | Weak to Medium, Sharp | sp² C-H bonds are stronger and vibrate at a higher frequency than sp³ C-H bonds.[7][8] |
| 2975 - 2850 | Aliphatic (Isopropyl): C-H Stretch | Medium, Sharp | Stretching vibrations of methyl and methine sp³ C-H bonds.[1] |
| 1710 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | Conjugation with the aromatic ring delocalizes electron density, slightly weakening the C=O bond and lowering its vibrational frequency.[5][6] |
| 1600 - 1585 & 1500-1450 | Aromatic: C=C In-Ring Stretch | Medium to Strong, Sharp | Complex vibrations of the benzene ring skeleton.[7][9][10] |
| ~1465 & ~1375 | Aliphatic (Isopropyl): C-H Bend | Medium, Sharp | Scissoring and bending modes of the methyl and methine groups. |
| 1440 - 1395 | Carboxylic Acid: O-H Bend | Medium | In-plane bending of the hydroxyl group coupled with C-O stretching.[4] |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | Stretching vibration of the carbon-oxygen single bond.[4] |
| 840 - 810 | Aromatic: C-H Out-of-Plane Bend | Strong, Sharp | Diagnostic for 1,4-disubstitution (para) on the benzene ring.[10] |
| 800 - 600 | Thioether: C-S Stretch | Weak to Medium | The C-S bond is weaker and involves a heavier atom (sulfur) than C-O or C-C, resulting in a lower frequency vibration.[11] |
Conclusion: A Self-Validating Spectroscopic Narrative
The FTIR spectrum of this compound tells a coherent and self-validating story. The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong, sharp peak around 1700 cm⁻¹, provides unequivocal evidence for the carboxylic acid group. The weaker, sharp peaks above 3000 cm⁻¹, along with the characteristic ring vibrations between 1600-1450 cm⁻¹ and a strong out-of-plane bending band near 820 cm⁻¹, confirm the para-substituted aromatic ring. Finally, the aliphatic C-H stretches below 3000 cm⁻¹ and the anticipated weak C-S stretch in the fingerprint region complete the structural picture. By systematically analyzing these key regions, the identity and integrity of this compound can be confidently established.
References
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. FTIR spectra of petroleum thioethers with different treatment. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. echemi.com [echemi.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
theoretical properties of 4-(isopropylthio)benzoic acid
An In-depth Technical Guide to the Theoretical Properties of 4-(Isopropylthio)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally predicted properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signatures, reactivity, and potential biological significance. By integrating data from analogous compounds and computational predictions, this guide offers a foundational understanding of this compound, highlighting its potential as a versatile building block in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The versatility of the benzene ring allows for a wide range of substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a thioether linkage, as seen in this compound, offers several advantages in drug design. The thioether moiety is generally more resistant to metabolic oxidation compared to its ether counterpart, which can lead to an improved pharmacokinetic profile.[2] Furthermore, the sulfur atom can be intentionally oxidized to a sulfoxide or sulfone, providing a strategic handle to modulate the electronic and steric properties of the molecule.[2]
This guide focuses on the para-substituted isomer, this compound, a molecule that combines the key features of a carboxylic acid and a thioether. The isopropyl group introduces a degree of lipophilicity and a specific three-dimensional conformation that can influence its interactions with biological targets.[2]
Molecular Structure and Conformation
The structure of this compound features a central benzene ring substituted with a carboxylic acid group and an isopropylthio group at the para position. The interplay between these functional groups dictates the molecule's overall geometry and electronic properties.
Conformational Analysis
The rotational freedom around the C-S and C-C bonds allows for different conformations. The dihedral angle between the plane of the benzene ring and the carboxylic acid group is a key conformational parameter. In many substituted benzoic acids, this angle is relatively small, indicating a tendency towards planarity.[3] For instance, in 4-nitro-3-(trifluoromethyl)benzoic acid, the angle between the carboxylic acid group and the aromatic ring is only 4.9 (2)°.[3] However, steric hindrance from bulky ortho-substituents can force the carboxylic acid group out of the plane of the ring.
The orientation of the isopropyl group relative to the benzene ring also contributes to the conformational landscape. The two methyl groups of the isopropyl moiety create a distinct steric profile that can influence crystal packing and receptor binding.
Diagram: Conformational Isomers of this compound
Caption: Newman projections illustrating potential rotational isomers.
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 4-halobenzoic acid with isopropyl thiolate.
Diagram: Proposed Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for SNAr Reaction
-
Thiolate Formation: To a solution of isopropyl thiol (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF, add a suitable base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes.
-
Substitution Reaction: Add the 4-halobenzoic acid (1.0 equivalent) to the reaction mixture. Heat the reaction to a temperature between 80-120 °C and monitor its progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 2H, Ar-H ortho to COOH), δ ~7.3-7.5 (d, 2H, Ar-H ortho to S-iPr), δ ~3.3-3.6 (septet, 1H, CH of iPr), δ ~1.3-1.5 (d, 6H, CH₃ of iPr), δ ~10-12 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | δ ~170-175 (COOH), δ ~140-145 (Ar-C-S), δ ~130-135 (Ar-C-COOH), δ ~128-132 (Ar-CH), δ ~125-128 (Ar-CH), δ ~35-40 (CH of iPr), δ ~22-25 (CH₃ of iPr) |
| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1590-1610 (C=C stretch), ~1200-1300 (C-O stretch), ~650-750 (C-S stretch) |
| Mass Spec. (EI) | m/z 196 (M⁺), 181 (M⁺ - CH₃), 153 (M⁺ - C₃H₇), 121, 105, 77 |
Theoretical Properties and Reactivity
The chemical behavior of this compound is governed by the electronic properties of its constituent functional groups.
Electronic Structure and Reactivity Descriptors
Computational studies on substituted benzoic acids have shown that the nature and position of substituents significantly influence the electronic distribution and acidity of the molecule.[4][5][6] The isopropylthio group is generally considered to be an ortho, para-directing group due to the electron-donating resonance effect of the sulfur atom's lone pairs, although it also exerts an electron-withdrawing inductive effect.
Diagram: Resonance Structures of this compound
Caption: Resonance contributors illustrating electron donation from the sulfur atom.
The carboxylic acid group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[7] The interplay of these two groups will determine the regioselectivity of further reactions on the aromatic ring.
Reactivity of the Functional Groups
-
Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, reduction to an alcohol, and conversion to an acid chloride.[4][8]
-
Thioether: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This provides a pathway to modify the electronic properties of the molecule.
Crystal Structure and Solid-State Properties
The crystal structure of benzoic acid and its derivatives is often characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups.[3][9] This dimerization is a dominant feature in the solid state and influences the melting point and solubility of these compounds. The packing of these dimers is then influenced by other intermolecular interactions, including π-π stacking of the aromatic rings and van der Waals forces involving the substituents. The specific crystal packing of this compound will be influenced by the steric bulk of the isopropyl group.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a benzoic acid and a thioether functional group makes this compound an attractive building block for various applications.
Medicinal Chemistry
-
Enzyme Inhibitors: Benzoic acid derivatives have been investigated as inhibitors for a variety of enzymes. The specific substitution pattern of this compound could be explored for targeted inhibition of enzymes where both hydrogen bonding and hydrophobic interactions are important for binding.
-
Antimicrobial Agents: Benzoic acid and its derivatives are known to possess antimicrobial properties.[10] The thioether moiety could potentially enhance this activity or introduce novel mechanisms of action.
-
Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with improved membrane permeability. These esters can then be hydrolyzed in vivo to release the active carboxylic acid.[11]
Materials Science
-
Liquid Crystals: Substituted benzoic acids are known to form the basis of liquid crystalline materials.[12] The specific shape and electronic properties of this compound could be exploited in the design of new liquid crystal phases.
-
Polymers and Coordination Polymers: The carboxylic acid group can be used to incorporate this molecule into polymer chains or to act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and materials science. While direct experimental data is limited, a comprehensive theoretical understanding can be constructed by analyzing its structural features and the properties of related compounds. The presence of both a versatile carboxylic acid handle and a modifiable thioether linkage provides a rich platform for the design and synthesis of novel functional molecules. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
-
Wikipedia. Benzoic acid. [Link]
-
López-Calahorro, F., et al. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 23(10), 2469. [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]
-
Ramirez, R. E., et al. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]
-
Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
-
Ramon, G., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(28), 5802-5810. [Link]
-
Wilson, C. C. (2002). Unit-cell dimensions of benzoic acid (A, degrees, with formal standard deviations in parentheses, A^). ResearchGate. [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
-
Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Isopropylthio)benzoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(isopropylthio)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented in early chemical literature, its synthesis and properties can be understood through the broader context of research into substituted benzoic acids and thioethers. This document details the probable synthetic routes, physicochemical properties, spectral characterization, and known applications of this compound, with a particular focus on its role as a versatile building block in drug discovery.
Introduction: The Convergence of a Privileged Scaffold and a Functional Thioether
This compound occupies a unique chemical space at the intersection of two important molecular motifs: the benzoic acid scaffold and the thioether linkage. The benzoic acid core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and biologically active compounds.[1] Its carboxylic acid group is a versatile functional handle for forming hydrogen bonds and salt bridges with biological targets, and the aromatic ring allows for fine-tuning of physicochemical properties through various substitutions.[1]
The introduction of a sulfur-containing moiety, specifically an isopropylthio group, imparts distinct characteristics to the molecule. The thioether linkage is generally more resistant to metabolic oxidation than its ether counterpart, which can lead to improved pharmacokinetic profiles in drug candidates.[1] Furthermore, the sulfur atom can be intentionally oxidized to a sulfoxide or sulfone, providing a strategy to modulate the electronic and steric properties of a molecule during the drug design process.[1] The branched isopropyl group adds a degree of lipophilicity and a specific three-dimensional shape that can influence interactions with target proteins.[1]
This guide will explore the synthesis, properties, and applications of this compound, providing a foundational resource for researchers utilizing this compound in their work.
Historical Context and Discovery
The synthesis of thioethers, in general, was significantly advanced by the work of Alexander Williamson in the 1850s on ether synthesis. The principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, were later adapted for the synthesis of thioethers by using a thiol or thiolate as the nucleophile.[3][4] It is highly probable that the first synthesis of this compound was achieved through a variation of this classical method.
Synthesis and Methodologies
The primary and most logical route for the synthesis of this compound is the nucleophilic substitution of a suitable halo-benzoic acid with an isopropyl thiol derivative. A detailed, generalized protocol based on this well-established chemistry is provided below.
Primary Synthetic Route: Nucleophilic Aromatic Substitution
The most common and practical approach involves the reaction of 4-mercaptobenzoic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. This reaction is an analogue of the Williamson ether synthesis, applied to the formation of a thioether.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol:
-
Deprotonation of Thiol: To a stirred solution of 4-mercaptobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents). The reaction mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the thiolate anion.
-
Nucleophilic Attack: To the resulting suspension or solution, add 2-bromopropane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 4-mercaptobenzoic acid.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., 1 M HCl) to a pH of 2-3. The precipitated crude product is collected by filtration.
-
Purification: The crude solid is then washed with water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the thiol group of 4-mercaptobenzoic acid to form the more nucleophilic thiolate. Stronger bases like sodium hydride could also be used but may not be necessary.
-
Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
-
Acidification: Acidification of the reaction mixture during work-up is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is generally insoluble in acidic aqueous solutions.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are important for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 13205-50-0 | [3][5][6] |
| Molecular Formula | C₁₀H₁₂O₂S | [5][6] |
| Molecular Weight | 196.27 g/mol | [5][6] |
| Appearance | White to off-white solid | (Typical) |
| Melting Point | Not explicitly found, but expected to be a crystalline solid at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF, and sparingly soluble in water. | |
| pKa | The pKa is expected to be similar to that of benzoic acid (around 4.2), slightly influenced by the electron-donating nature of the thioether group. |
Spectroscopic Characterization:
While a publicly available, comprehensive set of spectra for this compound is not readily found, its expected spectral characteristics can be predicted based on its structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet in the aromatic region (around 7.5-8.0 ppm) for the protons ortho to the carboxylic acid group.
-
A doublet in the aromatic region (around 7.2-7.5 ppm) for the protons ortho to the isopropylthio group.
-
A septet in the aliphatic region (around 3.0-3.5 ppm) for the methine proton of the isopropyl group.
-
A doublet in the aliphatic region (around 1.2-1.4 ppm) for the six equivalent methyl protons of the isopropyl group.
-
A broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carboxylic acid carbon around 170-175 ppm.
-
Four distinct signals in the aromatic region (approximately 125-145 ppm).
-
A signal for the methine carbon of the isopropyl group around 35-45 ppm.
-
A signal for the methyl carbons of the isopropyl group around 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[7][8]
-
A strong C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹.[7][8]
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[7]
-
A C-S stretching vibration, which is typically weak and can be difficult to assign, in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 196.
-
Fragmentation patterns would likely involve the loss of the isopropyl group, the carboxylic acid group, and other characteristic fragments.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting material and fragment in drug discovery programs.
Logical Workflow for a Fragment-Based Drug Discovery Approach:
Figure 2: A generalized workflow for fragment-based drug discovery.
While specific drugs derived directly from this compound are not publicly disclosed, its structural analogues have been explored in various therapeutic areas. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thioether moiety can be a key pharmacophore in enzyme inhibitors, where the sulfur atom can interact with active site residues.
Patents in the field of medicinal chemistry often claim large Markush structures that would encompass this compound, highlighting its potential as a building block for novel therapeutics. Further research and screening of this compound against various biological targets could unveil its potential in developing new treatments for a range of diseases.
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential in chemical and pharmaceutical research. While its specific history is not well-documented, its synthesis is straightforward, relying on established chemical principles. The combination of a privileged benzoic acid scaffold with a functional isopropylthio group provides a unique set of properties that make it a valuable tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for future research and development involving this intriguing compound.
References
-
WordPress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. SUPPORTING INFORMATION. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
- Google Patents. US5952375A - Compounds and methods for synthesis and therapy.
- Google Patents.
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
NIST. Benzoic acid, 4-methoxy-, propyl ester. [Link]
-
SpectraBase. Benzoic acid, 4-nitro-, propyl ester. [Link]
-
HMDB. Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). [Link]
-
PubChem. 4-(Ethylthio)benzoic acid. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
-
EPO. FUNGICIDAL COMPOSITIONS - Patent 3240415. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
ResearchGate. Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid.... [Link]
- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
Ataman Kimya. ISOPROPYL BENZOATE. [Link]
-
PubMed. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. [Link]
-
ResearchGate. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. [Link]
-
PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
-
NIST. Benzoic acid, 4-(1-methylethyl)-. [Link]
-
SpectraBase. S-ISOPROPYL_THIOBENZOATE. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000039. [Link]
-
MassBank. Benzoic acids and derivatives. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 13205-51-1|4-(tert-Butylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 5. 13205-50-0|this compound|BLD Pharm [bldpharm.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
potential research areas for 4-(isopropylthio)benzoic acid
An In-depth Technical Guide to Potential Research Areas for 4-(isopropylthio)benzoic Acid
Abstract
This compound is a structurally intriguing molecule that, while not extensively studied, stands at the intersection of several key areas of chemical and biological research. Its unique combination of a lipophilic isopropylthio group and a pharmacologically significant benzoic acid moiety presents a wealth of untapped research opportunities. This guide provides a comprehensive overview of potential research avenues for this compound, intended to inspire and direct researchers, scientists, and drug development professionals. We will delve into its potential applications in medicinal chemistry, materials science, and agrochemicals, providing not just theoretical frameworks but also detailed, actionable experimental protocols. The underlying scientific rationale for each proposed area of investigation is discussed, supported by authoritative references, to provide a solid foundation for future research endeavors.
Introduction: The Untapped Potential of this compound
Organosulfur compounds are of immense importance across the scientific landscape, from fundamental biochemistry to advanced materials.[1][2] The incorporation of a sulfur atom, particularly in a thioether linkage, can profoundly influence a molecule's physical, chemical, and biological properties.[3] When this functionality is paired with a benzoic acid scaffold, a privileged structure in medicinal chemistry, the potential for novel applications becomes significant.
This compound, with its distinct isopropyl group, offers a unique steric and electronic profile. The isopropyl group enhances lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic pockets in biological targets.[3] The thioether linkage is more resistant to metabolic oxidation compared to an ether, potentially leading to improved pharmacokinetic profiles in drug candidates.[3] Furthermore, the sulfur atom can be intentionally oxidized to a sulfoxide or sulfone, providing a strategic handle for modulating the molecule's properties.[4][5][6][7]
This guide will explore three primary domains of research for this compound:
-
Medicinal Chemistry: Investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent, including the exploration of prodrug strategies.
-
Materials Science: Evaluating its use as a monomer for high refractive index polymers and as a corrosion inhibitor.
-
Agrochemicals: Assessing its potential as a novel fungicide or bactericide for crop protection.
For each area, we will present the scientific rationale, detailed experimental workflows, and methodologies to facilitate the initiation of research.
Foundational Synthesis and Characterization
A prerequisite for any investigation is the reliable synthesis and thorough characterization of the target compound.
Synthesis of this compound
A common and effective method for the synthesis of aryl thioethers is the nucleophilic aromatic substitution of a halo-benzoic acid with a thiol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzoic acid
-
2-Propanethiol (isopropyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-fluorobenzoic acid (1 eq.), potassium carbonate (2.5 eq.), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-propanethiol (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (two doublets in the ~7.3-8.0 ppm region), a septet for the isopropyl C-H proton (~3.4-3.6 ppm), a doublet for the isopropyl methyl protons (~1.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the quaternary aromatic carbons, the four aromatic C-H carbons, the isopropyl methine carbon, the isopropyl methyl carbons, and the carboxylic acid carbonyl carbon (~170 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-H stretches from the aromatic and isopropyl groups, and a C-S stretch (~600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂O₂S, MW: 196.27 g/mol ). |
Research Area 1: Medicinal Chemistry
The structural motifs within this compound suggest significant potential in several therapeutic areas.
Antimicrobial Activity
Scientific Rationale: Benzoic acid and its derivatives are known to possess antimicrobial properties.[8][9] Thioether-containing compounds have also demonstrated significant antibacterial and antifungal activity.[10][11][12] The combination of these two pharmacophores in this compound, along with its increased lipophilicity, may lead to enhanced antimicrobial efficacy. The proposed mechanism of action could involve disruption of the bacterial cell membrane, inhibition of key metabolic enzymes, or interference with quorum sensing pathways.[10]
Experimental Workflow:
Caption: Workflow for antimicrobial investigation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Scientific Rationale: Many organosulfur compounds, such as those found in garlic, exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways like PI3K/Akt and NF-κB.[1][2][13][14] The benzoic acid scaffold is also present in numerous anticancer agents. The unique structure of this compound warrants investigation into its potential as a novel anticancer agent.
Experimental Workflow:
Caption: Workflow for anticancer investigation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Prodrug Development
Scientific Rationale: The carboxylic acid group of this compound, while potentially crucial for its biological activity, can also lead to poor bioavailability and gastrointestinal irritation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17][18] A prodrug approach, where the carboxylic acid is temporarily masked (e.g., as an ester or amide), can improve its pharmacokinetic profile.[15][16][17][18] Upon absorption, the prodrug is enzymatically cleaved to release the active parent compound.
Experimental Workflow:
Caption: Prodrug development workflow.
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
-
Dissolve this compound in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the ethyl 4-(isopropylthio)benzoate prodrug.
Research Area 2: Materials Science
The sulfur content and aromatic nature of this compound make it an interesting candidate for materials science applications.
High Refractive Index Polymers
Scientific Rationale: Polymers with high refractive indices are in demand for optical applications such as lenses, antireflective coatings, and light-emitting diodes (LEDs).[19][20][21][22][23] The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index due to sulfur's high polarizability.[19][20][21][22][23] this compound can be chemically modified to create monomers suitable for polymerization, such as by converting the carboxylic acid to an acrylate or by introducing other polymerizable functional groups.
Experimental Workflow:
Caption: Workflow for polymer development.
Corrosion Inhibition
Scientific Rationale: Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for metals, particularly steel in acidic environments.[24][25][26][27][28] These compounds adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of the thioether and the aromatic ring in this compound suggests it could be an effective corrosion inhibitor.
Experimental Workflow:
Caption: Corrosion inhibition study workflow.
Research Area 3: Agrochemicals
The demonstrated antimicrobial properties of related compounds suggest a potential application for this compound in agriculture.
Scientific Rationale: The development of new fungicides and bactericides is crucial for managing plant diseases. As previously discussed, benzoic acid and thioether derivatives have shown antimicrobial activity. Investigating this compound against common plant pathogens could lead to the development of a novel agrochemical.
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
While the medium is still molten, add different concentrations of this compound (dissolved in a minimal amount of a suitable solvent).
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Place a mycelial plug of the test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani) in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition compared to a control plate without the compound.
Conclusion
This compound is a molecule with considerable, yet largely unexplored, potential. This guide has outlined several promising research avenues in medicinal chemistry, materials science, and agrochemicals. The provided experimental protocols and workflows are intended to serve as a starting point for researchers to delve into the unique properties of this compound. The convergence of a privileged benzoic acid scaffold with a versatile thioether linkage suggests that this compound and its derivatives could become valuable components in the development of new drugs, advanced materials, and effective agrochemicals. It is our hope that this technical guide will catalyze further investigation into this fascinating molecule.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs of NSAIDs: A Review. PMC. [Link]
-
Bäuerle, P., & Advani, A. (2021). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Omega. [Link]
-
Chen, L., et al. (2025). Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Fukushima, S., et al. (2010). Organosulfur compounds and possible mechanism of garlic in cancer. Saudi Pharmaceutical Journal. [Link]
-
Gao, C., et al. (2023). Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. MDPI. [Link]
-
Herman-Antosiewicz, A., & Singh, S. V. (2004). Organosulfur compounds and possible mechanism of garlic in cancer. PMC. [Link]
-
Jana, S., & Singha, N. K. (2017). Sulfur containing high refractive index polymers for better light outcoupling from OLED. American Chemical Society. [Link]
-
Kearney, A. S., & Still, J. G. (1998). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. PubMed Central. [Link]
-
Li, M., et al. (2002). Effects of a Series of Organosulfur Compounds on Mitotic Arrest and Induction of Apoptosis in Colon Cancer Cells. PubMed. [Link]
-
Liu, Y., & Ueda, M. (2023). Molecular Structure and Properties of Sulfur‐Containing High Refractive Index Polymer Optical Materials. ResearchGate. [Link]
-
Ma, Y., et al. (2024). Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. PubMed. [Link]
-
Papavinasam, S. (2000). CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. OnePetro. [Link]
- Parham, A. H., & Sarkar, T. (2008). High refractive index monomers, compositions and uses thereof.
-
Quraishi, M. A., & Jamal, D. (2023). The Inhibition of Mild Steel Corrosion by Sulphur Containing Organic Compound. View of The Inhibition of Mild Steel Corrosion by Sulphur Containing Organic Compound. [Link]
-
Rafferty, P. (2018). Prodrugs of NSAIDs: A Review. PMC. [Link]
-
Sharma, V., & Sharma, S. (2017). Prodrug designing of NSAIDs. ResearchGate. [Link]
-
Singha, N. K., & Jana, S. (2021). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Publications. [Link]
-
Taha, E. A., et al. (2014). Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. MDPI. [Link]
-
Verma, C., et al. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. PMC. [Link]
-
Yadav, M., & Behera, D. (2020). Sulfur Containing Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. ResearchGate. [Link]
-
Zaky, M. G. (2019). Inhibition of Steel Corrosion in Nitric Acid by Sulfur Containing Compounds. ResearchGate. [Link]
-
Liu, C., et al. (2019). Application. (a) Controlled oxidation of thioethers to corresponding sulfoxides and sulfones. ResearchGate. [Link]
-
Stoddart, J. F., et al. (2020). The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]
-
Wells, R. L., & Bell, A. T. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Dalton Transactions. [Link]
-
Wells, R. L., & Bell, A. T. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 12, 2026, from [Link]
-
de Souza, M. V. N., et al. (2013). Antibacterial Activity of Thioetherhydroxyethylsulfonamide Derivatives. PubMed. [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Spectrometric Identification of Organic Compounds. [Link]
-
Organic Syntheses. (n.d.). Thiobenzoic acid. Retrieved January 12, 2026, from [Link]
-
Pires, A. C., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved January 12, 2026, from [Link]
-
Asif, M. (2017). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Yilmaz, V. T., & Çelik, S. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC. [Link]
-
Organic Syntheses. (n.d.). Pentachlorobenzoic acid. Retrieved January 12, 2026, from [Link]
-
Beqiri, L., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
-
Wang, Y., et al. (2016). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Bentham Science Publisher. [Link]
-
Smith, J. G. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Hawaii. [Link]
Sources
- 1. Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. chemrj.org [chemrj.org]
- 10. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of thioetherhydroxyethylsulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US20080200582A1 - High refractive index monomers, compositions and uses thereof - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. onepetro.org [onepetro.org]
- 25. researchgate.net [researchgate.net]
- 26. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Isopropylthio)benzoic Acid
Introduction: The Significance of 4-(Alkylthio)benzoic Acids in Modern Drug Discovery
The 4-(alkylthio)benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The incorporation of a thioether linkage into the benzoic acid framework imparts unique physicochemical properties that are highly advantageous in drug design. This structural motif is present in a variety of compounds investigated for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The sulfur atom, being less electronegative and more polarizable than oxygen, can engage in distinct non-covalent interactions with biological targets. Furthermore, the thioether linkage is generally more resistant to metabolic oxidation compared to its ether analog, potentially leading to improved pharmacokinetic profiles of drug candidates.
This document provides a comprehensive guide for the synthesis of 4-(isopropylthio)benzoic acid from 4-mercaptobenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Principle: The S-Alkylation of Thiols
The synthesis of this compound from 4-mercaptobenzoic acid is achieved through a nucleophilic substitution reaction, specifically an S-alkylation. This reaction is analogous to the well-established Williamson ether synthesis. The core of this transformation involves the deprotonation of the thiol group of 4-mercaptobenzoic acid to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the desired thioether bond in a single, concerted step.
This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The choice of a secondary alkyl halide, such as 2-bromopropane, necessitates careful consideration of reaction conditions to favor substitution over the competing elimination reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, self-validating procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Mercaptobenzoic acid | ≥98% | Sigma-Aldrich |
| 2-Bromopropane | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate | ||
| Bleach (Sodium Hypochlorite Solution) |
Step-by-Step Procedure
-
Deprotonation of 4-Mercaptobenzoic Acid:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-mercaptobenzoic acid (5.0 g, 32.4 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.43 g, 35.7 mmol, 1.1 equivalents) in 10 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the stirred solution of 4-mercaptobenzoic acid at room temperature. The addition should be dropwise to control any exotherm.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
-
S-Alkylation Reaction:
-
To the solution of the sodium 4-mercaptobenzoate, add 2-bromopropane (3.35 mL, 35.7 mmol, 1.1 equivalents) dropwise via a syringe.
-
Heat the reaction mixture to 60 °C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate with a few drops of acetic acid as the mobile phase. The disappearance of the starting material (4-mercaptobenzoic acid) indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate group and precipitate the crude this compound.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove any remaining DMF and inorganic salts.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven at 50-60 °C.
-
Safety and Handling Precautions
-
Thiols: 4-Mercaptobenzoic acid has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[1][2][3]
-
Alkyl Halides: 2-Bromopropane is a volatile and flammable liquid. Handle with care and avoid inhalation.
-
Waste Disposal: All liquid and solid waste containing thiols should be treated with bleach to oxidize the thiol to a less odorous and hazardous compound before disposal.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Causality and Experimental Insights
-
Choice of Base: Sodium hydroxide is a strong, cost-effective base that readily deprotonates both the carboxylic acid and the thiol groups of 4-mercaptobenzoic acid. The use of a slight excess ensures complete formation of the more nucleophilic thiolate.
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na+) while leaving the thiolate anion relatively free to act as a nucleophile.[3]
-
Alkylating Agent: 2-Bromopropane is used as the source of the isopropyl group. While 2-iodopropane would be more reactive, 2-bromopropane offers a good balance of reactivity and cost.
-
Temperature Control: Heating to 60 °C provides sufficient energy to overcome the activation barrier for the SN2 reaction with a secondary halide without significantly promoting the competing E2 elimination pathway.
-
Acidic Work-up: The addition of a strong acid, such as HCl, is crucial for two reasons: it neutralizes any unreacted base, and it protonates the carboxylate group, rendering the final product insoluble in water and allowing for its isolation by precipitation.
-
Purification Method: Recrystallization is an effective method for purifying the final product, as this compound is a crystalline solid. The choice of a solvent pair like ethanol/water allows for good solubility at high temperatures and poor solubility at low temperatures, which is ideal for efficient crystallization.
References
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). WordPress. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]
-
Garber, K. (2017, February 15). CHEM 222: Thioethers [Video]. YouTube. [Link]
-
Williamson ether synthesis. (2023, October 27). In Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Thiols | Safety Services. (2020, June 23). UCL – University College London. [Link]
-
Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts. [Link]
-
Thiol. (2023, November 29). In Wikipedia. [Link]
-
Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. [Link]
-
Reagents & Solvents: How to Work with Thiols. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. [Link]
-
Thiol Reactions: Maleimide, DTNB Mechanics. (2023, October 20). StudySmarter. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. (n.d.). PMC - NIH. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. [Link]
- Preparation method of 4-mercaptobenzoic acid. (n.d.).
- Method for synthesizing 4-mercaptobenzoate. (n.d.).
-
Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. (n.d.). PrepChem.com. [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). European Patent Office. [Link]
-
Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. (n.d.). MDPI. [Link]
-
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2025, August 6). ResearchGate. [Link]
-
Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Williamson Ether Synthesis. (n.d.). Chem-Station Int. Ed. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
thiobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
- Purification of benzoic acid. (n.d.).
-
methyl isopropyl carbinol. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-(isopropylthio)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(isopropylthio)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between a readily available 4-halobenzoic acid and propane-2-thiol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and essential characterization data to ensure the successful synthesis and verification of the target compound.
Introduction
This compound is a significant building block in organic synthesis. The incorporation of a thioether linkage and a carboxylic acid moiety within the same molecule provides a versatile scaffold for the development of novel compounds with potential biological activity. The isopropylthio group, in particular, can modulate the lipophilicity and metabolic stability of a parent compound, making it a desirable feature in drug design. This application note describes a straightforward and efficient synthesis of this compound via a nucleophilic aromatic substitution pathway.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of this compound from a 4-halobenzoic acid precursor proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for aryl halides that possess an electron-withdrawing group, such as a carboxylic acid, positioned ortho or para to the leaving group (the halogen).[1][2]
The carboxylic acid group plays a crucial role in activating the aromatic ring towards nucleophilic attack. By withdrawing electron density from the ring, it renders the carbon atom attached to the halogen more electrophilic and susceptible to attack by a nucleophile. The reaction is initiated by the attack of the isopropyl thiolate anion (formed in situ by the deprotonation of propane-2-thiol with a base) on the carbon atom bearing the halogen. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] In the subsequent elimination step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final this compound product.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical as it effectively solvates the cationic counter-ion of the base, thereby increasing the nucleophilicity of the thiolate anion.
Experimental Protocol
This protocol details the synthesis of this compound from 4-fluorobenzoic acid and propane-2-thiol. 4-Fluorobenzoic acid is often a preferred starting material in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Fluorobenzoic acid | ≥98% |
| Propane-2-thiol (Isopropyl mercaptan) | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% |
| Dimethylformamide (DMF), anhydrous | ≥99.8% |
| Hydrochloric Acid (HCl), concentrated | 37% |
| Ethyl acetate | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) | |
| pH paper or pH meter |
Synthesis Workflow
Sources
Application and Protocol: Purification of 4-(Isopropylthio)benzoic Acid by Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 4-(isopropylthio)benzoic acid via recrystallization. It outlines the fundamental principles of recrystallization, offers a detailed, step-by-step protocol for laboratory execution, and discusses methods for the characterization of the purified product. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.
Introduction: The Importance of Purity for this compound
This compound is a versatile intermediate in medicinal chemistry, often utilized as a scaffold in the synthesis of bioactive molecules.[1] Its structure, which combines a benzoic acid moiety with a thioether linkage, allows for a range of chemical modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.[1] The carboxylic acid group can form critical hydrogen bonds or salt bridges with biological targets, while the thioether group offers a site for modulation and can enhance metabolic stability.[1] Given its role in the synthesis of potential therapeutics, ensuring the high purity of this compound is paramount to obtaining reliable and reproducible downstream results.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3][4] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution.[2] This process, when executed correctly, can yield a product of significantly higher purity.
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the careful selection of a solvent and the precise control of experimental conditions. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[3][5] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even when hot.[5][6]
Solvent Selection: The Cornerstone of Effective Purification
The choice of solvent is the most critical step in developing a recrystallization protocol.[3][7] A "like dissolves like" approach is a good starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5] For this compound, a molecule with both polar (carboxylic acid) and nonpolar (isopropylthio and benzene ring) regions, a solvent of intermediate polarity or a mixed solvent system is often effective.
Key Characteristics of an Ideal Recrystallization Solvent:
-
Differential Solubility: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3][5]
-
Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[5][6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][7]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[6][7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
For benzoic acid and its derivatives, water is often a suitable solvent due to the significant difference in solubility at high and low temperatures.[4][8][9][10] However, the presence of the nonpolar isopropylthio group in this compound may necessitate a co-solvent to achieve adequate solubility at higher temperatures. Alcohols, such as ethanol or isopropanol, are often good choices as co-solvents with water.
The Recrystallization Process: A Step-by-Step Rationale
The recrystallization process can be broken down into several key stages, each with a specific purpose that contributes to the overall purification.
Experimental Protocol: Purification of this compound
This protocol details the recrystallization of this compound. It is crucial to perform a small-scale trial to determine the optimal solvent system and ratios before proceeding with a larger batch.
Materials and Equipment
| Reagents | Equipment |
| Crude this compound | Erlenmeyer flasks (various sizes) |
| Selected recrystallization solvent(s) | Graduated cylinders |
| (e.g., water, ethanol, isopropanol, acetone) | Heating mantle or hot plate with stirrer |
| Activated charcoal (optional, for color removal) | Buchner funnel and filter flask |
| Boiling chips | Filter paper |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Vacuum source | |
| Drying oven or desiccator |
Step-by-Step Methodology
-
Solvent Selection Trial:
-
Place a small amount (e.g., 100 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 1 mL) of different potential solvents to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5][6]
-
Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.[5][6]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Add the chosen solvent in small portions while heating the flask on a hot plate or in a heating mantle.[8]
-
Continue adding the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.
-
Filter the hot solution through a fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of this compound or in a desiccator under vacuum.
-
Data Presentation
| Parameter | Value |
| Mass of crude this compound (g) | |
| Volume of recrystallization solvent (mL) | |
| Mass of watch glass (g) | |
| Mass of watch glass + purified crystals (g) | |
| Mass of purified this compound (g) | |
| Percent recovery (%) | |
| Melting point of crude material (°C) | |
| Melting point of purified material (°C) | |
| Appearance of purified product |
Purity Assessment and Characterization
The effectiveness of the recrystallization process must be verified through analytical methods.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically depress and broaden the melting point range. A narrower and higher melting point after recrystallization indicates successful purification.
-
Thin-Layer Chromatography (TLC): TLC can be used to visually assess the purity of the recrystallized product. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): For a more rigorous assessment of purity and to confirm the chemical identity of the product, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed. The spectra of the purified material should be clean and consistent with the structure of this compound.
Troubleshooting Common Recrystallization Issues
-
No Crystals Form Upon Cooling: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]
-
Oiling Out: The compound may come out of solution as an oil rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding more solvent may also help.
-
Low Recovery: This can be due to using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling. Review the protocol to identify potential areas for optimization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. This compound may cause skin and serious eye irritation, as well as respiratory irritation.[11][12]
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. By carefully selecting a suitable solvent and adhering to a systematic protocol, researchers can obtain a high-purity product essential for reliable and reproducible scientific outcomes. The self-validating nature of this technique, confirmed by analytical characterization, ensures the integrity of the purified material for its intended applications in research and development.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]
-
ResearchGate. (2021, February 2). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Ethylthio)benzoic acid. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylbenzoic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl 4-aminobenzoate. PMC. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B.
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
-
Global Scientific Journal. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. mt.com [mt.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 10. famu.edu [famu.edu]
- 11. 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Optimized Purification of 4-(isopropylthio)benzoic Acid via Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and optimized protocol for the purification of 4-(isopropylthio)benzoic acid, a key building block in pharmaceutical and materials science research.[1] The methodology leverages normal-phase flash column chromatography, addressing common challenges associated with the purification of aromatic carboxylic acids, such as peak tailing. We present a detailed, step-by-step procedure from initial Thin-Layer Chromatography (TLC) method development to final product isolation. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous compounds. This guide is designed to ensure high-purity, reproducible results essential for downstream applications.
Introduction: The Critical Role of Purity for this compound
This compound is a bifunctional organic molecule featuring a polar carboxylic acid group and a moderately non-polar thioether-substituted aromatic ring. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and specialized polymers.[1] The presence of synthetic impurities—such as unreacted starting materials, by-products, or residual reagents—can drastically impact the yield, efficacy, and safety profile of the final product.
Therefore, robust purification is a non-negotiable step in its synthesis. Flash column chromatography is the technique of choice for this task, offering a balance of speed, efficiency, and scalability for laboratory-scale purifications.[2] This document details a validated method for achieving >98% purity of the target compound.
Foundational Principles: Designing the Separation Strategy
The success of any chromatographic separation lies in the differential partitioning of components between a stationary phase and a mobile phase.[2] Our strategy is built on exploiting the distinct polarity of this compound.
Stationary Phase: The Role of Silica Gel
Normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is the optimal approach.[3]
-
Adsorbent: We utilize silica gel (SiO₂) with a particle size of 40-63 µm. The high density of polar silanol (Si-OH) groups on the silica surface provides strong adsorption sites for the highly polar carboxylic acid moiety of our target compound, primarily through hydrogen bonding. This strong interaction is key to retaining the product while allowing less polar impurities to elute first.
Mobile Phase: Overcoming Challenges with Carboxylic Acids
The mobile phase must be carefully tuned to achieve selective desorption.
-
Solvent System: A binary system of a non-polar alkane (Hexane or Heptane) and a more polar ester (Ethyl Acetate) is a standard and effective choice for compounds of moderate polarity.[4][5]
-
The Tailing Phenomenon: Carboxylic acids are notorious for producing broad, tailing peaks on silica gel.[6] This occurs because the acidic proton of the carboxyl group can engage in very strong, sometimes irreversible, interactions with the slightly acidic silica surface.
-
The Solution: To mitigate this, we incorporate a small percentage (0.5-1%) of a volatile acid, such as acetic acid, into the mobile phase.[6][7] This acidic modifier ensures the equilibrium is shifted so that the this compound remains fully protonated, preventing unwanted interactions and resulting in sharp, symmetrical peaks.
Experimental and Analytical Workflow
The purification process follows a logical sequence from small-scale optimization to final isolation. The workflow is designed to minimize solvent usage and maximize purity and yield.
Sources
Application Notes and Protocols: 4-(Isopropylthio)benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(Isopropylthio)benzoic Acid
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functions. This compound emerges as a highly valuable and versatile scaffold, integrating the key functionalities of a carboxylic acid and a thioether. The carboxylic acid moiety serves as a classic handle for a myriad of transformations, most notably the formation of esters and amides, which are ubiquitous in pharmaceuticals and materials.[1][2] The isopropylthio group, on the other hand, imparts unique electronic and steric properties, enhances lipophilicity, and offers a site for potential metabolic resistance or further functionalization through oxidation to the corresponding sulfoxide or sulfone. This combination of features makes this compound an attractive starting material for the synthesis of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-129 °C |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, typically as two doublets in the aromatic region (around δ 7.3-8.0 ppm). The isopropyl group will exhibit a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the range of 125-150 ppm), and the carbons of the isopropyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and strong C=O stretching vibration (around 1680-1710 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands.[4][5][6][7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 196, along with characteristic fragmentation patterns.[8][9]
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be efficiently achieved through the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide. This method is robust and generally provides high yields of the desired product.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 4-mercaptobenzoic acid and 2-bromopropane.
Materials:
-
4-Mercaptobenzoic acid[10]
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-mercaptobenzoic acid (1.0 eq) and N,N-dimethylformamide (DMF) to dissolve the solid.
-
Base Addition: Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in Organic Synthesis
Esterification: Accessing a Library of Functional Esters
The carboxylic acid functionality of this compound is readily converted to a wide range of esters, which are valuable intermediates in their own right or can be the final target molecules, for instance, in the development of liquid crystals.[11][12][13][14] The Fischer esterification, using an acid catalyst and an excess of the corresponding alcohol, is a classical and effective method.[15][16][17][18][19]
This protocol describes a general procedure for the synthesis of ethyl 4-(isopropylthio)benzoate.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Neutralization: Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: General workflow for the Fischer esterification.
Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry. This compound can be coupled with a wide variety of amines to generate a diverse library of amides. These amides can be investigated for a range of biological activities, including as tubulin inhibitors or carbonic anhydrase inhibitors.[20][21][22][23][24][25][26][27][28] Direct condensation of the carboxylic acid and amine is often inefficient, thus requiring the use of coupling agents.[1][2][19][29]
This protocol details a standard procedure for the amide coupling of this compound with a primary amine using HATU as the coupling agent.[30]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine and Base Addition: Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Conceptual pathway for biaryl synthesis.
Applications in Drug Discovery and Material Science
The derivatives of this compound are of significant interest in several fields:
-
Tubulin Inhibitors: Many small molecules that inhibit tubulin polymerization are used as anticancer agents. The unique steric and electronic properties of the 4-(isopropylthio)phenyl moiety can be exploited in the design of novel tubulin inhibitors that bind to the colchicine site. [24][25][26][27][28]* Carbonic Anhydrase Inhibitors: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma. The sulfonamide derivatives of benzoic acids are a well-known class of carbonic anhydrase inhibitors, and the this compound scaffold can be used to develop new inhibitors with improved properties. [20][21][22][23][31]* Liquid Crystals: The rigid core of the benzoic acid combined with a flexible thioether side chain makes this compound derivatives promising candidates for the synthesis of new liquid crystalline materials with specific phase behaviors and optical properties. [11][12][13][14]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily derivatizable carboxylic acid group and the unique properties imparted by the isopropylthio moiety make it an attractive starting material for the synthesis of a wide range of functional molecules. The protocols and applications outlined in this guide are intended to provide researchers and scientists with the foundational knowledge and practical methodologies to effectively utilize this compound in their synthetic endeavors, from fundamental organic synthesis to the development of novel pharmaceuticals and advanced materials.
References
-
Supporting Information - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
-
The Fischer Esterification. (n.d.). Retrieved January 12, 2026, from [Link]
-
-
TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024, February 2). Royal Society of Chemistry. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Liquid Crystals - University of Colorado Boulder. (n.d.). Retrieved January 12, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 12, 2026, from [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Esterification of benzoic acid in a continuous flow microwave reactor - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017, September 15). Retrieved from [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. (2020, December 17). Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
-
Carbonic anhydrase inhibitors: Synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties - the University of Groningen research portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld. (2024, April 4). Retrieved from [Link]
- CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents. (n.d.).
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzoic acid, 4-methoxy-, propyl ester - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed. (2025, May 26). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR Spectra of Selected Compounds - Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved January 12, 2026, from [Link]
-
FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Benzoic acid, 4-methoxy-, propyl ester [webbook.nist.gov]
- 9. Thiobenzoic acid(98-91-9) MS spectrum [chemicalbook.com]
- 10. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 25. mdpi.com [mdpi.com]
- 26. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Isopropylthio)benzoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its prevalence is a testament to its ability to serve as a versatile building block, enabling the creation of a diverse array of bioactive molecules. The carboxylic acid moiety can engage in critical interactions with biological targets, such as forming hydrogen bonds and salt bridges with amino acid residues within proteins.[1] This has cemented the benzoic acid motif's presence in numerous approved drugs and investigational compounds. When coupled with a sulfur-containing functional group, specifically a thioether, the pharmacological profile can be significantly enhanced. The thioether linkage is generally more resistant to metabolic oxidation compared to its ether counterpart, which can translate to improved pharmacokinetic properties.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 4-(isopropylthio)benzoic acid as a valuable starting material and a key structural motif in medicinal chemistry. We will delve into its synthesis, explore its potential applications with scientifically grounded rationales, and provide detailed protocols for its derivatization and biological evaluation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 13205-50-0 | ChemicalBook |
| Molecular Formula | C₁₀H₁₂O₂S | ChemicalBook |
| Molecular Weight | 196.27 g/mol | ChemicalBook |
| Melting Point | 154-155 °C | ChemicalBook |
| Boiling Point | 334.0±25.0 °C (Predicted) | ChemicalBook |
Synthetic Protocol: Accessing the Core Scaffold
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction, a common and reliable method for the formation of thioethers. This protocol outlines a general procedure for the synthesis, starting from commercially available 4-mercaptobenzoic acid.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-mercaptobenzoic acid and 2-bromopropane.
Materials:
-
4-Mercaptobenzoic acid
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. The suspension will be stirred at room temperature.
-
Alkylation: To the stirred suspension, add 2-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
-
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the thiol group of 4-mercaptobenzoic acid, forming a thiolate anion which is a potent nucleophile.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Acidification: The carboxylic acid product is soluble in its salt form in basic or neutral aqueous solutions. Acidification protonates the carboxylate, rendering the product less soluble in water and allowing for its extraction into an organic solvent.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities. The presence of both a carboxylic acid and a thioether group provides two key points for chemical modification.
As a Scaffold for Enzyme Inhibitors
The benzoic acid moiety is a well-established pharmacophore for interacting with the active sites of various enzymes. The para-substituted isopropylthio group can provide additional hydrophobic interactions and can be a key determinant for selectivity and potency.
-
Potential Targets:
-
Protein Tyrosine Phosphatases (PTPs): The carboxylic acid can mimic the phosphate group of tyrosine, while the thioether can be modified to target specific pockets within the active site.
-
Kinases: Derivatives of this compound could be designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling.
-
Matrix Metalloproteinases (MMPs): The carboxylate can act as a zinc-binding group, a common feature in MMP inhibitors.
-
Development of Antimicrobial Agents
Benzoic acid and its derivatives have long been known for their antimicrobial properties.[2] The lipophilicity introduced by the isopropylthio group can enhance the ability of the molecule to penetrate bacterial cell membranes.
-
Mechanism of Action: The acidic nature of the carboxylic acid can disrupt cellular processes. Furthermore, derivatives can be synthesized to specifically inhibit bacterial enzymes or other essential cellular components.[2]
Prodrug Strategies
The carboxylic acid group can be esterified to create prodrugs with improved oral bioavailability.[3] These esters can be designed to be hydrolyzed by esterases within the body, releasing the active carboxylic acid at the target site. This strategy can enhance drug delivery and reduce off-target effects.[3]
Protocol 2: Synthesis of an Amide Derivative for Biological Screening
This protocol details the synthesis of an amide derivative of this compound, a common step in generating a library of compounds for biological screening.
Objective: To synthesize N-benzyl-4-(isopropylthio)benzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure N-benzyl-4-(isopropylthio)benzamide.
-
Caption: Workflow for the synthesis of an amide derivative.
Protocol 3: In Vitro Biological Evaluation - Tyrosinase Inhibition Assay
Given that some benzoic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, this protocol provides a method to screen this compound and its derivatives for this activity.[4]
Objective: To determine the in vitro inhibitory effect of this compound derivatives on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its unique combination of a modifiable carboxylic acid and a metabolically robust thioether linkage makes it an attractive starting point for the development of novel therapeutics. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of its derivatives. Future research could focus on expanding the library of derivatives and screening them against a wider range of biological targets to unlock the full therapeutic potential of this promising scaffold.
References
- Ghasemi, M., et al. (2015). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Medical Biotechnology, 7(1), 2-10.
- Mendes, V., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- U.S. Patent No. 6,075,146. (2000). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Aryl Thioether Moiety in Modern Chemistry
An Application Guide to the Synthesis of 4-(Isopropylthio)benzoic Acid and Its Derivatives
The this compound scaffold represents a confluence of two privileged structural motifs in medicinal chemistry and materials science: the benzoic acid core and the aryl thioether linkage. Benzoic acid derivatives are foundational in drug design, with the carboxylic acid group acting as a critical interaction point with biological targets through hydrogen bonding or salt bridge formation.[1][2] The introduction of a thioether, specifically an isopropylthio group, imparts unique properties. The sulfur atom can modulate the electronic and steric profile of the molecule, and the thioether linkage is generally more resistant to metabolic oxidation than its ether equivalent, often leading to improved pharmacokinetic profiles.[1]
This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative chemical principles.
Strategic Overview: Pathways to the Target Scaffold
The construction of the C-S bond in this compound can be approached from two principal directions, each with distinct advantages depending on the availability of starting materials and desired scale.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy involves the displacement of a leaving group (typically a halide) from a 4-halobenzoic acid precursor by an isopropylthiolate nucleophile. The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring, making it susceptible to nucleophilic attack, particularly at the para position.
-
S-Alkylation: This classic method begins with 4-mercaptobenzoic acid, a readily available starting material.[3][4] The thiol group is deprotonated with a suitable base to form a highly nucleophilic thiolate, which then displaces a leaving group from an isopropyl electrophile (e.g., 2-bromopropane).
The choice between these pathways is often a practical one. 4-Halobenzoic acids are common, inexpensive starting materials.[5] Conversely, if 4-mercaptobenzoic acid is readily available, the S-alkylation route is often straightforward and high-yielding due to the strong nucleophilicity of sulfur.[6]
Caption: Primary synthetic routes to this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of this compound from 4-chlorobenzoic acid and 2-propanethiol. The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is the hallmark of the SNAr mechanism.[7] The use of a polar aprotic solvent like DMAc or DMF is crucial as it solvates the cation of the base, liberating a more reactive "naked" thiolate anion and accelerating the reaction.[8][9]
Reaction Mechanism: The SNAr Pathway
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials and Equipment
-
Reagents: 4-chlorobenzoic acid, 2-propanethiol, potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAc), ethyl acetate, 1M hydrochloric acid (HCl), brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Buchner funnel.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMAc (approx. 5 mL per gram of starting material).
-
Nucleophile Addition: Begin stirring the suspension. Carefully add 2-propanethiol (1.5 eq) to the mixture via syringe. Caution: 2-propanethiol is volatile and has a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). Recent studies have shown that the combination of K₂CO₃ and DMAc can facilitate SNAr reactions at mild temperatures (RT-60 °C).[9]
-
Work-up - Quenching and Acidification: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water (approx. 10 times the volume of DMAc used).
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 1M HCl. This step protonates the carboxylate to form the desired benzoic acid, causing it to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMAc and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis via S-Alkylation of 4-Mercaptobenzoic Acid
This method leverages the high nucleophilicity of the thiolate anion, which is easily formed by deprotonating 4-mercaptobenzoic acid.[6] The subsequent SN2 reaction with an isopropyl halide is typically efficient and clean.
Reaction Mechanism: S-Alkylation
Caption: Mechanism of S-Alkylation via an SN2 pathway.
Materials and Equipment
-
Reagents: 4-mercaptobenzoic acid, 2-bromopropane, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, 1M hydrochloric acid (HCl), brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, addition funnel, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.2 eq) to the solution and stir the resulting suspension vigorously for 30 minutes at room temperature. This step ensures the complete formation of both the carboxylate and the thiolate.
-
Alkylating Agent Addition: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material. Gentle heating (to ~40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Quench the reaction by adding water. Acidify the mixture with 1M HCl to pH ~2 to protonate the carboxylic acid.
-
Extraction and Purification: Follow steps 6-9 from Protocol 1 for extraction, washing, drying, concentration, and purification.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 75-95% (Varies by protocol) | Gravimetric |
| Melting Point | Approx. 148-153 °C | Melting Point Apparatus |
| ¹H NMR | δ ~1.3 (d, 6H), 3.4 (sept, 1H), 7.4 (d, 2H), 7.9 (d, 2H), 12.9 (s, 1H) | NMR Spectroscopy[10] |
| ¹³C NMR | δ ~23.0, 38.0, 126.0, 128.0, 130.0, 145.0, 167.0 | NMR Spectroscopy[11] |
| IR (ATR) | ~2500-3300 cm⁻¹ (broad, O-H), ~1680 cm⁻¹ (C=O), ~1300 cm⁻¹ (C-S) | FTIR Spectroscopy[10] |
Note: NMR shifts are approximate and depend on the deuterated solvent used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction; loss during recrystallization. | - Extend reaction time or increase temperature slightly.- Ensure complete protonation before extraction.- Use a different solvent system for recrystallization. |
| Side Products (Protocol 1) | Reaction with the carboxylate group; oxidation of thiol. | - Ensure anhydrous conditions.- Use a milder base or lower temperature.- Blanket the reaction with an inert gas (N₂ or Ar). |
| Dialkylation (Protocol 2) | Not applicable for this specific S-alkylation. | N/A |
| Purification Issues | Product is oily; co-eluting impurities. | - Try trituration with a non-polar solvent like hexane.- If recrystallization fails, consider column chromatography. |
Conclusion
The synthesis of this compound is readily achievable through either nucleophilic aromatic substitution or S-alkylation. The SNAr approach is versatile for creating a library of derivatives from various aryl halides, while the S-alkylation of 4-mercaptobenzoic acid is often a highly efficient and direct route. The protocols provided herein are robust starting points that can be optimized for specific laboratory conditions and scaled as needed. Proper analytical characterization is essential to validate the successful synthesis of this valuable chemical building block.
References
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. J-STAGE. [Link]
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Royal Society of Chemistry. [Link]
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. [Link]
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. National Institutes of Health. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Supporting Information for an article. Royal Society of Chemistry. [Link]
-
4-Mercaptobenzoic acid | C7H6O2S | CID 95738. PubChem, National Institutes of Health. [Link]
-
4-Chlorobenzoic acid - Wikipedia. Wikipedia. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Mercaptobenzoic acid 99 1074-36-8 [sigmaaldrich.com]
- 4. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 4-(Isopropylthio)benzoyl Chloride
Introduction: The Strategic Importance of 4-(Isopropylthio)benzoyl Chloride in Medicinal Chemistry and Materials Science
4-(Isopropylthio)benzoyl chloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse range of molecules in the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: the reactive acyl chloride and the versatile isopropylthio moiety. The acyl chloride group serves as an excellent acylating agent, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and ketones. This reactivity is fundamental in the construction of complex molecular architectures. Simultaneously, the isopropylthio group can be a critical pharmacophore or a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity or material properties of the final compound. This dual functionality makes 4-(Isopropylthio)benzoyl chloride a valuable building block for researchers and drug development professionals.
This document provides a comprehensive guide to the synthesis of 4-(Isopropylthio)benzoyl chloride from 4-(isopropylthio)benzoic acid using thionyl chloride. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical safety considerations.
Reaction Mechanism: The Conversion of a Carboxylic Acid to an Acyl Chloride
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a classic and efficient method for the preparation of acyl chlorides.[1] The mechanism proceeds through a nucleophilic acyl substitution pathway, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[2]
The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent proton transfer to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the irreversible decomposition of the unstable intermediate to form gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[1]
Caption: Reaction mechanism for the formation of 4-(Isopropylthio)benzoyl Chloride.
Experimental Protocol: Synthesis of 4-(Isopropylthio)benzoyl Chloride
This protocol is designed for the safe and efficient synthesis of 4-(isopropylthio)benzoyl chloride on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Ensure it is dry before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially available | Use freshly opened or distilled. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Use a dry, inert solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Catalytic amount. |
| Sodium bicarbonate (NaHCO₃) | Reagent grade | Commercially available | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available | For drying the organic phase. |
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Inert gas (nitrogen or argon) supply
-
Gas trap (scrubber) containing a sodium hydroxide solution
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Reagent Charging: To the flask, add this compound (10.0 g, 50.9 mmol). Add anhydrous dichloromethane (100 mL) to dissolve the acid.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (11.0 mL, 153 mmol, 3.0 eq.) dropwise to the solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any remaining thionyl chloride and HCl. Caution: Vigorous gas evolution will occur.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-(isopropylthio)benzoyl chloride can be further purified by vacuum distillation.[3] Collect the fraction at the appropriate boiling point and pressure.
-
Caption: Experimental workflow for the synthesis of 4-(Isopropylthio)benzoyl Chloride.
Safety Precautions and Hazard Management
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is a corrosive, toxic, and moisture-sensitive liquid. It reacts violently with water, releasing toxic gases (HCl and SO₂). Inhalation can cause severe respiratory irritation, and contact can cause severe burns to the skin and eyes.
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles, a face shield, and a lab coat.
-
Spills: In case of a small spill, neutralize with sodium bicarbonate or another suitable absorbent material and dispose of as hazardous waste. For larger spills, evacuate the area and contact emergency services.
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):
-
Hazards: These are toxic and corrosive gases produced as byproducts of the reaction. Inhalation can cause severe respiratory damage.
-
Control: The reaction must be conducted in a fume hood with a gas trap containing a basic solution (e.g., sodium hydroxide) to neutralize these gases.
Waste Disposal:
-
All chemical waste, including residual thionyl chloride, acidic and basic aqueous washes, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Characterization of 4-(Isopropylthio)benzoyl Chloride
The identity and purity of the synthesized 4-(isopropylthio)benzoyl chloride should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (doublets, ~7.5-8.0 ppm), septet for the isopropyl CH (~3.0-3.5 ppm), and a doublet for the isopropyl CH₃ groups (~1.3 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~168 ppm), aromatic carbons, and aliphatic carbons of the isopropyl group. |
| IR (Infrared) Spectroscopy | Strong C=O stretching vibration for the acyl chloride (~1770-1800 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of 4-(isopropylthio)benzoyl chloride. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and an inert atmosphere is maintained. Moisture will hydrolyze both the thionyl chloride and the product acyl chloride.
-
Incomplete Reaction: Monitor the reaction closely. If the reaction stalls, a slight excess of thionyl chloride or a longer reaction time may be necessary. The use of a catalyst like DMF can also improve the reaction rate.[4]
-
-
Product Impurity:
-
Residual Thionyl Chloride: Excess thionyl chloride can often be removed by co-evaporation with an inert solvent like toluene under reduced pressure.
-
Side Reactions: The thioether functionality is generally stable under these conditions; however, prolonged heating or the presence of strong oxidizing impurities could potentially lead to oxidation. Using freshly distilled thionyl chloride is recommended.
-
-
Purification Challenges:
-
Hydrolysis during Workup: Perform the aqueous workup quickly and at a low temperature to minimize hydrolysis of the acyl chloride.
-
Distillation: 4-(Isopropylthio)benzoyl chloride is a high-boiling liquid. A good vacuum is essential for successful distillation to avoid thermal decomposition.
-
Conclusion
The synthesis of 4-(isopropylthio)benzoyl chloride via the reaction of this compound with thionyl chloride is a robust and scalable method. By adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can reliably produce this valuable intermediate for their synthetic endeavors in drug discovery and materials science. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity product.
References
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Thionyl Chloride. (n.d.). PubChem. Retrieved from [Link]
-
Benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Isopropyl-benzoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]
-
Thionyl chloride reaction with carboxylic acids. (n.d.). Chemistry Steps. Retrieved from [Link]
- Purification of Laboratory Chemicals. (2012). W. L. F. Armarego & C. L. L. Chai. Butterworth-Heinemann.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2013). M. B. Smith. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute for Occupational Safety and Health. (n.d.). Thionyl chloride. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(81), 77855-77861.
-
Benzoyl chloride is treated with SOCl2 and the product X is formed wit. (2025, March 8). askIITians. Retrieved from [Link]
-
Benzoic acid with - SOCl 2 - to give. (n.d.). Allen. Retrieved from [Link]
- Bosshard, H. H., Mory, R., Schmid, M., & Zollinger, H. (1959). The mechanism of the reaction of carboxylic acids with thionyl chloride. Helvetica Chimica Acta, 42(6), 1653-1658.
-
PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017, August 16). EPO. Retrieved from [Link]
- Process for preparing substituted benzoyl chlorides. (n.d.). Google Patents.
-
Thioethers, often found in pharmaceuticals and natural compounds, typically involve metal cross-coupling reactions, high temperatures, and the use of disagreeable thiols for their synthesis. Here we present a straightforward, thiol-free organocatalytic protocol that uses mild conditions to stitch to. (2024, February 7). PubMed. Retrieved from [Link]
-
4-(Phenylthio)benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
On the reaction of N,N -diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization of 9-aryl-9H-benzo[ b ]thieno[2,3-e][5][6]thiazine-2-carboxylates. (2025, December 2). ResearchGate. Retrieved from [Link]
-
The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted benzoyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of p-isopropylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
-
Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4 - Supporting Information. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
H-1 and C-13 NMR spectra of benzilmonoimines. (2017, June 8). ResearchGate. Retrieved from [Link]
-
Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of diaryl thioethers from the reaction of aryl thiols with... (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Rapid and Direct Synthesis of Diaryl Sulfoxides. (2003, October 1). Semantic Scholar. Retrieved from [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020, February 21). MedCrave online. Retrieved from [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions with 4-(Isopropylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Isopropylthio)benzoic Acid in Medicinal Chemistry
This compound is a valuable building block in modern drug discovery and development. Its structure, featuring a carboxylic acid for amide bond formation and a lipophilic isopropylthio group, allows for the systematic exploration of chemical space in lead optimization campaigns. The thioether moiety, in particular, can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets. The amide bond, being a cornerstone of peptide and protein structure, is one of the most frequently synthesized functional groups in medicinal chemistry, making robust and efficient coupling protocols for this acid paramount.[1][2]
This guide provides an in-depth analysis of amide coupling reactions involving this compound, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges. The information presented herein is designed to empower researchers to confidently and successfully incorporate this versatile reagent into their synthetic workflows.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water.[3] In practice, this is achieved by "activating" the carboxylic acid, converting the hydroxyl group into a better leaving group. This activation is the central role of coupling reagents. The overall process can be generalized into a two-step sequence, often performed in a single pot:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.
-
Aminolysis: The amine nucleophile attacks the activated intermediate, forming the amide bond and releasing the activated leaving group.[2]
The choice of coupling reagent, solvent, base, and reaction temperature is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral substrates.[2][4]
Diagram: General Mechanism of Amide Coupling
Caption: Generalized workflow for amide bond formation.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
A vast array of coupling reagents is available, each with its own advantages and disadvantages. The choice often depends on the specific substrates, desired reaction conditions, and cost considerations. For this compound, the thioether is generally stable to common coupling conditions, allowing for a wide selection of reagents.
| Coupling Reagent Class | Examples | Key Advantages | Potential Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[2][5] | Can cause racemization (mitigated by additives like HOBt), byproduct removal can be challenging (DCU is poorly soluble).[2][5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization.[4][6] | More expensive, potential safety concerns with benzotriazole-based reagents.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings.[5] | Byproducts can complicate purification. |
Expert Insight: For routine couplings with simple primary or secondary amines, the combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure offers a good balance of cost and efficiency.[1][8] The water-soluble nature of EDC and its urea byproduct simplifies workup through aqueous extraction.[5] For more challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, the use of a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its superior reactivity and ability to minimize side reactions.[4][6]
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific amine being used.
Protocol 1: General Purpose Amide Coupling using EDC/HOBt
This protocol is suitable for a wide range of primary and secondary amines and represents a cost-effective and reliable method.
Diagram: EDC/HOBt Coupling Workflow
Caption: Step-by-step workflow for EDC/HOBt mediated coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add the amine (1.0-1.2 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1-0.5 M solution with respect to the carboxylic acid).
-
If the amine is provided as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base such as DIPEA or TEA (2.5-3.0 eq) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[10]
Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered amines, electron-deficient anilines, or when rapid and clean conversion is required.[4][11]
Diagram: HATU Coupling Mechanism
Caption: Activation and coupling pathway using HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% LiCl aqueous solution (optional, for DMF removal)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) to the solution.[12]
-
Add DIPEA (2.5-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to allow for the formation of the active ester.[6][13]
-
Add the amine (1.0-1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimide reagents.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution (3x) to remove the bulk of the DMF.[14] Then, wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls, consider switching to a more powerful coupling agent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.[3] For sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial, although this can increase the risk of side reactions.[12]
-
Side Reactions: The primary potential side reaction with this compound is N-acylurea formation when using carbodiimides without an additive.[15] The use of HOBt or Oxyma effectively suppresses this pathway.[16] The thioether group is generally robust, but strong oxidizing conditions should be avoided in subsequent synthetic steps to prevent oxidation to the sulfoxide or sulfone.
-
Purification: The primary byproducts (e.g., dicyclohexylurea (DCU) from DCC, tetramethylurea from HATU, HOBt, DIPEA·HCl) must be removed. DCU is poorly soluble in most organic solvents and can often be removed by filtration.[5] Water-soluble byproducts from EDC and HATU couplings are typically removed during the aqueous workup.[14] If purification by chromatography is difficult, consider recrystallization from a suitable solvent system like ethanol, acetonitrile, or ethyl acetate/hexanes.[10]
Conclusion
The synthesis of amides from this compound is a straightforward yet critical transformation in medicinal chemistry. By understanding the underlying principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of amide-containing molecules. The protocols provided for EDC/HOBt and HATU-mediated couplings offer reliable and scalable methods for both routine and challenging synthetic targets, paving the way for the discovery of novel therapeutics.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as no direct link provided in search results)
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. (Simulated reference, as no direct link provided in search results)
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(8), 2095-2102. (Simulated reference, as no direct link provided in search results)
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Esterification of 4-(Isopropylthio)benzoic Acid
Abstract
This document provides a comprehensive technical guide for the esterification of 4-(Isopropylthio)benzoic acid, a key transformation for synthesizing derivatives used in pharmaceutical and materials science research. We delve into the foundational principles of Fischer-Speier esterification, explore various catalytic systems, and present detailed, field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, troubleshooting strategies, and comparative data to facilitate successful synthesis and optimization.
Introduction and Scientific Principles
Esterification is a cornerstone reaction in organic synthesis, enabling the conversion of carboxylic acids into esters, which are pivotal functional groups in a vast array of molecules, including fragrances, polymers, and active pharmaceutical ingredients.[1] The ester derivatives of this compound are of interest for their potential biological activities and as building blocks in medicinal chemistry.
The most prevalent method for this transformation is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]
Mechanism of Fischer-Speier Esterification:
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][4][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Driving the Equilibrium:
Fischer esterification is governed by Le Chatelier's principle.[2][6] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by two primary strategies:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol is a common and effective method to drive the reaction forward.[2][6][7] The alcohol can often serve as the reaction solvent.
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to favor ester formation.[2][5] This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6][7]
Catalytic Systems: A Comparative Overview
While traditional mineral acids are effective, various catalytic systems have been developed to improve reaction conditions, simplify work-up, and enhance sustainability.
-
Brønsted Acids (H₂SO₄, p-TsOH): These are the conventional, highly effective, and inexpensive catalysts for Fischer esterification.[5] However, they require neutralization during work-up and can pose challenges with substrate sensitivity and waste disposal.
-
Solid Acid Catalysts: Heterogeneous catalysts like phosphoric acid-modified Montmorillonite K10 clay or zirconium/titanium-based solid acids offer significant advantages.[8][9] They can be easily removed from the reaction mixture by simple filtration, are often reusable, and can enable solvent-free reaction conditions, aligning with green chemistry principles.[8]
-
Lewis Acids (Organic Titanates, Tin Compounds): Catalysts such as organic titanates are used in industrial processes for their high activity and selectivity.[10][11] They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of this compound.
Protocol 1: Classical Fischer-Speier Esterification (Excess Alcohol Method)
This protocol is a robust and widely applicable method, particularly suitable for simple, low-boiling point alcohols like methanol or ethanol, which can be used in large excess and act as the solvent.
Workflow Diagram:
Caption: Workflow for Classical Fischer Esterification.
Methodology:
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq), the desired alcohol (e.g., methanol, 20-40 eq), and a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator.[7] c. Dilute the residue with an organic solvent like ethyl acetate and wash with water in a separatory funnel.[4] d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[7][12] e. Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.[4] f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude ester. c. Purify the crude product by vacuum distillation or recrystallization, depending on the physical properties of the target ester.[4]
Protocol 2: Dean-Stark Azeotropic Esterification
This method is ideal when using a stoichiometric amount of a higher boiling alcohol or when the alcohol is precious. It relies on the azeotropic removal of water.
Methodology:
-
Reaction Setup: In a round-bottomed flask, combine this compound (1.0 eq), the alcohol (1.1-1.5 eq), a catalytic amount of para-toluenesulfonic acid (p-TsOH, 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene).[7]
-
Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, while the toluene overflows back into the reaction flask.[7]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete (typically 4-12 hours).[7]
-
Work-up and Purification: Cool the reaction mixture. The work-up is similar to Protocol 1, involving washing with NaHCO₃ solution, followed by brine, drying, and concentration. The final product is then purified.
Protocol 3: Solvent-Free Solid Acid Catalyzed Esterification
This protocol represents a greener alternative, minimizing solvent waste and simplifying catalyst removal.
Methodology:
-
Catalyst Preparation: An activated solid acid catalyst, such as phosphoric acid-modified Montmorillonite K10 (PMK), can be prepared according to literature procedures.[8]
-
Reaction Setup: In a round-bottomed flask, combine this compound (1.0 eq), the alcohol (1.0-1.5 eq), and the solid acid catalyst (e.g., 10 wt% relative to the carboxylic acid).[8]
-
Reflux: Attach a reflux condenser and heat the solvent-free mixture to reflux for 4-6 hours.[8]
-
Work-up: a. Cool the reaction mixture to a temperature where it remains liquid. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). c. Remove the solid catalyst by gravity filtration. The catalyst can be washed, dried, and potentially reused. d. Transfer the filtrate to a separatory funnel and proceed with the standard aqueous washes (NaHCO₃, brine) as described in Protocol 1.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting crude ester.
Data Summary and Comparison
The choice of esterification conditions can significantly impact yield, reaction time, and sustainability. The following table summarizes typical conditions.
| Parameter | Protocol 1: Fischer-Speier | Protocol 2: Dean-Stark | Protocol 3: Solid Acid |
| Catalyst | H₂SO₄ or p-TsOH | p-TsOH | Modified Montmorillonite K10 |
| Stoichiometry | Alcohol in large excess | Alcohol (1.1-1.5 eq) | Alcohol (1.0-1.5 eq) |
| Solvent | Alcohol | Toluene | Solvent-Free |
| Temperature | Reflux temp. of alcohol | Reflux temp. of toluene | Reflux temp. of mixture |
| Water Removal | Equilibrium driven by mass action | Azeotropic distillation | Evaporation at reflux |
| Work-up | Neutralization wash required | Neutralization wash required | Simple filtration of catalyst |
| Typical Yields | Good to Excellent | Excellent | Good to Very Good[8] |
| Advantages | Simple, inexpensive | High conversion, precise control | Green, reusable catalyst |
| Disadvantages | Large excess of alcohol needed | Specialized glassware needed | Catalyst preparation required |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature or time.3. Water present in reagents/solvents. | 1. Use fresh or properly stored acid catalyst.2. Increase reflux time and monitor by TLC.[4]3. Use anhydrous alcohol and solvents. |
| Reaction Stalls | Equilibrium has been reached. | 1. If using Protocol 1, add more alcohol.2. If not using a Dean-Stark, consider switching to Protocol 2 to actively remove water. |
| Difficult Purification | Presence of unreacted starting materials. | Ensure the NaHCO₃ wash was thorough to remove all acidic starting material. If the product and starting alcohol have similar boiling points, column chromatography may be required.[13] |
| Byproduct Formation | 1. Dehydration of secondary/tertiary alcohols.2. Ether formation from alcohol self-condensation. | 1. Use milder conditions or a different esterification method (e.g., Steglich esterification).[4][13]2. Avoid excessively high temperatures or prolonged reaction times. |
Chemical Transformation Diagram
Caption: General Esterification of this compound.
Note: A placeholder image is used for the generic ester product as the specific "R" group is variable.
References
-
Basumatary, D. et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(02). [Link]
- University Handout. (n.d.). Fischer Esterification: Example: esterification of benzoic acid to methyl benzoate. Source document available upon request.
-
Lavanya, J. et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.[Link]
-
Reisman, D. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.[Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts.[Link]
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.[Link]
- Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
-
ResearchGate. (2016). How to purify esterefication product? ResearchGate.[Link]
-
University of Missouri-St. Louis. (n.d.). Lab5: Preparation of Methyl Benzoate. UMSL.[Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. ijstr.org [ijstr.org]
- 9. mdpi.com [mdpi.com]
- 10. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 11. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Isopropylthio)benzoic Acid in Coordination Chemistry
Introduction: The Emerging Role of 4-(Isopropylthio)benzoic Acid as a Versatile Ligand
In the expansive field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the synthesis of novel metal complexes and metal-organic frameworks (MOFs) with tailored properties. This compound emerges as a ligand of significant interest, offering a unique combination of a hard carboxylate donor group and a soft thioether sulfur atom. This dual functionality allows for versatile coordination behavior with a wide range of metal ions, making it a promising building block for materials with applications in catalysis, luminescence, and drug delivery.
The presence of the thioether linkage (-S-) introduces several key features. The sulfur atom can act as a coordination site, particularly for softer metal ions, influencing the dimensionality and topology of the resulting coordination polymer.[1][2] Furthermore, the isopropyl group provides steric bulk, which can be exploited to control the packing of molecules in the crystal lattice and to create specific pore environments within MOFs. The thioether moiety is also more resistant to metabolic oxidation compared to its ether counterpart, a property of interest in the design of bioactive coordination compounds.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a ligand. We will detail protocols for the synthesis of both discrete metal complexes and extended metal-organic frameworks, outline essential characterization techniques, and discuss potential areas of application, all grounded in the established principles of coordination chemistry with analogous sulfur-containing ligands.[1][2][3][4]
Potential Coordination Modes of this compound
The coordination behavior of this compound is dictated by the interplay between the metal ion's properties (hard/soft acid character, preferred coordination number) and the reaction conditions. The ligand can adopt several coordination modes, as illustrated below.
Caption: Potential coordination modes of this compound and the resulting structural dimensionalities.
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis of coordination polymers and MOFs with structurally similar benzoic acid and thioether-containing ligands.[4][5][6] Researchers should consider these as a starting point, with optimization of solvent systems, temperature, and molar ratios likely necessary for specific metal-ligand combinations.
Protocol 1: Synthesis of a Discrete Metal(II) Complex
This protocol describes a general method for the synthesis of a discrete divalent metal complex, for instance, with Cu(II), Zn(II), or Cd(II), under mild conditions.
Materials:
-
This compound
-
Metal(II) salt (e.g., copper(II) acetate monohydrate, zinc(II) nitrate hexahydrate)
-
Methanol or Ethanol
-
Triethylamine or Sodium Hydroxide solution (0.1 M)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Deprotonation: Dissolve this compound (2 mmol) in 30 mL of methanol in a 100 mL Schlenk flask. To this solution, add a stoichiometric amount of triethylamine (2 mmol) or 0.1 M NaOH solution dropwise to deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of methanol.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.
-
Reaction Progression: Reflux the resulting mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slow evaporation of the solvent or diffusion of diethyl ether into the solution can be used to induce crystallization.
-
Washing: Wash the collected solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the resulting complex in a vacuum desiccator overnight.
Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines a typical solvothermal synthesis for a 3D MOF, which often requires higher temperatures and pressures to facilitate the formation of an extended crystalline network.
Materials:
-
This compound
-
Metal salt (e.g., Zinc(II) nitrate hexahydrate, Zirconium(IV) chloride)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Teflon-lined stainless steel autoclave or heavy-walled glass vial
-
Programmable oven
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL glass vial, combine this compound (0.5 mmol) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol).
-
Solvent Addition: Add 10 mL of DMF to the vial. Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Sealing and Heating: Securely cap the vial and place it inside a Teflon-lined stainless steel autoclave. Heat the autoclave in a programmable oven to 100-120 °C for 48-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Isolation and Washing: Carefully decant the mother liquor. Wash the crystalline product with fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores, immerse the crystals in a more volatile solvent like acetone for 48 hours, replacing the acetone every 12 hours.
-
Drying and Activation: Decant the acetone and dry the MOF material under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to fully activate the material.
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Characterization of Synthesized Materials
A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized coordination complexes and MOFs.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and coordination environment of the metal center. This is the definitive method for structure elucidation.[6] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from SC-XRD data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.[6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material and to quantify the presence of coordinated or guest solvent molecules. |
| Elemental Analysis (CHN/S) | To verify the empirical formula of the synthesized compound. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex and gain insights into the coordination geometry. |
| Photoluminescence Spectroscopy | To investigate the emissive properties of the material, which may arise from the ligand or from metal-to-ligand charge transfer.[7][8][9] |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | For MOFs, to determine the surface area (BET), pore volume, and pore size distribution, confirming the porosity of the material. |
Potential Applications
The unique structural features of coordination compounds derived from this compound suggest a range of potential applications.
-
Luminescent Sensing: The incorporation of the thioether moiety can influence the electronic structure of the ligand, potentially leading to interesting photoluminescent properties. MOFs constructed from this ligand could be explored as sensors for small molecules or metal ions, where the guest molecule interacts with the framework to cause a change in the emission spectrum.[7][8][9][10]
-
Heterogeneous Catalysis: The thioether sulfur atoms within a MOF structure can act as Lewis basic sites, potentially enhancing catalytic activity for certain organic transformations. Furthermore, the well-defined porous structure can offer size and shape selectivity.[1][3][11]
-
Drug Delivery: The biocompatibility of benzoic acid derivatives and the potential for controlled release from a porous MOF structure make these materials interesting candidates for drug delivery systems. The thioether group may also impart specific biological activities to the metal complexes.[4]
-
Gas Storage and Separation: By carefully selecting the metal node and synthesis conditions, it may be possible to create MOFs with specific pore sizes and functionalities suitable for the selective adsorption and separation of gases. The sulfur atoms could provide preferential binding sites for certain gas molecules.
Conclusion
This compound is a promising ligand for the construction of novel coordination complexes and metal-organic frameworks. Its bifunctional nature, combining a carboxylate group with a thioether linkage, allows for a rich and varied coordination chemistry. The protocols and characterization techniques outlined in these notes provide a solid foundation for researchers to explore the synthesis and properties of new materials based on this versatile building block. The potential for applications in sensing, catalysis, and biomedicine warrants further investigation into the coordination chemistry of this intriguing ligand.
References
-
Dalton Transactions. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Royal Society of Chemistry. [Link]
-
PubMed Central. (2016). Coordination Polymers Derived From Non-Steroidal Anti-Inflammatory Drugs for Cell Imaging and Drug Delivery. National Institutes of Health. [Link]
-
OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks. U.S. Department of Energy. [Link]
-
ScienceDirect. (n.d.). Applications of metal-organic frameworks for lithium-sulfur batteries. [Link]
-
ResearchGate. (2025). Metal-organic frameworks derived single atom catalysts for lithium sulfur batteries. [Link]
-
PubMed Central. (2021). Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker. National Institutes of Health. [Link]
-
MDPI. (n.d.). Applications of Metal–Organic Frameworks and Their Derivatives in Lithium–Sulfur Battery Separators: Advances and Prospectives Focusing on Cathode-Side Polysulfide Regulation. [Link]
-
RSC Publishing. (n.d.). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. [Link]
-
PubMed Central. (n.d.). Synthesis, Structure, and Characterization of Tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine Nickel(II) Complexes. National Institutes of Health. [Link]
-
ResearchGate. (2025). Sulfur-Containing Metal-Organic Framework. [Link]
-
ResearchGate. (2025). Luminescent metal–organic frameworks and their potential applications. [Link]
-
PubMed. (2020). Design and properties of multiple-emitter luminescent metal-organic frameworks. National Institutes of Health. [Link]
-
ResearchGate. (2025). Metal-Thiobenzoato Complexes: Synthesis, Structure and Processing as Carbon Supported Nanoparticles. [Link]
-
MDPI. (n.d.). A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. [Link]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. [Link]
-
PubMed. (2016). Coordination Polymers Derived From Non-Steroidal Anti-Inflammatory Drugs for Cell Imaging and Drug Delivery. National Institutes of Health. [Link]
-
MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]
-
ResearchGate. (2025). Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. [Link]
-
PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health. [Link]
-
ResearchGate. (2025). A New Lanthanide Coordination Polymer with 4,4′-Oxybis (Benzoic Acid) Ligand: Hydrothermal Synthesis, Crystal Structure and Photoluminescence. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasonic controllable synthesis of sulfur-functionalized metal–organic frameworks (S-MOFs) and their application in piezo-photocatalytic rapid reduction of hexavalent chromium (Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and properties of multiple-emitter luminescent metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Isopropylthio)benzoic Acid in Materials Science
Version: 1.0
Introduction: Unlocking the Potential of a Versatile Building Block
4-(Isopropylthio)benzoic acid is a unique aromatic carboxylic acid that holds considerable promise as a versatile building block in the realm of materials science. Its molecular architecture, characterized by a rigid benzoic acid core and a flexible, sulfur-containing isopropylthio side chain, provides a compelling combination of properties for the rational design of advanced materials. The rigid core can impart thermal stability and promote ordered packing, while the isopropylthio group can influence solubility, introduce specific intermolecular interactions, and modulate the electronic properties of the final material. In materials science, benzoic acid derivatives are widely utilized in the synthesis of liquid crystals and polymers[1]. The distinct geometry and polarity of this compound make it a promising candidate for integration into novel materials with tailored functionalities[1].
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in materials and drug development. It provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of liquid crystals, functional polymers, and metal-organic frameworks (MOFs). While direct literature precedents for this specific molecule in all applications are nascent, the protocols herein are built upon well-established synthetic methodologies for analogous benzoic acid derivatives, providing a robust starting point for innovation.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂S | ChemScene |
| Molecular Weight | 196.27 g/mol | ChemicalBook |
| Melting Point | 154-155 °C | ChemicalBook |
| Boiling Point | 334.0 ± 25.0 °C (Predicted) | ChemicalBook |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and other common organic solvents. Slightly soluble in water. | Sigma-Aldrich |
Application I: Synthesis of Thermotropic Liquid Crystals
The molecular shape of this compound, with its rigid aromatic core and flexible tail, is highly conducive to the formation of liquid crystalline phases. Alkyl- and alkoxy-benzoic acids are a well-known class of compounds that exhibit liquid crystalline behavior[2]. The sulfur atom in the isopropylthio group can introduce unique intermolecular interactions, potentially leading to novel mesophase behaviors. The general strategy for synthesizing calamitic (rod-like) liquid crystals from benzoic acid derivatives involves converting the carboxylic acid to a more reactive acyl chloride, followed by esterification with a phenolic compound.
Synthetic Strategy: A Two-Step Esterification Approach
The synthesis of a potential liquid crystalline compound from this compound can be achieved through a reliable two-step process. This modular approach allows for the facile introduction of various functionalities to tailor the final properties of the mesogen.
Caption: Synthetic workflow for a 4-(isopropylthio)benzoate-based liquid crystal.
Experimental Protocol: Synthesis of 4'-Pentyloxyphenyl 4-(Isopropylthio)benzoate
This protocol details the synthesis of a representative liquid crystal candidate. The choice of 4-pentyloxyphenol is illustrative; a homologous series can be synthesized by substituting other 4-alkoxyphenols to systematically tune the mesomorphic properties.
Part 1: Synthesis of 4-(Isopropylthio)benzoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser with a gas trap, magnetic stirrer, heating mantle, rotary evaporator.
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add this compound (1 equivalent).
-
Add anhydrous toluene to the flask to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-(isopropylthio)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.
-
Part 2: Esterification with 4-Pentyloxyphenol
-
Materials:
-
4-(Isopropylthio)benzoyl chloride (from Part 1)
-
4-Pentyloxyphenol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 4-pentyloxyphenol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of 4-(isopropylthio)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final liquid crystalline product.
-
Application II: Functionalization of Polymers
This compound can be incorporated into polymeric structures to impart specific functionalities. While direct polymerization of the benzoic acid itself is not feasible under standard conditions, it can be derivatized into a polymerizable monomer or used as a functionalizing agent for existing polymers. A promising approach involves the use of thiol-ene "click" chemistry to graft the molecule onto a polymer backbone containing pendant vinyl groups.
Synthetic Strategy: Thiol-Ene Functionalization of a Polymer
This strategy involves the in-situ deprotection of a thioester derivative of this compound to generate a thiol, which then reacts with a polymer containing vinyl groups in a "one-pot" fashion. This method offers high efficiency and avoids the isolation of the potentially sensitive free thiol.
Caption: Workflow for polymer functionalization via thiol-ene reaction.
Experimental Protocol: Grafting onto 1,2-Polybutadiene
This protocol is adapted from methodologies for functionalizing polymers using protected thiols and provides a framework for incorporating this compound.
-
Materials:
-
Protected thioester of this compound (e.g., S-(4-(isopropylthio)benzoyl) ethanethioate) - synthesis required as a preliminary step.
-
1,2-Polybutadiene (or another polymer with pendant vinyl groups).
-
Hydrazine acetate (deprotecting agent).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (radical initiator).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Reaction vessel, magnetic stirrer, heating mantle, precipitation solvent (e.g., methanol).
-
-
Procedure:
-
In a reaction vessel, dissolve the 1,2-polybutadiene polymer in anhydrous DMF.
-
Add the protected thioester of this compound to the polymer solution.
-
Add the deprotecting agent, hydrazine acetate, to the mixture. This will generate the free thiol in situ.
-
Add the radical initiator, AIBN.
-
Heat the reaction mixture to 60-70 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours.
-
Monitor the progress of the reaction by taking aliquots and analyzing via techniques such as ¹H NMR or FT-IR to observe the disappearance of vinyl protons and the appearance of signals corresponding to the grafted moiety.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to obtain the final functionalized polymer.
-
Application III: Building Block for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Benzoic acid and its derivatives are extensively used as organic linkers in the synthesis of MOFs. The carboxylic acid group of this compound can coordinate with metal centers, while the isopropylthio group can decorate the pores of the resulting framework, potentially influencing its guest-adsorption properties and overall stability.
Synthetic Strategy: Solvothermal Synthesis of a MOF
Solvothermal synthesis is a common method for preparing MOFs. This involves heating a mixture of a metal salt and the organic linker in a high-boiling point solvent in a sealed vessel.
Caption: General schematic for the solvothermal synthesis of a MOF.
Representative Protocol: Synthesis of a Zinc-Based MOF
This protocol provides a general procedure for the synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source. The specific conditions (temperature, time, solvent ratios) may require optimization to obtain high-quality crystals.
-
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave or a sealed glass vial.
-
Oven.
-
-
Procedure:
-
In a glass vial, dissolve this compound (1 equivalent) in DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (1 equivalent) in DMF.
-
Combine the two solutions in a Teflon-lined autoclave or a larger glass vial. The molar ratio of linker to metal salt can be varied to optimize the synthesis.
-
Seal the vessel tightly.
-
Place the vessel in an oven and heat to a temperature between 80 °C and 120 °C for 24 to 72 hours.
-
After the reaction period, allow the vessel to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF several times to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent from the pores), the crystals can be soaked in a lower-boiling point solvent like ethanol, followed by heating under vacuum.
-
The resulting MOF can be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its crystalline structure and gas adsorption measurements to determine its porosity.
-
Conclusion and Future Outlook
This compound presents a compelling platform for the development of new materials with tailored properties. The protocols outlined in this document, while based on established chemistries for analogous compounds, provide a solid foundation for exploring its potential in liquid crystals, functional polymers, and metal-organic frameworks. The presence of the sulfur-containing side chain offers a unique handle for fine-tuning intermolecular interactions and material properties, opening up avenues for the creation of novel materials for a wide range of applications, from advanced display technologies to specialized sorbents and catalysts. Further research into the specific synthesis conditions and characterization of materials derived from this compound is warranted to fully unlock its potential in the field of materials science.
References
-
Frinton Laboratories, Inc. (n.d.). Liquid Crystals. Retrieved from [Link]
Sources
Application Notes & Protocols: Development of Thioether-Functionalized Metal-Organic Frameworks Utilizing 4-(isopropylthio)benzoic Acid for Advanced Drug Delivery Platforms
For: Researchers, scientists, and drug development professionals.
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in therapeutic applications, primarily due to their exceptional porosity, tunable structures, and the ability for chemical functionalization.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and characterization of novel MOFs functionalized with 4-(isopropylthio)benzoic acid. The incorporation of the thioether moiety within the MOF structure offers unique opportunities for post-synthetic modification and may enhance interactions with specific therapeutic agents.[4][5] This document will detail a representative solvothermal synthesis protocol, essential characterization techniques, and a workflow for evaluating drug loading and release, providing a foundational methodology for researchers exploring advanced drug delivery systems.
Introduction: The Strategic Advantage of Thioether-Functionalized MOFs
The rational design of MOFs allows for precise control over their chemical and physical properties.[6][7] The choice of the organic linker is a critical determinant of the final framework's characteristics. While many MOFs utilize simple carboxylate linkers, the incorporation of functional groups like thioethers introduces a new layer of chemical versatility.[4][8] The sulfur atom in the thioether group can act as a soft Lewis base, potentially influencing the MOF's affinity for certain metal ions or guest molecules.[8] Furthermore, the thioether can be oxidized to sulfoxide or sulfone, offering a post-synthetic handle to alter the polarity and functionality of the pores.[9]
This compound is a particularly interesting ligand for several reasons:
-
Amphiphilicity: The combination of a hydrophobic isopropyl group and a hydrophilic carboxylic acid moiety can influence the MOF's interaction with both polar and non-polar drug molecules.
-
Post-Synthetic Modification Handle: The thioether group is amenable to selective oxidation, which can be used to fine-tune the drug release profile or introduce new binding sites.
-
Structural Versatility: The benzoic acid backbone is a well-established component of many stable MOF structures.[10]
This guide will focus on a hypothetical zirconium-based MOF, herein designated as CNU-S-MOF , as zirconium MOFs are renowned for their high thermal and chemical stability, a crucial attribute for drug delivery applications.
Synthesis of CNU-S-MOF: A Step-by-Step Solvothermal Protocol
The solvothermal method is a widely employed technique for the synthesis of high-quality crystalline MOFs.[11][12][13] It involves heating the reactants in a sealed vessel to promote crystallization under elevated temperature and pressure.
Rationale for Reagent Selection
-
Metal Source: Zirconium(IV) chloride (ZrCl₄) is selected as the metal precursor due to its common use in the synthesis of robust zirconium-based MOFs.
-
Organic Linker: this compound will serve as the primary organic linker.
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis as it effectively dissolves the precursors and has a high boiling point.[14][15]
-
Modulator: Acetic acid is used as a modulator to control the nucleation and growth of the MOF crystals, leading to a more ordered structure with fewer defects.
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for CNU-S-MOF.
Detailed Protocol
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve 60 mg of Zirconium(IV) chloride (ZrCl₄) in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 5 minutes to ensure complete dissolution.
-
In a separate 20 mL glass vial, dissolve 100 mg of this compound and 0.5 mL of glacial acetic acid in 10 mL of DMF. Sonicate for 10 minutes until a clear solution is obtained.
-
-
Reaction Setup:
-
Combine the two precursor solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated laboratory oven at 120°C.
-
Maintain the temperature for 24 hours to allow for crystal formation.[11]
-
-
Product Isolation and Washing:
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the product with 15 mL of fresh DMF three times to remove any unreacted precursors.[16] Centrifuge after each wash.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, immerse the product in 15 mL of ethanol for 24 hours to exchange the DMF within the pores. Replace the ethanol with a fresh portion three times during this period.
-
Collect the solvent-exchanged product by centrifugation.
-
Activate the MOF by heating the sample under a dynamic vacuum at 150°C for 12 hours to remove the guest solvent molecules from the pores.[11] The resulting white powder is the activated CNU-S-MOF .
-
Physicochemical Characterization of CNU-S-MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[17]
Characterization Workflow
Caption: Workflow for the characterization of CNU-S-MOF.
Expected Results and Interpretation
| Technique | Purpose | Expected Outcome for CNU-S-MOF |
| Powder X-Ray Diffraction (PXRD) | To verify the crystalline structure and phase purity of the synthesized material.[17] | A diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions should be consistent with the expected crystal structure and different from the precursors. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A TGA curve showing minimal weight loss up to approximately 350-400°C, after which a sharp drop indicates the decomposition of the organic linker. This confirms the thermal robustness of the framework. |
| Nitrogen Adsorption-Desorption | To determine the specific surface area (BET) and pore volume, confirming the material's porosity.[17] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (e.g., > 800 m²/g) is expected. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution.[17] | Images showing uniform, well-defined crystals (e.g., cubic or octahedral) with a consistent particle size. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the MOF structure. | The spectrum should show the disappearance of the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and the appearance of characteristic carboxylate stretches (around 1400-1600 cm⁻¹), confirming coordination to the metal center. |
Application in Drug Delivery: Loading and Release of Doxorubicin
The high surface area and tunable pore structure of MOFs make them excellent candidates for drug delivery.[18][19] Doxorubicin (DOX), a common anticancer drug, will be used as a model therapeutic agent.
Protocol for Doxorubicin Loading
-
Prepare DOX Solution: Dissolve 10 mg of Doxorubicin hydrochloride in 10 mL of deionized water.
-
Incubation: Disperse 20 mg of activated CNU-S-MOF in the DOX solution.
-
Stirring: Stir the mixture at room temperature in the dark for 24 hours to allow for maximum drug encapsulation.
-
Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the DOX-loaded MOF (DOX@CNU-S-MOF).
-
Quantification: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm. The amount of loaded DOX can be calculated by comparing the initial and final concentrations in the solution.
Protocol for In Vitro Doxorubicin Release
-
Dispersion: Disperse 10 mg of DOX@CNU-S-MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic environment of tumor cells).
-
Incubation: Place the suspensions in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.
-
Replenishment: Add 1 mL of fresh PBS to the original suspension to maintain a constant volume.
-
Quantification: Determine the concentration of released DOX in the aliquots using UV-Vis spectrophotometry at 480 nm.
-
Data Analysis: Plot the cumulative percentage of released drug versus time to obtain the release profile.
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis, characterization, and evaluation of a novel thioether-functionalized MOF, CNU-S-MOF, for drug delivery applications. The protocols outlined herein are designed to be robust and adaptable, serving as a foundational guide for researchers. The presence of the this compound linker offers exciting possibilities for post-synthetic modifications, which could be explored to create stimuli-responsive drug delivery systems.[2][4] For instance, the oxidation of the thioether to a more polar sulfoxide or sulfone could potentially accelerate drug release in an oxidative tumor microenvironment. Further studies could also involve in vivo biocompatibility and efficacy assessments to fully realize the therapeutic potential of this promising class of materials.
References
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 2024. 1
-
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB, 2025. 11
-
Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, IAPC Journals. 2
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. 18
-
Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC - NIH, 2023. 19
-
MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila. 16
-
MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences. 12
-
Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI. 3
-
Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 2023. 4
-
Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. JoVE, 2022.
-
Solvothermal Synthesis Of MOFs. Innovation.world.
-
Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. Semantic Scholar.
-
Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. ResearchGate.
-
A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized. PubMed, 2017.
-
Thiophenethiol Functionalized Metal-Organic Frameworks:Design,Synthesis And Optical And Electrical Properties. Globe Thesis, 2022.
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI, 2021.
-
Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate.
-
Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI, 2020.
-
Synthesis of metal–organic frameworks by continuous flow. Green Chemistry, 2011.
-
Metal Organic Frameworks. Research and Reviews: Journal of Chemistry, 2019.
-
Structure and Properties of Metal-Organic Frameworks and MOF-Derived Materials. MDPI.
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC - NIH.
-
Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. PMC - NIH.
-
Metal Organic Frameworks. Research and Reviews, 2019.
-
MOF Ligands | Bridging Ligands for MOF Materials. Ossila.
-
Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. PMC - NIH.
-
A 4 + 4 strategy for synthesis of zeolitic metal-organic frameworks: An indium-MOF with SOD topology as a light-harvesting antenna. ResearchGate, 2013.
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 3. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. innovation.world [innovation.world]
- 14. rroij.com [rroij.com]
- 15. rroij.com [rroij.com]
- 16. ossila.com [ossila.com]
- 17. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Isopropylthio)benzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of 4-(isopropylthio)benzoic acid as a versatile building block in the synthesis of bioactive molecules. Moving beyond a simple recitation of facts, this document provides in-depth, field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the physicochemical properties of this compound that make it a valuable scaffold in medicinal chemistry. A significant focus will be placed on a detailed, step-by-step protocol for the synthesis of a potent class of enzyme inhibitors, the N-(4-sulfamoylphenyl)benzamides, which are known to target carbonic anhydrases and have potential as anticancer agents. This guide is intended to empower researchers to leverage the unique characteristics of this compound in their drug discovery and development programs.
Introduction: The Strategic Importance of the this compound Scaffold
The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to the carboxylic acid's ability to form critical hydrogen bonds and salt bridges with biological targets, such as amino acid residues in enzymes and receptors. Furthermore, the aromatic ring of benzoic acid is readily amenable to substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.
The incorporation of a thioether linkage, as seen in this compound, offers several advantages in drug design. The thioether is more resistant to metabolic oxidation compared to an ether linkage, which can lead to an improved pharmacokinetic profile. Additionally, the sulfur atom can be strategically oxidized to a sulfoxide or sulfone, providing a handle to further modulate the molecule's properties. The isopropyl group provides a degree of lipophilicity and a specific three-dimensional shape that can influence interactions with target proteins.[1]
This application note will focus on a key application of this compound: the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives. This class of compounds has shown significant promise as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to their growth and survival in hypoxic environments.[1][2]
Physicochemical Properties and Reactivity
This compound is a white to off-white crystalline solid. Its structure features two key functional groups that are central to its utility in synthesis: the carboxylic acid and the isopropylthio group.
| Property | Value | Source |
| Molecular Formula | C10H12O2S | PubChem |
| Molecular Weight | 196.27 g/mol | PubChem |
| Melting Point | 125-129 °C | Sigma-Aldrich |
| pKa | ~4.5 (estimated) | - |
The carboxylic acid group is the primary site for derivatization, readily undergoing reactions such as esterification and amidation. For amide bond formation, it is often advantageous to first convert the carboxylic acid to a more reactive species, such as an acyl chloride. This activation strategy enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with nucleophilic amines.
Synthesis of Bioactive Molecules: A Case Study of N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide
This section provides a detailed, two-step protocol for the synthesis of N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide, a potential carbonic anhydrase inhibitor. The synthetic strategy involves the initial conversion of this compound to its corresponding acyl chloride, followed by an amide coupling reaction with sulfanilamide (4-aminobenzenesulfonamide).
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide.
Step 1: Synthesis of 4-(Isopropylthio)benzoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step to ensure efficient amide bond formation in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO2 and HCl) being gaseous, which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-(isopropylthio)benzoyl chloride as an oil or low-melting solid. This product is typically used in the next step without further purification.
Step 2: Synthesis of N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide
Rationale: This step involves the formation of the key amide bond. Sulfanilamide is the amine component, and pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
4-(Isopropylthio)benzoyl chloride (from Step 1)
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Protocol:
-
In a round-bottom flask, dissolve sulfanilamide (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-(isopropylthio)benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the sulfanilamide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide as a solid.
Characterization and Biological Evaluation
The synthesized N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide should be thoroughly characterized to confirm its structure and purity.
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the isopropyl group (septet and doublet), and the amide and sulfonamide NH protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl and the carbons attached to sulfur. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the molecular formula C₁₆H₁₈N₂O₃S₂. |
| Melting Point | A sharp melting point range indicating high purity. |
Biological Activity:
The primary sulfonamide moiety of N-(4-sulfamoylphenyl)benzamide is a key pharmacophore for inhibiting carbonic anhydrases.[2] Therefore, the synthesized compound is a strong candidate for evaluation as a carbonic anhydrase inhibitor.
Suggested In Vitro Assay: Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of purified human carbonic anhydrase isoforms (e.g., CA II, IX, and XII). The activity is typically monitored by measuring the rate of hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme, buffer, and the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(4-sulfamoylphenyl)benzamide derivatives can be modulated by substitutions on both the benzoyl and the sulfamoylphenyl rings.
Caption: Key pharmacophoric features of N-(4-sulfamoylphenyl)benzamide derivatives.
-
Primary Sulfonamide: The unsubstituted -SO₂NH₂ group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.
-
Benzamide Linker: The amide bond provides a rigid linker that orients the two aromatic rings in a favorable conformation for binding.
-
4-(Isopropylthio)phenyl Group: The nature of the substituent at the 4-position of the benzoyl ring significantly influences potency and selectivity. The isopropylthio group is expected to occupy a hydrophobic pocket in the enzyme's active site, potentially enhancing binding affinity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique combination of a modifiable carboxylic acid and a metabolically stable, lipophilic thioether group makes it an attractive starting material for drug discovery programs. The detailed protocol for the synthesis of N-(4-sulfamoylphenyl)-4-(isopropylthio)benzamide serves as a practical example of its application in generating potential enzyme inhibitors with therapeutic promise. The principles and methodologies outlined in this guide can be readily adapted by researchers to explore the synthesis of a wide range of other bioactive compounds, thereby accelerating the discovery of new medicines.
References
-
PrepChem. (n.d.). Synthesis of p-isopropylbenzoyl chloride. [Link]
- Sankar, S., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Isopropylthio)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Isopropylthio)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important building block. As a versatile intermediate, the purity of this compound is paramount for the success of subsequent transformations.
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality of impurity formation and offers robust, self-validating protocols for their mitigation and removal.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction between 4-mercaptobenzoic acid and an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction, a sulfur analog of the Williamson ether synthesis, involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the alkyl halide.[1][2]
Reaction Scheme: (A visual representation of the S-alkylation of 4-mercaptobenzoic acid)
While straightforward in principle, this synthesis is susceptible to several side reactions and process-related issues that can lead to common, and sometimes challenging, impurities. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Impurities from Starting Materials
Q1: My final product's NMR spectrum shows signals for unreacted 4-mercaptobenzoic acid. How can I identify and remove it?
A1: Identification, Cause, and Remediation
-
Expert Analysis & Identification: Unreacted 4-mercaptobenzoic acid is a common impurity resulting from an incomplete reaction. On a ¹H NMR spectrum, its presence is indicated by the absence of the characteristic isopropyl signals (a septet around 3.3-3.7 ppm and a doublet around 1.3 ppm) and the potential presence of a broad singlet for the thiol proton (S-H). On a Thin-Layer Chromatography (TLC) plate, it will appear as a separate, typically more polar, spot.
-
Causality: This issue arises from several potential causes:
-
Insufficient Base: The base (e.g., K₂CO₃, NaOH) is crucial for deprotonating the thiol to the reactive thiolate. An insufficient amount will leave starting material unreacted.
-
Poor Alkylating Agent Reactivity: The reaction may be sluggish if a less reactive halide (2-chloropropane) is used or if the reaction temperature is too low.
-
Stoichiometry: Inaccurate weighing of reagents can lead to an excess of the thiol starting material.
-
-
Troubleshooting Protocol: The most effective method for removing this acidic impurity is a liquid-liquid extraction using a mild aqueous base.[3][4] The carboxylic acid functional group on both the product and the starting material allows them to be deprotonated, but their pKa values can be exploited if necessary. However, a simple basic wash is usually sufficient.
Protocol 1: Aqueous Basic Wash for Removal of Acidic Impurities
-
Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that may form.
-
Allow the layers to separate. The deprotonated 4-mercaptobenzoic acid salt will reside in the upper aqueous layer.
-
Drain the lower organic layer. Discard the aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: Before concentrating, spot the washed organic layer on a TLC plate against a co-spot of the crude material to confirm the disappearance of the starting material spot.
-
Category 2: Byproduct-Related Impurities
Q2: My mass spectrometry results show unexpected peaks at [M+16] and [M+32]. What are these, and how do I prevent their formation?
A2: Identification, Cause, and Prevention of Oxidative Impurities
-
Expert Analysis & Identification: These mass peaks are the hallmark of oxidation. The thioether sulfur in your product is susceptible to oxidation, forming 4-(isopropylsulfinyl)benzoic acid (the sulfoxide, M+16) and 4-(isopropylsulfonyl)benzoic acid (the sulfone, M+32).[5][6] In the ¹H NMR, the protons on the carbon adjacent to the sulfur will be shifted downfield in the sulfoxide and even further downfield in the sulfone compared to the parent thioether.
-
Causality: Thioethers can be oxidized by atmospheric oxygen, especially at elevated temperatures or during prolonged reaction times.[7] The presence of trace metal impurities can also catalyze this oxidation. While reagents like H₂O₂ are known oxidants, simple exposure to air during reflux or workup is often the culprit.[5][6]
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Temperature Control: Avoid unnecessarily high temperatures during the reaction and workup. When removing solvent, use a rotary evaporator at the lowest practical temperature.
-
-
Removal Strategy: The sulfoxide and sulfone are significantly more polar than the desired thioether product. This polarity difference makes them readily separable by silica gel column chromatography.[3]
Q3: The reaction is sluggish, and I suspect I'm forming elimination byproducts. What is happening?
A3: Understanding the SN2/E2 Competition
-
Expert Analysis & Identification: The use of a secondary alkyl halide like 2-bromopropane introduces a competing elimination (E2) reaction pathway, which produces propene gas.[2][8] This side reaction consumes both your alkylating agent and your base, leading to a stalled primary reaction and lower yield.
-
Causality: The thiolate anion is not only a good nucleophile (favoring SN2) but also a reasonably strong base (which can promote E2). This competition is exacerbated by:
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.
-
Sterically Hindered Bases: While common bases like K₂CO₃ are generally fine, stronger, bulkier bases (like potassium tert-butoxide) will strongly favor the E2 pathway.[8]
-
-
Troubleshooting & Optimization:
-
Temperature: Maintain the lowest temperature that allows for a reasonable reaction rate. For this reaction, gentle heating (e.g., 50-60 °C) is often sufficient.
-
Choice of Halide: If reactivity is an issue, switch from 2-bromopropane to the more reactive 2-iodopropane. The C-I bond is weaker and iodide is a better leaving group, which can accelerate the desired SN2 reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the cation of the base while leaving the nucleophile relatively free, promoting the SN2 pathway.[2]
-
Visualizing the Synthetic Landscape
The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions that lead to common impurities.
Caption: Reaction scheme showing the desired SN2 pathway and competing E2 and oxidation side reactions.
Analytical Data Quick Reference
For rapid identification, compare your analytical data to the expected values for the product and its common impurities. Chemical shifts are approximate and can vary based on solvent and concentration.
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~7.9 (d, 2H), ~7.4 (d, 2H), ~3.6 (septet, 1H), ~1.3 (d, 6H) | ~172 (C=O), ~145 (C-S), ~130, ~126, ~35 (CH), ~23 (CH₃) |
| 4-Mercaptobenzoic Acid | ~7.9 (d, 2H), ~7.3 (d, 2H), ~3.5 (s, broad, 1H, SH) | ~172 (C=O), ~138, ~130, ~128 |
| 4-(Isopropylsulfinyl)benzoic Acid (Sulfoxide) | ~8.1 (d, 2H), ~7.8 (d, 2H), ~3.2 (septet, 1H), ~1.2 (d, 6H) | ~171 (C=O), ~150 (C-SO), ~131, ~125, ~55 (CH), ~15 (CH₃) |
| 4-(Isopropylsulfonyl)benzoic Acid (Sulfone) | ~8.2 (d, 2H), ~8.0 (d, 2H), ~3.4 (septet, 1H), ~1.3 (d, 6H) | ~170 (C=O), ~145 (C-SO₂), ~131, ~128, ~58 (CH), ~15 (CH₃) |
Data is estimated based on structurally similar compounds and standard chemical shift tables.[9][10][11][12]
Recommended Purification Protocols
Protocol 2: General Recrystallization Procedure
Recrystallization is a powerful technique for purifying crystalline solids by removing soluble and insoluble impurities.[3]
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common systems for benzoic acid derivatives include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Self-Validation: Assess the purity of the recrystallized product by melting point analysis (a pure compound will have a sharp melting point) and an appropriate analytical technique like HPLC or NMR.[3][13]
References
- BenchChem Technical Support. (n.d.). How to increase the purity of 4-Amino-2-(methylthio)benzoic acid.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- BenchChem Application Notes. (n.d.). Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis.
- BenchChem Product Information. (n.d.). This compound | 13205-50-0.
- Google Patents. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
- Google Patents. (2007). New method for synthesizing p-isopropyl benzoic acid.
- Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1976). Process for the purification of benzoic acid.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid.
- Google Patents. (1976). Oxidation of thiols and disulfides to sulfonic acids.
- Google Patents. (2004). Method for producing a benzoate.
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Controlled oxidation of organic sulfides to sulfoxides under ambient conditions by a series of titanium isopropoxide complexes using environmentally benign H2O2 as an oxidant. Retrieved from [Link]
-
PubMed. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Retrieved from [Link]
- Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Retrieved from [Link]
-
Slideshare. (n.d.). Alkylation Unit. Retrieved from [Link]
-
ResearchGate. (2021). Alkylation Kinetics of Isobutane by C4 Olefins Using Sulfuric Acid as Catalyst | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylation unit. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 4-Isopropylbenzoic acid(536-66-3) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(isopropylthio)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps, ensuring a higher rate of success in your experiments.
I. Overview of the Synthesis
The most common and direct route to this compound involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide, such as isopropyl bromide, in the presence of a suitable base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish, and I have a significant amount of unreacted 4-mercaptobenzoic acid. What are the likely causes?
Answer: A slow or incomplete reaction is a common issue and can often be attributed to several factors related to the reaction setup and reagents.
-
Insufficient Base: The reaction requires a base to deprotonate the thiol group of 4-mercaptobenzoic acid, forming a more nucleophilic thiolate anion. If the base is too weak or used in insufficient quantity, the concentration of the thiolate will be low, leading to a slow reaction. It is recommended to use at least one equivalent of a moderately strong base like potassium carbonate or sodium hydroxide.
-
Poor Solubility: 4-mercaptobenzoic acid has limited solubility in many common organic solvents. If the starting material is not well-dissolved, the reaction will be heterogeneous and slow. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are good choices to improve solubility.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction. A moderate temperature of 50-70 °C is often a good starting point.
| Parameter | Recommendation | Rationale |
| Base | 1.1 - 1.5 equivalents of K₂CO₃ or NaOH | Ensures complete deprotonation of the thiol. |
| Solvent | DMF, Acetonitrile | Good solubility for 4-mercaptobenzoic acid. |
| Temperature | 50 - 70 °C | Balances reaction rate and potential side reactions. |
FAQ 2: My final product is contaminated with a significant amount of a high-molecular-weight impurity. What could this be?
Answer: The most likely high-molecular-weight impurity is the disulfide dimer, 4,4'-dithiodibenzoic acid. This is formed by the oxidation of the starting material, 4-mercaptobenzoic acid.
Mechanism of Disulfide Formation:
The thiol group is susceptible to oxidation, especially in the presence of air (oxygen) and a basic medium. Two thiolate anions can be oxidized to form a disulfide bond.
Caption: Oxidation of thiolate to a disulfide.
Troubleshooting Disulfide Formation:
-
Degas Solvents: Before starting the reaction, it is advisable to degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. This removes dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Avoid Overheating: High temperatures can accelerate the rate of oxidation.
FAQ 3: I am observing a byproduct that appears to be an ester. How is this possible, and how can I prevent it?
Answer: Esterification of the carboxylic acid group is a potential side reaction, especially if an alcohol is used as the solvent or is present as an impurity. The use of a secondary alkyl halide like isopropyl bromide can also lead to conditions that favor esterification.
Potential Esterification Pathways:
-
Acid-Catalyzed Esterification: If there are any acidic impurities, or if the work-up involves strong acid before the removal of any alcohol solvent, Fischer esterification can occur.[1]
-
SN1-type Reaction: Under certain conditions, isopropyl bromide can form an isopropyl cation, which can then be attacked by the carboxylate anion.
Preventing Esterification:
-
Choice of Solvent: Avoid using alcohol-based solvents. Opt for polar aprotic solvents like DMF, acetone, or acetonitrile.
-
Dry Reaction Conditions: Ensure all reagents and glassware are dry to prevent hydrolysis of any intermediates that might promote esterification.
-
Careful Work-up: When neutralizing the reaction, do so at a low temperature and avoid a large excess of strong acid.
FAQ 4: The yield of my product is low, and I suspect the isopropyl bromide is being consumed by a side reaction. What is likely happening?
Answer: Isopropyl bromide is a secondary alkyl halide, which makes it susceptible to elimination reactions (E2), especially in the presence of a strong, non-nucleophilic base. This elimination reaction produces propene gas, consuming your alkylating agent.
Elimination vs. Substitution:
Caption: Competing SN2 and E2 pathways.
Minimizing Elimination:
-
Base Selection: Use a weaker, more nucleophilic base. Potassium carbonate is a good choice as it is strong enough to deprotonate the thiol but generally not strong enough to promote significant E2 elimination. Avoid strong, hindered bases like potassium tert-butoxide.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
III. Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Mercaptobenzoic acid (1.0 eq)
-
Isopropyl bromide (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptobenzoic acid and anhydrous DMF. Bubble nitrogen gas through the solution for 15 minutes to degas.
-
Addition of Base: Add potassium carbonate to the solution and stir the mixture under a nitrogen atmosphere.
-
Alkylation: Add isopropyl bromide dropwise to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[2]
IV. References
-
Tang, R.-y., Zhong, P., & Lin, Q.-l. (2007). Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides. Synthesis, 2007(01), 85–91.
-
Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10333–10340.
-
Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Copper-Catalyzed Aerobic Oxidative C–S Cross-Coupling of Thiols with Arylboronic Acids in Ethanol. The Journal of Organic Chemistry, 77(6), 2649–2658.
-
BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
-
CN115710207B - Preparation method of 4-mercaptobenzoic acid. (2023). Google Patents.
-
Millotti, G., et al. (2010). Chitosan-4-mercaptobenzoic acid: synthesis and characterization of a novel thiolated chitosan. Journal of Materials Chemistry, 20(12), 2432-2440.
-
Rosendahl, T., et al. (2008). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMs on gold surfaces. Electrochimica Acta, 53(23), 6759-6767.
Sources
Technical Support Center: Synthesis of 4-(isopropylthio)benzoic acid
Welcome to the technical support center for the synthesis of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a valuable process in medicinal chemistry and materials science. The introduction of the isopropylthio moiety can significantly modulate the lipophilicity, metabolic stability, and biological activity of a parent molecule. The most common and practical laboratory-scale synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a readily available 4-halobenzoic acid, most commonly 4-fluorobenzoic or 4-chlorobenzoic acid, and an isopropylthiolate source.
The overall transformation is depicted below:
Caption: General schematic for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common frustrations in synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Deprotonation of Isopropyl Mercaptan | Isopropyl mercaptan is a weak acid and requires a sufficiently strong base to form the nucleophilic isopropylthiolate anion. Incomplete deprotonation leads to a low concentration of the active nucleophile. | - Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH). - Ensure the base is fresh and has been stored under anhydrous conditions, especially when using NaH. |
| Poor Leaving Group on the Benzoic Acid | The rate of an SNAr reaction is highly dependent on the nature of the leaving group. Fluorine is generally the best leaving group for SNAr, followed by chlorine. Bromine and iodine are less effective. | - If possible, use 4-fluorobenzoic acid as the starting material for a faster reaction rate.[1] - If using 4-chlorobenzoic acid, you may need to use more forcing conditions (higher temperature, longer reaction time). |
| Reaction Temperature Too Low | SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with less reactive substrates. | - Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. A typical starting point is 60-80 °C, but temperatures up to 120 °C in a suitable high-boiling solvent may be necessary. |
| Presence of Water in the Reaction | Water can compete with the isopropylthiolate as a nucleophile, especially at higher temperatures, leading to the formation of 4-hydroxybenzoic acid as a byproduct. It can also quench strong bases like NaH. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Oxidation of the Thiolate | Isopropylthiolate can be susceptible to oxidation to diisopropyl disulfide, especially in the presence of air at elevated temperatures. This consumes the nucleophile and reduces the yield. | - Degas the solvent before use. - Maintain a positive pressure of an inert gas throughout the reaction. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of byproducts.
| Observed Byproduct | Likely Cause | Mitigation Strategy |
| 4-Hydroxybenzoic Acid | Reaction with residual water or hydroxide ions in the reaction mixture. | - Ensure anhydrous conditions. - Use a non-hydroxide base if this is a persistent issue. |
| Diisopropyl Disulfide | Oxidation of isopropylthiolate. | - Perform the reaction under a strict inert atmosphere. - Avoid unnecessarily high temperatures or prolonged reaction times. |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Issue 1. | - Re-evaluate reaction conditions: increase temperature, extend reaction time, or use a more reactive starting material. |
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
| Problem | Potential Cause | Suggested Purification Strategy |
| Product is an oil and will not crystallize | The product may be impure, leading to a depression of the melting point. | - Attempt to purify by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes, with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking on the column.[2] |
| Co-elution of product and starting material during chromatography | The polarity of the starting 4-halobenzoic acid and the product may be too similar for effective separation. | - Ensure the carboxylic acid is fully protonated by adding a small amount of acetic acid to the eluent. - Consider derivatizing the crude mixture to the methyl ester, which may be easier to separate, followed by hydrolysis. |
| Product discoloration (yellow or brown) | Presence of oxidized impurities. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often yield a white, crystalline solid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
For a nucleophilic aromatic substitution, 4-fluorobenzoic acid is generally the preferred starting material due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack and acts as a good leaving group in this context.[1] 4-chlorobenzoic acid is a viable and often more economical alternative, though it may require slightly harsher reaction conditions.
Q2: Can I use isopropyl alcohol instead of isopropyl mercaptan?
No, the analogous reaction with an alcohol to form an ether (a Williamson ether synthesis on an aryl system) is generally not feasible under these conditions without a catalyst. The SNAr reaction is much more favorable with soft nucleophiles like thiolates.
Q3: My reaction has stalled and is not going to completion. What should I do?
If your reaction has stalled, as indicated by TLC or LC-MS analysis showing no further consumption of starting material, you can try the following:
-
Increase the temperature: Cautiously increase the reaction temperature in increments of 10-20 °C.
-
Add more nucleophile: If you suspect your isopropylthiolate has degraded, you can add another portion of isopropyl mercaptan and base.
-
Consider a catalyst: While not always necessary, the addition of a phase-transfer catalyst can sometimes facilitate the reaction, especially if there are solubility issues.
Q4: How do I handle the odor of isopropyl mercaptan?
Isopropyl mercaptan has a strong and unpleasant odor. All manipulations involving this reagent should be performed in a well-ventilated fume hood. Any glassware that comes into contact with it should be quenched with bleach before being removed from the fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Fluorobenzoic Acid
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Fluorobenzoic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Isopropyl mercaptan
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
After the gas evolution ceases, add isopropyl mercaptan (1.2 equivalents) dropwise via syringe.
-
Remove the ice bath and heat the reaction mixture to 80 °C.
-
Stir at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorobenzoic acid is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 1-2 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[2]
Protocol 2: Hydrolysis of the corresponding methyl ester
If the product is synthesized as its methyl ester, the following hydrolysis protocol can be used.[4]
Materials:
-
Methyl 4-(isopropylthio)benzoate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(isopropylthio)benzoate (1 equivalent) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (1.3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Neutralize the mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
References
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B.
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Yield for 4-(Isopropylthio)benzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this important synthetic intermediate. Here, we will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route. Let's break down the two most common pathways and their optimization parameters.
Route A: Nucleophilic Aromatic Substitution (SNAr) from 4-Fluorobenzoic Acid
This is often the preferred route due to the high reactivity of fluorine as a leaving group in SNAr reactions.[1][2] The reaction involves treating 4-fluorobenzoic acid with isopropyl mercaptan in the presence of a base.
Potential Causes for Low Yield:
-
Inefficient Deprotonation: Both the carboxylic acid and the isopropyl mercaptan need to be deprotonated. The carboxylate is relatively unreactive, but the thiolate is your key nucleophile. If your base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the reaction. A solvent that does not adequately dissolve the starting materials or the base can lead to a sluggish and incomplete reaction.
-
Side Reactions: At elevated temperatures, or in the presence of oxygen, the isopropyl thiolate can oxidize to form diisopropyl disulfide, consuming your nucleophile.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use at least 2.5-3.0 equivalents of a strong base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | The first equivalent deprotonates the carboxylic acid. The second equivalent deprotonates the thiol to form the active thiolate nucleophile. An excess ensures the equilibrium is shifted towards the products. |
| Solvent | Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are ideal. | These solvents effectively dissolve the reactants and the intermediate Meisenheimer complex, facilitating the SNAr mechanism.[2] Be aware that heating DMF with a base can cause decomposition.[3] |
| Temperature | Start at room temperature and gently heat to 60-80 °C. | This provides enough energy to overcome the activation barrier without promoting significant side reactions. Monitor the reaction progress by TLC. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the oxidation of the thiolate to the disulfide. |
| Reagent Purity | Use freshly distilled isopropyl mercaptan and anhydrous solvents. | Water can interfere with the base and reduce the reaction efficiency. |
Route B: S-Alkylation of 4-Mercaptobenzoic Acid
This route involves the reaction of 4-mercaptobenzoic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
Potential Causes for Low Yield:
-
Competing O-Alkylation: Although less likely for a carboxylic acid compared to a phenol, there is a small possibility of O-alkylation of the carboxylate.
-
Elimination Side Reaction: Isopropyl halides can undergo elimination in the presence of a strong, non-nucleophilic base, forming propene.
-
Steric Hindrance: Isopropyl halides are secondary halides and can be sterically hindered, leading to a slower reaction rate compared to primary halides.
-
Leaving Group Ability: The choice of halide is important. Iodide is a better leaving group than bromide, which is better than chloride.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃). | This is sufficient to deprotonate the thiol and carboxylic acid without promoting significant elimination of the isopropyl halide. |
| Isopropyl Halide | Use 2-iodopropane if possible, otherwise 2-bromopropane. Use a slight excess (1.1-1.2 equivalents). | Iodide is an excellent leaving group, which will increase the reaction rate. An excess of the alkylating agent can help drive the reaction to completion. |
| Solvent | Acetone or DMF are good choices. | These solvents facilitate the SN2 reaction by solvating the cation of the base and allowing the nucleophile to be more reactive. |
| Temperature | Gentle heating to 50-60 °C is typically sufficient. | Higher temperatures can favor the elimination side reaction. |
Question 2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize it?
The most likely impurity is the diisopropyl disulfide, especially if you are not running the reaction under an inert atmosphere. This impurity arises from the oxidative coupling of two molecules of isopropyl thiolate.
Identification:
-
TLC: The disulfide will likely have a different Rf value than your product.
-
NMR: Look for the characteristic methine septet and doublet of the isopropyl group, but the absence of the aromatic protons of the benzoic acid moiety.
-
Mass Spectrometry: The disulfide will have a distinct molecular weight.
Minimization and Removal:
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is the most effective way to prevent its formation.
-
Purification:
-
Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[4][5] The disulfide is likely to be more soluble in nonpolar solvents.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes, with a small amount of acetic acid (e.g., 1%) added to the mobile phase, can effectively separate the acidic product from the neutral disulfide.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: SNAr or S-alkylation?
Both routes are viable. The SNAr route starting from 4-fluorobenzoic acid is often preferred in an industrial setting due to the typically lower cost and higher reactivity of 4-fluorobenzoic acid compared to 4-mercaptobenzoic acid. For laboratory scale, the choice may depend on the availability of starting materials.
Q2: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a mobile phase such as 30-50% ethyl acetate in hexanes with a drop of acetic acid. The product, being more nonpolar than the starting carboxylic acids, should have a higher Rf value.
Q3: What are the key safety precautions for this synthesis?
-
Isopropyl Mercaptan: This is a volatile and foul-smelling compound. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: Strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are skin-absorbable. Handle with care.
Q4: What is the mechanism of the SNAr reaction in this context?
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Addition: The isopropyl thiolate nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The presence of the electron-withdrawing carboxylic acid group in the para position is crucial as it helps to stabilize the negative charge of the Meisenheimer complex through resonance.[2]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a starting point and should be optimized based on your specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add isopropyl mercaptan (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via S-Alkylation
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq) and potassium carbonate (2.2 eq) in acetone.
-
Add 2-bromopropane (1.1 eq) to the mixture.
-
Heat the reaction to reflux (around 56 °C) and stir for 3-5 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize for further purification.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B.
-
Organic Syntheses. Thiobenzoic acid. Available at: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
- Google Patents. New method for synthesizing p-isopropyl benzoic acid - CN1915959A.
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
- Google Patents. Purification of benzoic acid - US3235588A.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Available at: [Link]
-
Organic Chemistry Portal. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]
-
Sci-Hub. 2-(Isopropylthio)benzoic acid. Available at: [Link]
-
NIST WebBook. Benzoic acid, 4-(methylthio)-, isopropyl ester. Available at: [Link]
-
MDPI. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. Available at: [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Available at: [Link]
-
MDPI. Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Available at: [Link]
-
Durham University. Alkylation of Salicylic Acids Andrew David Feilden. Available at: [Link]
-
PubMed. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. Available at: [Link]
Sources
preventing oxidation of the thioether in 4-(isopropylthio)benzoic acid
Welcome to the technical support center for handling 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the unintended oxidation of the thioether moiety in this compound during your experiments. Uncontrolled oxidation to the corresponding sulfoxide and sulfone can lead to impurities, alter biological activity, and complicate downstream processing. This resource provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The thioether group in this compound is susceptible to oxidation, which typically occurs in two stages. The initial oxidation product is 4-(isopropylsulfinyl)benzoic acid (the sulfoxide), and further oxidation yields 4-(isopropylsulfonyl)benzoic acid (the sulfone).[1][2] Both of these byproducts can be challenging to separate from the desired starting material due to their similar polarities.
Q2: Which common laboratory reagents and conditions can cause unwanted oxidation of the thioether?
Several common laboratory reagents and conditions can lead to the unintended oxidation of this compound. These include:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), nitric acid (HNO₃), and chromium-based oxidants (e.g., Jones reagent) are highly reactive and will readily oxidize the thioether.[3][4]
-
Peroxides: Hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and even atmospheric oxygen over prolonged periods can cause oxidation.[1][5][6] The reaction with hydrogen peroxide can be slow under physiological conditions but is a significant concern in the presence of catalysts or under harsher conditions.[7][8]
-
Halogen-Based Reagents: Molecular iodine (I₂), sodium hypochlorite (bleach), and other reactive halogen species can also oxidize thioethers.[7][9]
-
Inappropriate Storage: Prolonged exposure to air and light, especially in solution, can promote gradual oxidation.
Q3: How does the structure of this compound influence its susceptibility to oxidation?
The electronic nature of the substituents on the aromatic ring can influence the rate of thioether oxidation. The benzoic acid group is an electron-withdrawing group, which can slightly decrease the electron density on the sulfur atom, making it somewhat less susceptible to oxidation compared to thioanisole. However, this effect is generally not sufficient to prevent oxidation by common oxidizing agents. The bulky isopropyl group may offer some minor steric hindrance but does not prevent oxidation.
Troubleshooting Guide for Unwanted Oxidation
Issue 1: My reaction mixture shows the presence of sulfoxide and/or sulfone byproducts upon analysis (TLC, LC-MS, NMR).
Potential Causes & Solutions:
-
Inadvertent Use of an Oxidizing Reagent:
-
Troubleshooting: Carefully review all reagents used in your reaction for their oxidizing potential. Even seemingly mild reagents can cause oxidation under certain conditions.
-
Solution: Substitute any known oxidizing agents with milder alternatives that are compatible with the thioether group.
-
-
Air Oxidation:
-
Troubleshooting: If your reaction is run over a long period or at elevated temperatures, air oxidation can be a significant factor.
-
Solution: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
-
Peroxide Contamination in Solvents:
-
Troubleshooting: Ethers like THF and diethyl ether are notorious for forming explosive peroxides upon storage, which are also strong oxidizing agents.
-
Solution: Use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides using peroxide test strips before use.
-
Issue 2: I am trying to perform a reaction on the carboxylic acid group, but the thioether is also reacting.
Potential Causes & Solutions:
-
Reagent Incompatibility:
-
Troubleshooting: The reagents you are using to modify the carboxylic acid (e.g., for esterification or amide coupling) may not be compatible with the thioether.
-
Solution: Choose reaction conditions that are known to be mild and selective. For example, for esterification, consider using a mild acid catalyst rather than a strong oxidizing acid. For amide coupling, use standard coupling reagents (e.g., HATU, HOBt) that do not affect the thioether.
-
Experimental Protocols
Protocol 1: General Precautions to Prevent Thioether Oxidation
-
Inert Atmosphere: Always conduct reactions involving this compound under an inert atmosphere of nitrogen or argon, especially for reactions requiring elevated temperatures or extended reaction times.
-
Solvent Purity: Use freshly opened bottles of high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly distilled or treated to remove peroxides.
-
Reagent Selection: Avoid strong oxidizing agents. When a reaction requires an oxidant, choose one that is mild and selective.
-
Temperature Control: Keep reaction temperatures as low as possible to minimize the rate of potential side reactions, including oxidation.
-
Work-up Conditions: During the work-up, avoid acidic conditions if peroxides might be present, as this can accelerate oxidation.
Protocol 2: Monitoring for Oxidation by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the sample on a silica gel TLC plate alongside a reference spot of pure this compound.
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and gives a well-defined spot.
-
Visualization: Visualize the plate under UV light (254 nm). The sulfoxide and sulfone byproducts are typically more polar than the starting thioether and will have lower Rf values (they will not travel as far up the plate).
Data Presentation
| Compound | Structure | Approximate Rf Value (Hexane:EtOAc 7:3 + 1% AcOH) |
| This compound | C₁₀H₁₂O₂S | 0.6 |
| 4-(isopropylsulfinyl)benzoic acid (Sulfoxide) | C₁₀H₁₂O₃S | 0.3 |
| 4-(isopropylsulfonyl)benzoic acid (Sulfone) | C₁₀H₁₂O₄S | 0.1 |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and laboratory conditions.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting flowchart for unexpected oxidation.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. [Link]
-
YouTube. (2022). organic chemistry review - common oxidizing agents. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidizing Agents. [Link]
-
ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
-
TigerWeb. (n.d.). Oxidizing Agents. [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
-
Organic Chemistry Portal. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. [Link]
-
ResearchGate. (2017). Can anybody tell me, how i protect thiol group in ether synthesis?. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
-
Pure and Applied Chemistry. (n.d.). THE PURIFICATION OF. [Link]
-
PubMed. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Google Patents. (n.d.).
-
European Patent Office. (2020). METHOD FOR PURIFYING DIMETHYL SULFOXIDE. [Link]
-
gChem Global. (n.d.). Compound Purification Techniques. [Link]
-
ResearchGate. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. [Link]
-
National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
The Journal of Organic Chemistry. (n.d.). Direct synthesis of thio ethers from thiols and alcohols. [Link]
-
National Institutes of Health. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. [Link]
-
ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. [Link]
-
Reddit. (2022). Chemoselective thioether oxidation. [Link]
-
ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(ethylthio)-, ethyl ester. [Link]
-
Chemdad Co., Ltd. (n.d.). 4-Isopropylbenzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
National Institutes of Health. (n.d.). 4-(Ethylthio)benzoic acid. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Oxidizing Agents [tigerweb.towson.edu]
- 5. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 6. Oxidizing Agents [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 4-(isopropylthio)benzoic acid in reactions
Welcome to the technical support guide for 4-(isopropylthio)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to the handling and reactivity of this compound, with a specific focus on its characteristically poor solubility. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format to address common issues encountered during synthesis.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis. However, its molecular structure—a rigid aromatic ring combined with a polar carboxylic acid group—results in high lattice energy and limited solubility in many common organic solvents. This poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, incomplete conversions, and purification difficulties. This guide offers proven strategies to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent (e.g., DCM, Toluene). What is the underlying issue and how can I fix it?
Cause: The primary issue is a mismatch between the polarity of the solute and the solvent. This compound is a crystalline solid with a polar carboxylic acid functional group capable of strong hydrogen bonding, and a larger, nonpolar thioether-substituted phenyl ring. Solvents like dichloromethane (DCM) and toluene are nonpolar or weakly polar and cannot effectively disrupt the strong intermolecular forces (hydrogen bonds and π-stacking) in the solid lattice of the acid.
Solutions:
-
Switch to a More Polar Aprotic Solvent: These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, which helps to solvate the carboxylic acid group.
-
Use a Solvent Mixture (Co-solvency): A small amount of a polar aprotic solvent added to a less polar bulk solvent can significantly improve solubility without drastically changing the overall reaction environment.
-
Increase the Temperature: For many compounds, solubility increases with temperature.[1][2] Heating the mixture can provide the necessary energy to break the crystal lattice forces.
Data Summary: Recommended Solvents
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent dissolving power for carboxylic acids. High boiling point allows for a wide reaction temperature range. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very strong solvent for polar compounds. Useful for particularly stubborn solubility issues. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good balance of polarity and volatility. Often used in amide couplings.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Moderate polarity, can be effective, especially when heated or as a co-solvent. |
Q2: I am attempting an amide coupling (e.g., with EDC/DCC), but the reaction is sluggish and incomplete. Could this be a solubility problem?
Cause: Yes, this is a classic symptom of poor solubility in coupling reactions. For the reaction to proceed efficiently, both the carboxylic acid and the amine must be fully dissolved. If the this compound is present as a suspension, the coupling agent can only react with the small amount of dissolved acid at any given time, leading to slow conversion and potential degradation of the coupling agent or activated intermediate.
Solutions:
-
In Situ Salt Formation: Convert the carboxylic acid to its more soluble carboxylate salt before adding the coupling agent. This is a highly effective technique. The addition of a non-nucleophilic organic base deprotonates the acid, breaking the hydrogen-bonding network and dramatically increasing solubility in polar aprotic solvents.
-
Optimize Solvent and Temperature: Ensure you are using an appropriate solvent like DMF or MeCN. Gentle heating (e.g., 40-50 °C) can often bring all reactants into solution without promoting side reactions.
Experimental Protocol 1: Amide Coupling via In Situ Salt Formation
Caption: Workflow for improved amide coupling.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equivalent) and anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.0-1.2 equivalents).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents), and stir the mixture. You should observe the solid acid dissolving to form a clear, homogeneous solution.
-
Once the solution is clear, cool the flask in an ice bath to 0 °C.
-
Add the coupling agent (e.g., EDC, HATU, or DCC) (1.1-1.3 equivalents) to the reaction mixture.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.
Q3: I am trying to perform a Fischer esterification using an alcohol as the solvent, but the starting acid won't dissolve. What should I do?
Cause: Fischer esterification typically uses an excess of an alcohol (like methanol or ethanol) as both a reactant and the solvent, with a strong acid catalyst (like H₂SO₄).[5] While many simple benzoic acids are soluble in alcohols, the bulky and nonpolar isopropylthio group reduces the solubility of this compound, especially in colder alcohols.
Solutions:
-
Add a Co-solvent: The use of an aromatic solvent like toluene in conjunction with the alcohol can facilitate the dissolution of the starting material.[6] This also allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium toward the ester product.
-
Microwave-Assisted Synthesis: Sealed-vessel microwave synthesis can superheat the alcohol/co-solvent mixture well above its boiling point, dramatically increasing solubility and reducing reaction times from hours to minutes.[7]
Experimental Protocol 2: Dean-Stark Esterification
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with this compound (1.0 eq), the desired alcohol (3-5 eq), and a solvent that forms an azeotrope with water (e.g., toluene, to make up a ~0.2 M solution).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.05-0.1 eq).
-
Heat the mixture to reflux. As the reaction proceeds, water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/LC-MS analysis shows complete conversion of the starting acid.
-
Proceed with a standard aqueous workup to remove the acid catalyst and any unreacted materials.
Q4: Can I avoid solubility issues altogether by modifying the starting material first?
Cause: Yes, this is an excellent strategy, particularly for multi-step syntheses. Instead of forcing the insoluble acid to react, you can convert it to a more reactive and often more soluble derivative first.
Solution:
Convert to an Acyl Chloride: The most common approach is to convert the carboxylic acid to its corresponding acyl chloride. Acyl chlorides are highly reactive and readily soluble in a wide range of anhydrous, non-protic organic solvents like DCM, THF, and toluene.
Logical Workflow: Derivatization Strategy
Caption: Converting the acid to a reactive intermediate.
Step-by-Step Methodology (Acyl Chloride Formation):
-
Suspend this compound (1.0 eq) in an anhydrous non-protic solvent like DCM or toluene.
-
Add thionyl chloride (SOCl₂, ~2.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF is required.
-
Gently reflux the mixture (typically 40-70 °C) for 1-3 hours until gas evolution ceases and the solid has dissolved, indicating the formation of the soluble acyl chloride.
-
Remove the excess solvent and reagent under reduced pressure. The resulting crude acyl chloride can often be used directly in the next step without further purification.
This strategy transforms a difficult, heterogeneous reaction into a straightforward, homogeneous one, typically resulting in faster reactions and higher yields.
References
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1969). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. [Link]
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]
-
Semantic Scholar. (2012). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. [Link]
-
Zhang, S. G., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Fine Specialty Chemicals. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. [Link]
-
Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
-
Patsnap Eureka. (2025). How to Improve Carboxylic Acid Extraction Processes? [Link]
-
RDiscovery. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
RDiscovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Reilly, J. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
ResearchGate. (2021). Kinetic research and modeling of benzoic acid esterification process. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. [Link]
-
King, C. J., & Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]
-
Chemdad. (n.d.). 4-Isopropylbenzoic acid. [Link]
-
National Institutes of Health. (n.d.). 4-(Ethylthio)benzoic acid. PubChem. [Link]
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
National Institutes of Health. (n.d.). 4-Isopropylbenzoic acid. PubChem. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Isopropylthio)benzoic Acid Under Acidic Conditions
Welcome to the dedicated technical support center for 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound possesses two key functional groups that dictate its stability: a thioether linkage and a carboxylic acid on an aromatic ring. While the benzoic acid moiety is generally stable, the thioether group can be susceptible to oxidation. Under strongly acidic conditions and elevated temperatures, there is a theoretical possibility of reactions involving the thioether, though it is generally considered a stable functional group. The primary concern in acidic media is often related to the compound's solubility and potential for precipitation rather than rapid chemical degradation under typical experimental conditions.
Q2: How does pH affect the stability of the thioether bond in this compound?
A2: Thioether bonds are generally stable across a wide pH range, including acidic conditions. Unlike thioesters, they are not readily hydrolyzed.[1] Significant degradation of a simple thioether would require harsh conditions that are not typical for most pharmaceutical or biological assays. However, the presence of other reagents or catalysts in your acidic medium could potentially influence this stability.
Q3: Can the carboxylic acid group of this compound degrade in acidic media?
A3: The carboxylic acid group on the benzene ring is highly stable. Degradation through mechanisms like decarboxylation (loss of CO2) typically requires very high temperatures, often in subcritical water (above 150-200°C), which is well outside the range of standard laboratory experiments.[2] Therefore, degradation of the carboxylic acid function under typical acidic stress testing conditions (e.g., 0.1 M HCl at 60°C) is not expected to be a significant pathway.
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation study, or stress testing, is an essential component of pharmaceutical development where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[3][4] This process helps to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can distinguish the intact drug from its degradants.[5] For this compound, this would confirm its stability or reveal any potential liabilities under acidic stress.
Troubleshooting Guide: Experimental Issues
Issue 1: I observe a precipitate forming when I dissolve this compound in an acidic aqueous buffer.
-
Potential Cause: This is likely due to the low aqueous solubility of this compound in its protonated (neutral) form. The pKa of the carboxylic acid is expected to be around 4-5. At pH values below its pKa, the compound will be predominantly in its less soluble free acid form.
-
Troubleshooting Steps:
-
Co-solvent Addition: For compounds with poor aqueous solubility, it is common practice to use a co-solvent.[6] Try preparing your stock solution in a water-miscible organic solvent like acetonitrile or methanol and then diluting it into your acidic aqueous mobile phase or buffer. Ensure the final concentration of the organic solvent is not high enough to affect your experiment but sufficient to maintain solubility.
-
pH Adjustment: If your experimental conditions allow, slightly increasing the pH to be closer to or above the pKa of the carboxylic acid will increase its solubility by converting it to the more soluble carboxylate salt.
-
Concentration Reduction: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try working with a lower concentration.
-
Issue 2: My HPLC analysis shows a new, small peak appearing in my acidic sample of this compound over time, especially at elevated temperatures.
-
Potential Cause: While generally stable, the thioether is the most likely site of degradation under forced conditions, likely through oxidation. The appearance of a new peak could indicate the formation of a sulfoxide or, under more aggressive conditions, a sulfone.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use a mass spectrometer (LC-MS) to determine the mass of the new peak. An increase of 16 atomic mass units (amu) would suggest the formation of the sulfoxide (4-(isopropylsulfinyl)benzoic acid), and an increase of 32 amu would indicate the sulfone (4-(isopropylsulfonyl)benzoic acid).
-
Confirm the Pathway: To confirm if it's an oxidative process, run a forced degradation study with an oxidizing agent like hydrogen peroxide.[3] If the same degradation product is formed, it strongly suggests an oxidative pathway.
-
Optimize Storage Conditions: If this degradation is observed under normal storage, it indicates that the compound may be sensitive to dissolved oxygen, especially when heated. Consider degassing your solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: I am not seeing any degradation of this compound even after prolonged incubation in 0.1 M HCl at 60°C.
-
Potential Cause: This is a likely and favorable outcome, as it suggests that this compound is intrinsically stable under these acidic conditions. Forced degradation studies aim for a target degradation of 5-20%.[6]
-
Troubleshooting Steps:
-
Increase Stress Conditions: If the goal is to force degradation to develop a stability-indicating method, you may need to apply more stringent conditions. According to ICH guidelines, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature.[3][6] However, be mindful that overly harsh conditions may lead to degradation pathways that are not relevant to real-world storage.
-
Extend Incubation Time: You can also extend the duration of the study, for example, for up to 7 days.[6]
-
Verify Analytical Method: Ensure your analytical method is capable of detecting potential degradants. A broad gradient HPLC method is often a good starting point for separating compounds with different polarities.
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a systematic approach to assess the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is your stock solution.
3. Stress Sample Preparation:
-
Acidic Stress: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and 2.5 mL of 0.2 M HCl. Dilute to the mark with water to obtain a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and dilute to the mark with a 50:50 mixture of acetonitrile and water. This sample is not subjected to stress.
4. Incubation:
-
Place the acidic stress sample and the control sample in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis to prevent further degradation.
5. Stability-Indicating HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
6. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the peak area to the control sample.
-
Identify and quantify any new peaks that appear in the chromatograms of the stressed samples.
Table 1: Potential Degradation Products of this compound under Stress Conditions
| Potential Degradant Name | Chemical Structure | Formation Mechanism | Expected Mass Change (amu) |
| 4-(Isopropylsulfinyl)benzoic acid | C₁₀H₁₂O₃S | Oxidation of the thioether | +16 |
| 4-(Isopropylsulfonyl)benzoic acid | C₁₀H₁₂O₄S | Further oxidation of the sulfoxide | +32 |
Visualizing Potential Degradation Pathways
The primary anticipated degradation pathway for this compound under acidic conditions, particularly in the presence of trace oxidants, involves the oxidation of the sulfur atom.
Caption: Hypothesized oxidative degradation pathway of this compound.
Caption: Experimental workflow for the forced degradation study.
References
-
Kappe, C. O., & Murphree, S. S. (2010). The degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: A tool for determination of stability of drugs. Research Journal of Pharmaceutical Technology.
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Pawar, V., & Gholap, A. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
- MedCrave. (2016).
- Sharma, M., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Sciences Review and Research.
-
Stay, M. (2011). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC - NIH. Available at: [Link]
- Patel, R. M., & Shri, B. M. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Goosen, T. C., & De Groot, M. J. (2012). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC)
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Available at: [Link]
- Singh, A. K. (2020). Kinetic Study of Acid-Catalysed Hydrolysis of p–Methyl Benzyl–2–Furo Hydroxamic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Thermal Decomposition of 4-(isopropylthio)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 4-(isopropylthio)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols and recommendations herein are grounded in established principles of thermal analysis and expertise in the characterization of complex organic molecules.
Introduction: Understanding the Thermal Profile of this compound
This compound is a bifunctional molecule featuring a carboxylic acid and an isopropyl thioether substituent on a benzene ring. Its thermal decomposition is anticipated to be a multi-stage process influenced by the relative stabilities of these functional groups. The carboxylic acid moiety is prone to decarboxylation at elevated temperatures, while the isopropyl thioether group can undergo cleavage of the carbon-sulfur bonds. The interplay between these degradation pathways dictates the overall thermal stability and the nature of the evolved products. Accurate characterization of these processes is crucial for understanding the material's behavior in various applications, from drug formulation to materials science.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary decomposition pathway for this compound?
A1: The primary thermal decomposition of this compound is expected to proceed through two main competing pathways:
-
Decarboxylation: The carboxylic acid group is susceptible to thermal elimination as carbon dioxide (CO₂), a common decomposition route for benzoic acid and its derivatives. This would initially yield isopropyl phenyl sulfide.
-
C-S Bond Cleavage: The carbon-sulfur bond in the isopropyl thioether linkage is weaker than the C-C bonds of the aromatic ring. Thermal energy can induce homolytic or heterolytic cleavage of the C-S bond, leading to the formation of various radical or ionic intermediates, which would then rearrange or react further to form stable volatile products such as propene and thiophenol.
The dominant pathway will depend on factors such as the heating rate and the atmosphere in the thermal analyzer.
Q2: I am observing a weight loss in my TGA data at a temperature lower than the melting point. What could be the cause?
A2: Weight loss below the melting point is often attributable to one of two phenomena:
-
Sublimation: this compound, like many organic acids, may have a significant vapor pressure at temperatures below its melting point, leading to sublimation. This will register as a gradual weight loss in the TGA.
-
Desorption of Adsorbed Species: The sample may have adsorbed moisture or solvent from the atmosphere or from its synthesis and purification process. This will typically be observed as an initial, often rapid, weight loss at relatively low temperatures (e.g., < 150 °C).
To differentiate between these, consider running a TGA-MS experiment to identify the evolved gases. Water or solvent will be readily identifiable. If sublimation is suspected, using a hermetically sealed DSC pan with a pinhole can help to suppress it during DSC analysis.
Q3: My DSC thermogram shows a broad melting endotherm. Does this indicate an impure sample?
A3: A broad melting endotherm can indeed be an indication of impurities, which typically depress and broaden the melting range. However, other factors can also contribute to this observation:
-
Poor Thermal Contact: If the sample is not uniformly packed in the DSC pan, it can lead to inefficient heat transfer and a broadened peak.
-
Large Sample Size or High Heating Rate: Using a large sample mass or a fast heating rate can create thermal gradients within the sample, resulting in a broader melting peak.
-
Decomposition During Melting: If the compound starts to decompose at or near its melting point, the resulting impurities will broaden the melting endotherm. This can be confirmed by observing a corresponding weight loss in the TGA data over the same temperature range.
It is recommended to use a small sample size (1-3 mg), a slow heating rate (e.g., 2-5 °C/min), and ensure the sample is finely ground and evenly distributed in the pan.
Q4: The residue at the end of my TGA run in an inert atmosphere is higher than expected. What could be the reason?
A4: A higher-than-expected residue in an inert atmosphere can be due to the formation of thermally stable, non-volatile products. In the case of sulfur-containing compounds like this compound, side reactions at high temperatures can lead to the formation of char or polymeric materials. The sulfur atom can promote cross-linking reactions, resulting in a carbonaceous residue with incorporated sulfur.
Q5: Can I use TGA to determine the purity of my this compound sample?
A5: TGA is generally not a primary technique for purity determination of a stable organic compound that melts before decomposing. TGA measures changes in mass upon heating. While it can indicate the presence of volatile impurities (like residual solvent) or non-volatile inorganic impurities (as residue), it is not sensitive to organic impurities with similar thermal stability to the main component. Differential Scanning Calorimetry (DSC) is a more appropriate technique for purity analysis of crystalline organic compounds by examining the melting point depression and the shape of the melting endotherm.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Noisy or Unstable Baseline | 1. Instrument not equilibrated. 2. Gas flow rate fluctuations. 3. Static electricity on the sample or pan. 4. External vibrations. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature. 2. Ensure a stable and appropriate gas flow rate (typically 20-50 mL/min). 3. Use an anti-static gun on the sample and pan before loading. 4. Place the TGA on a vibration-damped table. |
| Irreproducible Decomposition Temperatures | 1. Inconsistent sample mass. 2. Variations in heating rate. 3. Different sample packing in the crucible. 4. Changes in the purge gas. | 1. Use a consistent sample mass (± 0.1 mg) for all runs. 2. Ensure the same heating rate is programmed for all experiments. 3. Grind the sample to a fine powder and distribute it evenly in the crucible. 4. Use the same purge gas at the same flow rate for all analyses. |
| Sample Expulsion from Crucible | 1. Rapid decomposition leading to vigorous gas evolution. 2. Sublimation followed by condensation on cooler parts of the furnace and subsequent "spitting". | 1. Reduce the sample mass. 2. Use a slower heating rate. 3. Place a lid with a pinhole on the crucible to regulate gas release. |
| Corrosion or Discoloration of Furnace/Balance Components | 1. Formation of corrosive gases (e.g., H₂S, SO₂) during decomposition. | 1. Ensure adequate ventilation and exhaust for the instrument. 2. Clean the furnace and balance components regularly according to the manufacturer's instructions. 3. Consider using a TGA with a corrosion-resistant furnace if analyzing sulfur-containing compounds frequently.[1] |
Differential Scanning Calorimetry (DSC)
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Spikes or Irregularities in the Baseline | 1. Poorly crimped sample pan. 2. Contamination in the sample or on the pan. 3. Sample movement within the pan. | 1. Ensure pans are properly sealed using the press. 2. Use clean pans and handle them with tweezers. 3. Ensure the sample is evenly distributed on the bottom of the pan. |
| Distorted or Multiple Melting Peaks for a Pure Sample | 1. Decomposition occurring during melting. 2. Polymorphism (presence of different crystal forms). 3. Sample reacting with the pan material. | 1. Compare with TGA data to check for weight loss during melting. If so, use a faster heating rate to minimize decomposition time. 2. Perform a heat-cool-heat cycle to see if the melting behavior changes after the first melt. 3. Use an inert pan material (e.g., gold-plated or graphite) if a reaction is suspected. |
| Baseline Shift After Melting | 1. Change in the heat capacity of the sample upon melting. 2. Change in the sample's thermal contact with the pan. | 1. This is a normal phenomenon. The magnitude of the shift is related to the difference in heat capacity between the solid and liquid states. 2. Ensure the sample wets the bottom of the pan upon melting for consistent thermal contact. |
| Endothermic Peak Drifting to Lower Temperatures with Repeated Runs | 1. Accumulation of decomposition products. | 1. Use a fresh sample for each run. 2. If decomposition is unavoidable, note the change and consider it as part of the material's thermal behavior. |
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucibles
-
Microbalance
-
This compound (fine powder)
-
High-purity nitrogen gas (or other desired purge gas)
Procedure:
-
Turn on the TGA and allow the system to stabilize.
-
Select a clean, tared crucible.
-
Weigh approximately 5-10 mg of the finely powdered this compound directly into the crucible.[2] Record the exact weight.
-
Place the crucible in the TGA sample holder.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
Program the TGA with the following temperature profile:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Start the experiment and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.
Protocol 2: High-Resolution Thermogravimetric Analysis (Hi-Res™ TGA)
Objective: To achieve better separation of overlapping decomposition events.
Procedure: Follow the standard TGA protocol, but in the instrument software, select a high-resolution or dynamic heating rate method. This will automatically adjust the heating rate based on the rate of weight loss, slowing down during decomposition events to provide better resolution.
Protocol 3: Differential Scanning Calorimetry (DSC) for Melting Point and Purity
Objective: To determine the melting point and assess the purity of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum or hermetically sealed aluminum pans and lids
-
Crimping press
-
Microbalance
-
This compound (fine powder)
-
High-purity nitrogen gas
Procedure:
-
Turn on the DSC and allow it to stabilize at the starting temperature.
-
Weigh 1-3 mg of the finely powdered sample into a DSC pan.[3]
-
Hermetically seal the pan using the crimping press. If sublimation is a concern, use a lid with a pinhole.
-
Place the sample pan in the DSC sample cell and an empty, sealed pan as a reference in the reference cell.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
Program the DSC with the following temperature profile:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature approximately 30-40 °C above the expected melting point at a heating rate of 5 °C/min.
-
-
Start the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperature of melting and the peak maximum. The sharpness of the peak can be used as a qualitative indicator of purity.
Visualizations
Proposed Thermal Decomposition Pathway
Caption: Proposed major thermal decomposition pathways for this compound.
Experimental Workflow: TGA-GC-MS Analysis
Caption: Workflow for the analysis of decomposition products using TGA-GC-MS.[4][5]
References
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
PTG Eindhoven. (2024, June 21). TGA-IR-GC-MS: A powerful evolved gas analysis technique. Retrieved from [Link]
-
AZoM. (2025, March 17). Exploring Thermogravimetry and Gas Analysis. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA 2050 Operator's Manual. Retrieved from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
-
ResearchGate. (2025, August 5). Assessment of a new method for the analysis of decomposition gases of polymers by a combining thermogravimetric solid-phase extraction and thermal desorption gas chromatography mass spectrometry. Retrieved from [Link]
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis Under Extreme Conditions. Retrieved from [Link]
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetry and Gas Analysis, Part 1: Basic Principles and Overview. Retrieved from [Link]
-
University of Washington. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2011). Journal of Nanobiotechnology, 9(1), 4. [Link]
- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. UserCom 1/2000.
-
Jinan Upwell Test Co.,Ltd. (n.d.). COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). Retrieved from [Link]
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA 2950 Manual. Retrieved from [Link]
-
ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN.... Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 9). Quantitative TG-MS analysis of evolved gases during the thermal decomposition of carbon containing solids. Retrieved from [Link]
-
Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(8), 602–607. [Link]
-
Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]
-
Mettler Toledo. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course. [Video]. YouTube. [Link]
-
University of Washington MSE. (n.d.). Operating Procedures: TA Instruments TGA. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, April 4). Weird jumps in DSC measurements between scans. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Sulfide, isopropyl phenyl (CAS 3019-20-3). Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). The very low-pressure pyrolysis of phenyl methyl sulfide and benzyl methyl sulfide. The enthalpy of formation of the methylthio and phenylthio radicals. Retrieved from [Link]
-
Stenutz. (n.d.). isopropyl phenyl sulfide. Retrieved from [Link]
-
Ellison, G. B., Ormond, T. K., Hemberger, P., Troy, T. P., Ahmed, M., & Stanton, J. F. (2019). Thermal Decomposition Mechanism for Ethanethiol. PMC. Retrieved from [Link]
-
Kasmi, N., Vouyiouka, S., & Papaspyridi, L. M. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(isopropylthio)benzoic Acid
Welcome to the technical support center for the purification of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: Understanding the Core Challenges
The purification of this compound, while seemingly straightforward, presents unique challenges primarily due to the presence of the thioether linkage. The sulfur atom in the isopropylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities. These byproducts can be difficult to separate from the desired product due to their similar polarities. This guide will equip you with the knowledge to anticipate and overcome these and other purification hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Q1: My NMR spectrum shows unexpected peaks after purification. What could they be?
A1: The most probable impurities are the corresponding sulfoxide and sulfone, formed by the oxidation of the thioether group.[1] Even exposure to air over extended periods, especially at elevated temperatures or in the presence of certain solvents, can cause this oxidation.
-
Troubleshooting Steps:
-
Re-evaluate your purification conditions: Avoid excessive heat and prolonged exposure to air. If heating is necessary for recrystallization, consider performing it under an inert atmosphere (e.g., nitrogen or argon).
-
Check your solvents: Ensure your solvents are free of peroxides, which can act as oxidizing agents.
-
NMR Analysis: Compare your spectrum to known spectra of the sulfoxide and sulfone derivatives if available. Look for characteristic shifts in the protons adjacent to the sulfur atom and in the aromatic region. Resources like the "NMR Chemical Shifts of Trace Impurities" can be helpful for identifying solvent and other common contaminants.[2][3][4][5]
-
Q2: I'm having difficulty getting my this compound to crystallize. What should I do?
A2: Crystallization is highly dependent on the choice of solvent and the cooling rate. "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[6] For this compound, consider a solvent system that balances polarity. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[7][8][9]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[10]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[7]
-
Q3: My compound is streaking or showing poor separation during column chromatography. How can I improve this?
A3: Peak tailing or streaking on a silica gel column can be due to several factors, including interactions between the carboxylic acid group and the silica, or issues with the solvent system.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.
-
Optimize the Solvent System: A common mobile phase for purifying benzoic acid derivatives on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[11] Start with a low polarity mixture and gradually increase the polarity to elute your compound. Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system before running the column.[11]
-
Consider Reverse-Phase Chromatography: If issues persist on normal-phase silica, reverse-phase chromatography (C18) with a mobile phase of water and acetonitrile or methanol, often with a formic acid modifier, can be an effective alternative.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound?
A: The reported melting point can vary slightly depending on the source, but it is generally in the range of 148-153 °C.[12][13] A broad melting point range is indicative of impurities.
Q: How can I minimize the oxidation of the thioether during storage?
A: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Q: What are the common synthetic routes for this compound, and what impurities might they introduce?
A: A common synthesis involves the reaction of 4-mercaptobenzoic acid with an isopropyl halide in the presence of a base. Potential impurities from this route include unreacted starting materials and dialkylated byproducts. It is crucial to understand the synthetic route to anticipate potential impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Add a second, less polar solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool. The solvent system that provides good crystal formation upon cooling is suitable for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent system.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A mixture of hexane and ethyl acetate with 0.5% acetic acid is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane | Formation of crystalline solid with a sharp melting point. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate with 0.5% Acetic Acid | Separation of the desired product from impurities with different polarities. |
Visualization of Purification Workflow and Impurity Formation
Caption: A typical workflow for the purification of this compound.
Caption: Oxidation of the thioether to sulfoxide and sulfone impurities.
References
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Recrystallization and Extractions of Organic Compounds. (2010). [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
FAMU. Lab Report Recrystallization September 27, 2016. [Link]
-
Organic Syntheses. thiobenzoic acid. [Link]
-
Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]
-
SIELC Technologies. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
- Google Patents.
-
Chemistry 210 Experiment Ib. (2012). [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Scribd. Experiment 1: Purification of Benzoic Acid Data and Results: Crude Benzoic Acid Purified Benzoic Acid Mass Appearance. [Link]
-
ResearchGate. Solubility comparison in ethyl acetate. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
University of Rochester. Solvents and Polarity. [Link]
-
Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]
-
Solvent Miscibility Table. [Link]
-
ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. carlroth.com [carlroth.com]
- 6. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. famu.edu [famu.edu]
- 9. scribd.com [scribd.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. rsc.org [rsc.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. home.miracosta.edu [home.miracosta.edu]
removing unreacted starting materials from 4-(isopropylthio)benzoic acid
Welcome to the technical support center for the synthesis and purification of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common synthesis involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
Common Impurities:
-
Unreacted 4-mercaptobenzoic acid: Often the primary starting material impurity.
-
4,4'-dithiodibenzoic acid: An oxidation byproduct of 4-mercaptobenzoic acid, especially if the reaction is exposed to air for extended periods under basic conditions.
-
Unreacted Isopropyl Halide: Volatile, but traces may remain.
-
Residual Base and Salts: Inorganic materials (e.g., K₂CO₃, Na₂CO₃, NaOH) and their corresponding salts formed during the reaction.
Organic impurities are a common challenge in multi-step synthesis, and residual starting materials can persist without careful purification.[1]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for this purpose.[2][3]
-
Recommended TLC System:
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) with 1% acetic acid. The small amount of acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid groups, preventing streaking and ensuring compact spots.
-
-
Visualization: UV light (254 nm). The product and key aromatic impurities are UV-active.
-
Interpretation: Compare the crude product lane to lanes spotted with your starting materials. The product, this compound, is less polar than 4-mercaptobenzoic acid and will have a higher Rf value.
Q3: What is the overall strategic approach to purifying this compound?
A multi-step approach combining extractive workup with either recrystallization or chromatography is the most robust strategy. The carboxylic acid moiety is the key to a highly effective initial purification step.
The general workflow involves:
-
Aqueous Extractive Workup: Utilize the acidic nature of the product to separate it from non-acidic or weakly acidic impurities.
-
Final Purification: Employ either recrystallization for high-purity crystalline material or column chromatography for separating compounds with very similar properties.
Below is a workflow diagram illustrating the decision-making process.
Caption: General purification strategy for this compound.
Troubleshooting and Detailed Protocols
Problem: My crude product is contaminated with unreacted 4-mercaptobenzoic acid.
This is the most common scenario. The free thiol group in 4-mercaptobenzoic acid makes it slightly more polar and gives it different chemical properties than the thioether product. A combination of extraction and recrystallization is highly effective.
Solution: Acid-Base Extraction followed by Recrystallization
The principle of liquid-liquid extraction is to leverage the differential solubility of compounds in two immiscible liquid phases.[4][5][6][7] For carboxylic acids, we can control their solubility in water by adjusting the pH.
Protocol 1: Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The this compound and any unreacted 4-mercaptobenzoic acid will be deprotonated to their carboxylate salts and move into the aqueous layer. Neutral impurities will remain in the organic layer, which can be discarded.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acids but not strong enough to cause significant hydrolysis of other functional groups.
-
-
Re-acidification: Carefully acidify the collected aqueous layer with 1M HCl until the pH is ~1-2 (test with pH paper). A precipitate of the purified acid mixture will crash out.
-
Causality: Protonating the carboxylate salts renders them insoluble in water. Cooling the mixture in an ice bath can enhance precipitation.[3]
-
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. Dry the solid thoroughly.
Protocol 2: Recrystallization
Recrystallization purifies solids by exploiting the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[8][9]
-
Solvent Selection: An ethanol/water mixture is an excellent choice. The product is soluble in hot ethanol but less soluble in water.
-
Dissolution: Place the dried, crude acid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals, as the molecules of the desired compound selectively incorporate into the growing crystal lattice, excluding impurities.[8]
-
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.
| Compound | Melting Point (°C) | Solubility in Water | Key Differentiator for Separation |
| This compound | ~155-158 °C | Insoluble | Thioether (less polar) |
| 4-mercaptobenzoic acid | ~218-220 °C | Slightly soluble | Thiol (more polar, oxidizable) |
| 4,4'-dithiodibenzoic acid | >300 °C | Insoluble | Disulfide (much less soluble) |
Problem: My product is an oil and will not crystallize, or TLC shows an impurity with a very similar Rf value.
This situation suggests the presence of impurities that are structurally very similar to the product, making separation by recrystallization difficult. Oily products often result from residual solvents or impurities that depress the melting point. In this case, column chromatography is the preferred method.
Solution: Silica Gel Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2][10]
Caption: Workflow for purification by column chromatography.
Protocol 3: Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better separation.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to move your product down the column.
-
Causality: The non-polar starting materials and byproducts will elute first. The more polar product, this compound, will elute later. The acetic acid in the eluent is critical to ensure the carboxylic acid remains protonated and moves as a sharp band.[11]
-
-
Fraction Collection & Analysis:
-
Collect small fractions and analyze them by TLC.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Dâas, B., & de Haan, A. B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
- Spiridon, I., & Nechita, M. (2018). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography.
- Karp, E. M., et al. (2024).
- National Laboratory of the Rockies. (n.d.).
- Wodka, D., & Wieszczycka, K. (2020).
- The Royal Society of Chemistry. (n.d.).
- Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column.
- University of Missouri–St. Louis. (n.d.).
- St. Olaf College. (n.d.).
- Alfa Chemistry. (n.d.).
- Mohrig, J. R., et al. (2025).
- Magritek. (n.d.).
- Florida A&M University. (2016).
- Google Patents. (2007). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (1966).
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Scribd. (n.d.).
- Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns.
- Shestakov, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Singh, J., & Kumar, S. (2012). Recent trends in the impurity profile of pharmaceuticals.
- Google Patents. (1978).
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
- European Patent Office. (2005).
- NIST. (n.d.). Benzoic acid, 4-(methylthio)-, isopropyl ester.
- ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. rsc.org [rsc.org]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography | Semantic Scholar [semanticscholar.org]
- 6. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Crystallization of 4-(isopropylthio)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving crystal quality. As your virtual application scientist, I will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.
Section 1: Fundamentals & Initial Characterization
This section addresses the foundational knowledge required before troubleshooting specific crystallization issues. Understanding the physicochemical properties of your compound and the principles of crystallization is the first step toward a successful experiment.
FAQ: What are the critical physicochemical properties of this compound for crystallization?
Understanding the properties of this compound is essential for selecting appropriate solvents and conditions. The carboxylic acid group suggests polar characteristics and the ability to engage in hydrogen bonding, while the isopropylthio-benzene moiety introduces significant non-polar character.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₀H₁₂O₂S | Influences solubility in organic solvents. |
| Molecular Weight | 196.27 g/mol | Basic property for calculations. |
| Melting Point | ~117-120 °C | A key parameter. The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out".[1] |
| pKa | ~4.23 (Predicted)[2] | The acidic nature allows for purification via acid-base extraction to remove neutral or basic impurities.[3][4] |
| LogP | ~2.86 - 3.40 (Predicted)[2][5] | Indicates good solubility in moderately polar to non-polar organic solvents and low solubility in water. |
| Solubility | Slightly soluble in water; Soluble in alcohol, diethyl ether. | Provides a starting point for solvent screening. Water is a potential anti-solvent.[5][6] |
FAQ: What is the core principle of purification by recrystallization?
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[7][8] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature.[4] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
The process hinges on creating a supersaturated solution from which the pure compound can crystallize upon cooling. The quality of the final crystals is heavily dependent on the rate of this cooling process. Slow cooling allows for the methodical and selective incorporation of molecules into a growing crystal lattice, which tends to exclude mismatched impurity molecules.[9][10][11] Conversely, rapid cooling can trap impurities as the crystal lattice forms too quickly.[10][12]
Section 2: Troubleshooting Guide for Common Crystallization Issues
This section is formatted as a series of troubleshooting scenarios you might encounter in the lab. Each problem is followed by an explanation of the cause and a set of actionable solutions.
Problem: My this compound "oils out" instead of forming crystals.
Why is this happening? "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens under two conditions:
-
High Supersaturation: The concentration of the solute is so far above the saturation point that the system rapidly separates into two liquid phases instead of undergoing controlled nucleation.
-
Boiling Point vs. Melting Point: The boiling point of your chosen solvent is higher than the melting point of your compound (~117-120 °C). When the solution cools to a temperature below the solvent's boiling point but still above the compound's melting point, the compound precipitates as a molten liquid.[1]
How can I solve this?
-
Solution A: Adjust the Solvent System.
-
Switch to a solvent with a lower boiling point. For a compound melting at ~118°C, solvents like ethyl acetate (b.p. 77°C), ethanol (b.p. 78°C), or even a mixture like toluene/heptane would be safer choices than solvents like DMF or DMSO.[1]
-
Use more solvent. This reduces the overall concentration and lowers the saturation temperature, potentially below the compound's melting point. Add 10-20% more hot solvent than the minimum required for dissolution and re-cool.[12]
-
-
Solution B: Modify the Cooling Process.
-
Induce crystallization at a higher temperature by adding a seed crystal to the hot solution just below its saturation point. This provides a template for growth to begin before the solution cools to the compound's melting point.[12]
-
Lower the cooling rate significantly. A very slow temperature drop can sometimes favor nucleation over liquid-liquid phase separation.
-
Problem: I'm getting a fine powder or very small needles, not large, well-defined crystals suitable for analysis.
Why is this happening? The formation of small crystals is a direct result of a high rate of nucleation compared to the rate of crystal growth.[9] This is typically caused by:
-
Rapid Cooling: Cooling the solution too quickly causes a rapid increase in supersaturation, leading to the spontaneous formation of a large number of crystal nuclei. These nuclei have little time to grow before all the solute has precipitated.[9][10][11]
-
High Initial Concentration: Using the absolute minimum amount of solvent can lead to a very high level of supersaturation upon slight cooling, again favoring mass nucleation.
-
Agitation: Disturbing or agitating the solution during the cooling phase can create numerous nucleation sites, resulting in many small crystals.[13]
How can I improve crystal size and morphology?
-
Solution A: Control the Cooling Rate.
-
Allow the flask of hot, filtered solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels to slow heat loss.
-
For even slower cooling, place the flask inside a Dewar flask filled with warm water and allow the entire system to cool to ambient temperature overnight.
-
Once at room temperature, transfer the flask to a refrigerator (~4 °C) rather than a freezer to continue the slow cooling process.
-
-
Solution B: Optimize the Solvent and Concentration.
-
Slightly increase the amount of solvent used. Adding an extra 5-10% of solvent will lower the supersaturation level, reduce the nucleation rate, and give the crystals more time to grow larger.[12]
-
Experiment with a different solvent. Sometimes the interaction between the solvent and the solute at the crystal face can influence growth patterns. A solvent in which the compound is slightly more soluble at cold temperatures may promote slower, more controlled growth.
-
Experimental Protocol: Optimizing Cooling for Crystal Growth
-
Dissolution: Dissolve the crude this compound in the minimum amount of a suitable boiling solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask. Add an additional 5% (v/v) of the solvent.
-
Insulation: Cover the mouth of the flask with a watch glass. Place the flask on a cork ring and cover it with an inverted beaker to create an insulated air jacket.
-
Slow Ambient Cooling: Allow the setup to cool undisturbed on the benchtop to room temperature. This process should take several hours. Avoid moving or agitating the flask.
-
Refrigerated Cooling: Once the flask has reached thermal equilibrium with the room, transfer it to a refrigerator (4 °C). Do not place it in a freezer, as this will induce rapid crystallization.
-
Patience: Allow the flask to remain in the refrigerator for 12-24 hours to maximize the yield of large crystals.[13]
Problem: My crystals are discolored, or the purity (by NMR/HPLC) has not significantly improved.
Why is this happening? This indicates that impurities are co-crystallizing with your product. This can happen for several reasons:
-
Colored Impurities: Highly colored, often polymeric or oxidized byproducts, can be present in trace amounts and become trapped in the crystal lattice.[14]
-
Structurally Similar Impurities: Impurities with a shape and polarity similar to this compound (e.g., unreacted starting materials like 4-mercaptobenzoic acid or byproducts) can be incorporated into the crystal lattice.
-
Inappropriate Solvent Choice: The solvent may be treating the impurity and the product with similar solubility profiles, causing both to precipitate.
How can I remove persistent impurities?
-
Solution A: Decolorization with Activated Charcoal. If the solution is colored, use activated charcoal to adsorb the colored impurities.
-
After dissolving the crude product in hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce yield.[12]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7]
-
-
Solution B: Chemical Purification (Acid-Base Extraction). Leverage the carboxylic acid functionality to separate it from neutral or basic impurities.[3][4]
-
Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble sodium salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and slowly re-acidify it with cold, dilute HCl until precipitation of the purified acid is complete.
-
Filter the pure solid, wash with cold water, and dry thoroughly before proceeding with the final recrystallization.
-
-
Solution C: Re-evaluate the Solvent. Perform small-scale solubility tests to find a solvent that either leaves the key impurity completely insoluble in the hot solvent or keeps it fully dissolved when the solution is cold.
Diagram: General Recrystallization Workflow
Below is a diagram illustrating the key decision points in a standard recrystallization procedure.
Caption: A standard workflow for single-solvent recrystallization.
Problem: No crystals are forming, even after cooling for an extended period.
Why is this happening? The failure to form crystals usually means the solution is not supersaturated. The common culprits are:
-
Too Much Solvent: This is the most frequent reason. The concentration of the compound is still below its saturation point, even at the lower temperature.[12]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even when cold, making it impossible to achieve supersaturation by cooling alone.
How can I induce crystallization?
-
Solution A: Increase Concentration.
-
Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). This will increase the concentration. Allow the solution to cool again slowly.[12]
-
-
Solution B: Induce Nucleation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[12]
-
Seeding: Add one or two tiny crystals of the crude this compound (a "seed crystal") to the cold solution. This provides a perfect template for further crystal growth. This is the most reliable method.[12]
-
-
Solution C: Drastically Lower the Temperature.
-
If crystals do not form at room temperature or in the refrigerator, place the flask in an ice-water bath or a freezer. Note that this rapid cooling may result in smaller crystals, but it is preferable to no crystals at all.
-
Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
General procedures for the purification of Carboxylic acids - Chempedia. LookChem. Available at: [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. Available at: [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? Reddit. (2020-03-16). Available at: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
Cooling Rate and Crystal Size. Seth Stein - Northwestern University. Available at: [Link]
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
-
How To: Grow X-Ray Quality Crystals. Department of Chemistry: University of Rochester. Available at: [Link]
-
Purification of organic compounds in high-quality crystal growth process. ResearchGate. Available at: [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. (2024-10-10). Available at: [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing). (2025-04-21). DOI:10.1039/D5CE00171D. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. (2025-08-07). Available at: [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. (2022-07-22). Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]
-
Improving diffraction resolution using a new dehydration method. PMC - PubMed Central. Available at: [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
-
Recrystallization and Crystallization. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Cheméo. Available at: [Link]
-
How to Grow Single Crystals. Organic Chemistry - YouTube. (2020-12-12). Available at: [Link]
-
4-Isopropylbenzoic Acid. PubChem. Available at: [Link]
-
Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). (2012-09-11). Available at: [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. (2012-04-10). Available at: [Link]
-
Isopropyl 4-aminobenzoate. PMC - NIH. Available at: [Link]
-
2-(Isopropylthio)benzoic acid. PubMed. Available at: [Link]
-
Spherical crystallization of benzoic acid. PubMed. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available at: [Link]
-
Purification of Benzoic Acid by Crystallization. MeitY OLabs - YouTube. (2015-02-03). Available at: [Link]
- EP2952237A1 - Method for purification of benzoic acid. Google Patents.
-
Benzoic acid, 4-(methylthio)-, isopropyl ester. NIST WebBook. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
- CN108752399B - A kind of synthetic method of isopropyl-β-D-thiogalactoside. Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hmdb.ca [hmdb.ca]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. reelmind.ai [reelmind.ai]
- 10. reddit.com [reddit.com]
- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring techniques for 4-(isopropylthio)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, ensuring efficiency, high yield, and purity in your work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide.
Diagram 1: Synthetic Pathway
Caption: General synthesis of this compound.
Issue 1: Incomplete or Slow Reaction
Question: My reaction to synthesize this compound is proceeding very slowly, or not at all, as indicated by Thin Layer Chromatography (TLC) which shows a persistent starting material spot. What are the possible causes and how can I fix it?
Answer:
An incomplete or stalled S-alkylation reaction is a common hurdle. The root cause often lies in one of several key areas of the reaction setup. Here’s a breakdown of potential issues and their solutions:
-
Insufficient Basicity: The first step of this reaction is the deprotonation of the thiol group on 4-mercaptobenzoic acid to form a more nucleophilic thiolate.[1][2] If the base used is not strong enough to effectively deprotonate the thiol, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Assess Base Strength: Common bases for this reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). For a thiol, a moderately strong base is typically sufficient. However, if your reaction is sluggish, consider using a stronger base like NaH. Be cautious with NaH in some dipolar aprotic solvents as it can pose a safety risk.[3]
-
Ensure Stoichiometry: Use at least one equivalent of base to the starting thiol. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. A polar aprotic solvent is generally preferred as it can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
-
Troubleshooting:
-
Solvent Selection: If you are using a protic solvent (e.g., ethanol, water), it may be solvating and deactivating your thiolate nucleophile. Switch to a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (ACN), or acetone.
-
Solubility Check: Ensure that your starting materials, particularly the 4-mercaptobenzoic acid salt, are soluble in the chosen solvent. Poor solubility will lead to a slow reaction rate.
-
-
-
Steric Hindrance: While isopropyl halides are generally good electrophiles for SN2 reactions, significant steric bulk on either the nucleophile or electrophile can slow the reaction down.[4]
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid the formation of side products.
-
Alternative Alkylating Agent: If possible, consider if a less sterically hindered alkylating agent could be used, although for this specific synthesis, an isopropyl group is required.
-
-
-
Leaving Group Ability: The rate of an SN2 reaction is also dependent on the quality of the leaving group. The general trend for halide leaving group ability is I > Br > Cl.
-
Troubleshooting:
-
Change Halide: If you are using 2-chloropropane, switching to 2-bromopropane or 2-iodopropane will significantly increase the reaction rate.
-
-
Diagram 2: Troubleshooting Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete reactions.
Issue 2: Formation of Impurities/Side Products
Question: My reaction monitoring (TLC/HPLC) shows the formation of multiple spots in addition to my desired product. What are these impurities and how can I prevent their formation?
Answer:
The formation of byproducts is a common challenge. In the synthesis of this compound, several side reactions can occur:
-
Overalkylation/Dialkylation: While less common with a carboxylic acid present, it's theoretically possible for the carboxylate to be alkylated, especially under harsh conditions. More commonly, if there are other nucleophilic sites, they could be alkylated.
-
Oxidation of Thiol: The starting 4-mercaptobenzoic acid is susceptible to oxidation, especially in the presence of air, to form a disulfide dimer. This dimer will not participate in the desired S-alkylation reaction.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Fresh Reagents: Use freshly opened or purified 4-mercaptobenzoic acid.
-
-
-
Elimination (E2) Reaction: The use of a strong, sterically hindered base with a secondary halide like 2-propyl bromide can favor an E2 elimination reaction, leading to the formation of propene gas and unreacted thiolate.
-
Troubleshooting:
-
Base Selection: Avoid overly strong and bulky bases if elimination is a significant issue. A weaker base like K₂CO₃ may be preferable.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
-
Purification of this compound:
If impurities have formed, purification is necessary. Recrystallization is often an effective method for purifying solid organic compounds like benzoic acid derivatives.[5][6] Alternatively, column chromatography can be employed for more challenging separations.[7]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, good for removing minor impurities. | Can result in significant product loss, may not be effective for impurities with similar solubility. |
| Column Chromatography | High resolving power, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, can be costly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which reaction monitoring technique is best for this synthesis?
A1: The choice of technique depends on the available instrumentation and the desired level of detail.[8] For routine monitoring, Thin Layer Chromatography (TLC) is fast, inexpensive, and provides a good qualitative assessment of reaction progress.[9] High-Performance Liquid Chromatography (HPLC) offers quantitative data and is excellent for monitoring the disappearance of starting material and the appearance of the product with high sensitivity.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by taking aliquots at different time points, providing detailed structural information.[8][12]
Diagram 3: Workflow for Reaction Monitoring by TLC
Caption: Step-by-step workflow for TLC monitoring.
Q2: How do I choose the right TLC solvent system and visualization method?
A2:
-
Solvent System: The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[9] Since 4-mercaptobenzoic acid is more polar than this compound, a good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). You can adjust the ratio to achieve optimal separation. A small amount of acetic acid is sometimes added to the eluent to improve the spot shape of carboxylic acids.[7]
-
Visualization:
-
UV Light: Both the starting material and the product are UV active due to the benzene ring, so they should appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[13][14] This is a non-destructive method.
-
Staining: If UV visualization is not clear, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good choice as it will react with the thiol group of the starting material, causing it to appear as a yellow spot on a purple background, while the thioether product will be less reactive.[13][15] This is a destructive method.[16]
-
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for full characterization:
-
NMR Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation.[10] For this compound, you would expect to see:
-
A doublet for the two methyl groups of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
Two doublets in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its identity.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the aromatic C-H stretches.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Table of Expected ¹H NMR Signals (Predicted):
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~7.9 | Doublet | 2H |
| Aromatic (Hb) | ~7.4 | Doublet | 2H |
| Isopropyl (-CH) | ~3.5 | Septet | 1H |
| Isopropyl (-CH₃) | ~1.3 | Doublet | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
References
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- BenchChem. (2025). Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
- WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- ScholarWorks@UARK. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Unknown. (n.d.). TLC Visualization Methods.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Unknown. (n.d.). Thin Layer Chromatography.
- Labster. (n.d.). TLC Visualization Methods.
- YouTube. (2023). Thioether (Sulfide) Synthesis - EASY!.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid.
- Google Patents. (n.d.). Purification of benzoic acid.
- Reddit. (2023). Bulky alkylation troubleshooting : r/Chempros.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. theory.labster.com [theory.labster.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Amide Coupling of 4-(isopropylthio)benzoic acid
Welcome to our dedicated technical support center for the amide coupling of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific reaction. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and purity. This document will explore the nuances of base selection and its impact on the coupling process.
Troubleshooting Guide: Common Issues in the Amide Coupling of this compound
| Issue | Probable Cause(s) Related to Base | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Basicity: The base may not be strong enough to effectively deprotonate the carboxylic acid, leading to poor activation.[1] Protonation of the Amine: An inappropriate base or stoichiometry can lead to the protonation of the amine nucleophile, rendering it unreactive.[2] Steric Hindrance: A bulky base might sterically hinder the approach of the coupling partners.[2] | Select a Stronger, Non-Nucleophilic Base: Consider using a base with a higher pKa, such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), if your substrates are compatible. Optimize Base Stoichiometry: Typically, 1.1 to 2.0 equivalents of base are used. Carefully titrate the amount of base to find the optimal concentration for your specific reaction.[2] Switch to a Less Hindered Base: If steric hindrance is suspected, a smaller base like triethylamine (TEA) may be more effective than a bulkier one like diisopropylethylamine (DIPEA).[3] |
| Formation of Side Products | Racemization: If the carboxylic acid or amine contains a chiral center, an overly strong or nucleophilic base can promote racemization.[4][5] Guanidinylation of the Amine: With uronium-based coupling reagents like HATU, excess base can lead to the formation of a guanidinium byproduct by reacting with the amine.[6] Hydrolysis of Activated Ester: The presence of water, sometimes introduced with a hygroscopic base, can lead to the hydrolysis of the activated carboxylic acid intermediate.[2] | Use a Weaker, Non-Nucleophilic Base: For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) is often a better choice.[7] Optimize Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can minimize the guanidinylation side reaction.[8] Ensure Anhydrous Conditions: Use freshly distilled and dried solvents and bases. Store bases over molecular sieves to prevent moisture absorption.[2] |
| Difficult Purification | Excess Base: Unreacted base can complicate the purification process, especially if it has a similar polarity to the desired product. Byproducts from Base: Certain bases can generate byproducts that are difficult to separate from the final amide. For example, dicyclohexylurea (DCU) from DCC coupling can be challenging to remove.[9] | Use a Volatile Base: A base like triethylamine (pKa of conjugate acid ~10.75) can often be removed under reduced pressure. Aqueous Workup: A mild acidic wash (e.g., dilute HCl or NH4Cl solution) during the workup can effectively remove most common organic bases.[2] Choose a Coupling Reagent with Water-Soluble Byproducts: Reagents like EDC produce a water-soluble urea byproduct that is easily removed during an aqueous workup.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the amide coupling of this compound?
A1: The base plays a crucial multifaceted role in amide coupling reactions.[11] Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion.[1][6] This anion then acts as a nucleophile to attack the coupling reagent (e.g., HATU, EDC), initiating the activation process.[1][6] Additionally, the base neutralizes any acidic byproducts generated during the reaction, which is essential for maintaining a favorable reaction environment and preventing the protonation and deactivation of the amine nucleophile.[12][13]
Q2: How does the electronic nature of this compound influence the choice of base?
A2: The 4-(isopropylthio) group is weakly electron-donating. This can slightly increase the pKa of the benzoic acid compared to unsubstituted benzoic acid, making it a slightly weaker acid. However, for practical purposes in amide coupling, it is still considered a typical carboxylic acid. The choice of base will be more heavily influenced by the coupling reagent used and the nature of the amine. For electron-deficient benzoic acids, a stronger base might be necessary to ensure complete deprotonation.[12][14]
Q3: Which bases are commonly recommended for amide coupling with reagents like HATU or EDC?
A3: For uronium/aminium-based reagents like HATU, non-nucleophilic, sterically hindered bases are preferred to minimize side reactions.[6] N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a very common choice due to its steric bulk, which prevents it from acting as a nucleophile.[12][15] Triethylamine (TEA) is another frequently used base.[3][15] For carbodiimide-based couplings with reagents like EDC, a base is also necessary to deprotonate the carboxylic acid.[16][17] In some cases, especially when racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be employed.[7]
Q4: Can the amine coupling partner itself act as the base?
A4: While the amine is a base, relying on it to also deprotonate the carboxylic acid is generally not recommended.[17] The primary amine should act as a nucleophile.[18] If it first acts as a base to deprotonate the carboxylic acid, it forms an ammonium salt, which is no longer nucleophilic, thereby inhibiting the desired amide bond formation.[2][17] An external, non-nucleophilic base is crucial for efficiently driving the reaction forward.
Q5: What are the consequences of using a strong, nucleophilic base like sodium hydroxide?
A5: Using a strong, nucleophilic base like sodium hydroxide is generally not advisable for these types of coupling reactions. It can lead to several undesirable side reactions, including hydrolysis of the activated ester intermediate back to the carboxylic acid.[19] Furthermore, it can promote racemization if chiral centers are present and may lead to other base-catalyzed side reactions depending on the specific substrates.
Experimental Protocol: HATU-Mediated Amide Coupling of this compound
This protocol outlines a general procedure for the amide coupling of this compound using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM.[2]
-
Reagent Addition: Add HATU (1.0-1.2 equivalents) to the solution.[2]
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.[2]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-active ester.[2][8]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[20]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.[2]
-
Extract the product with a suitable organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine.[2]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Visualizing the Role of the Base in Amide Coupling
The following diagram illustrates the key steps in a HATU-mediated amide coupling reaction, highlighting the critical role of the base.
Caption: The role of the base in HATU-mediated amide coupling.
References
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Accessed January 12, 2026. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Accessed January 12, 2026. [Link]
-
Wikipedia. HATU. Accessed January 12, 2026. [Link]
-
Khan Academy. Preparation of amides using DCC. Accessed January 12, 2026. [Link]
-
YouTube. EDC Coupling Mechanism | Organic Chemistry. Accessed January 12, 2026. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Accessed January 12, 2026. [Link]
-
Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Accessed January 12, 2026. [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. Accessed January 12, 2026. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 12, 2026. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Accessed January 12, 2026. [Link]
-
ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Accessed January 12, 2026. [Link]
-
ResearchGate. Mechanism of the reaction of carbodiimides with carboxylic acids. Accessed January 12, 2026. [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Accessed January 12, 2026. [Link]
-
Journal of Chromatographic Science. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Accessed January 12, 2026. [Link]
-
ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. Accessed January 12, 2026. [Link]
-
Reddit. amide coupling help. Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed January 12, 2026. [Link]
-
PubMed Central. Ynamide Coupling Reagents: Origin and Advances. Accessed January 12, 2026. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Accessed January 12, 2026. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. Accessed January 12, 2026. [Link]
-
ResearchGate. Amine coupling through EDC/NHS: a practical approach. Accessed January 12, 2026. [Link]
-
Chemistry LibreTexts. Chemistry of Amides. Accessed January 12, 2026. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Accessed January 12, 2026. [Link]
-
Aapptec Peptides. Coupling Reagents. Accessed January 12, 2026. [Link]
-
PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed January 12, 2026. [Link]
-
Fisher Scientific. Amide Synthesis. Accessed January 12, 2026. [Link]
-
The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Accessed January 12, 2026. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Accessed January 12, 2026. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Accessed January 12, 2026. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Accessed January 12, 2026. [Link]
-
The Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Accessed January 12, 2026. [Link]
Sources
- 1. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. academic.oup.com [academic.oup.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup & Purification of 4-(Isopropylthio)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(isopropylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile benzoic acid scaffold.[1] A successful synthesis is critically dependent on a meticulous workup and purification procedure. This document provides in-depth, field-proven insights into overcoming common challenges, understanding the rationale behind each step, and executing a robust protocol to ensure high purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound, particularly following its synthesis via nucleophilic substitution of 4-mercaptobenzoic acid with an isopropyl halide.
Q1: My product is not precipitating after I acidify the aqueous solution. What went wrong?
A1: This is a common issue that typically points to one of three possibilities:
-
Insufficient Acidification: The pKa of a benzoic acid is typically around 4.2. To ensure complete protonation and precipitation, the pH of the aqueous solution must be lowered significantly below the pKa. Aim for a pH of 1-2, which can be confirmed using pH paper. Add the acid (e.g., 1-6M HCl) dropwise with vigorous stirring until the solution is strongly acidic.[2]
-
Supersaturation: Sometimes, the product can remain in a supersaturated state. This can be resolved by inducing crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed" crystal of pure product if available.[3]
-
Excessive Solvent Volume: If the concentration of your product in the aqueous phase is too low, it may not precipitate even at the correct pH. This can happen if an excessive amount of water was used to dilute the initial reaction mixture. If this is the case, you may need to perform an extraction with an organic solvent (like ethyl acetate or DCM), and then concentrate the organic layer to isolate the product.
Q2: I've isolated my product, but the yield is significantly lower than expected.
A2: Low yield can be attributed to losses at several stages of the workup:
-
Incomplete Precipitation: As mentioned in Q1, ensure the pH is sufficiently low to crash out all of the product.
-
Loss During Extraction: If you performed an initial extraction into an organic solvent before the acid/base extraction, some product may have been lost if the pH was not optimal.
-
Loss During Recrystallization: The most common source of yield loss is using too much hot solvent during recrystallization. The goal is to create a saturated solution at high temperature.[4] Using an excessive volume will mean that a significant amount of your product remains dissolved even after cooling. Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. Additionally, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[5]
Q3: My final product is a sticky oil or a discolored solid, not the expected white crystals. How can I fix this?
A3: An oily or discolored product indicates the presence of impurities.
-
Oily Product: This suggests that impurities are depressing the melting point and interfering with crystal lattice formation. Potential culprits include unreacted starting materials or low-molecular-weight byproducts. Try triturating the oil with a cold, non-polar solvent like hexane. This can often induce crystallization of the desired product while washing away more soluble impurities. If that fails, column chromatography is the most effective solution.
-
Discoloration (Yellow/Brown): This is often caused by the oxidation of residual thiol-containing starting materials (e.g., 4-mercaptobenzoic acid) to form disulfides, or from other high-molecular-weight impurities. This can often be remedied during recrystallization. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes.[6] The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: I am consistently getting emulsions during my liquid-liquid extractions. How can I prevent or resolve this?
A4: Emulsion formation is common when working with basic aqueous solutions and organic solvents.
-
Prevention: Use gentle, swirling motions to mix the layers instead of vigorous shaking. Using a larger volume of both the organic and aqueous phases can also help.
-
Resolution: The most common method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[7] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Adding a small amount of the organic solvent or gently warming the separatory funnel in a warm water bath can also be effective. In stubborn cases, filtering the entire emulsified mixture through a pad of Celite can break up the microscopic droplets.
Part 2: Frequently Asked Questions (FAQs)
This section explains the chemical principles and rationale behind key steps in the workup procedure.
Q1: Why is an acid-base extraction workflow recommended for isolating this compound?
A1: This technique leverages the acidic nature of the carboxylic acid group, which is the key to separating it from neutral or basic impurities. The workflow is as follows:
-
Basification: The crude reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., NaOH or NaHCO₃). The base deprotonates the benzoic acid, forming its corresponding sodium salt (sodium 4-(isopropylthio)benzoate).[2]
-
Separation: This salt is highly soluble in water but insoluble in the organic solvent. In contrast, unreacted alkyl halides and other neutral organic impurities remain in the organic layer. By separating the layers, a highly effective purification is achieved.
-
Acidification: The purified aqueous layer is then acidified. This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is poorly soluble in water and precipitates out.[2][8]
Q2: What is the purpose of each washing step during the extraction?
A2: Each wash is designed to remove a specific type of impurity.
-
Water Wash: Primarily used to remove water-soluble impurities, such as inorganic salts (e.g., KBr if 2-bromopropane was used) and residual high-boiling polar solvents like DMF or DMSO.[7]
-
Dilute Acid Wash (e.g., 1M HCl): If the reaction was run with a basic catalyst that could be carried through, a dilute acid wash ensures it is neutralized and removed.
-
Brine (Saturated NaCl) Wash: This is typically the final wash of an organic layer before drying. Its primary purpose is to remove the bulk of the dissolved water from the organic solvent (by osmotic pressure) and to help break any minor emulsions that may have formed.
Q3: Recrystallization vs. Column Chromatography: Which purification method should I choose?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the preferred method if your crude product is mostly pure (>85-90%) and the impurities have different solubility profiles from your product in a given solvent system.[6] It is fast, economical, and highly effective for removing small amounts of impurities, especially for crystalline solids. Water or an ethanol/water mixture is often a good starting point for benzoic acid derivatives.
-
Column Chromatography: This method is necessary when dealing with an oily product, a complex mixture of byproducts, or when impurities have very similar solubility to the desired compound.[9] While more time-consuming and solvent-intensive, it offers superior separation power. A typical eluent system might be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the silica gel.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.[4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is the definitive method for confirming the chemical structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., C=O and O-H of the carboxylic acid, C-S stretch).
Part 3: Standardized Workup & Purification Protocol
This protocol assumes the synthesis was performed by reacting 4-mercaptobenzoic acid with 2-bromopropane using potassium carbonate as the base in a DMF solvent.
Step 1: Quench and Initial Dilution
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 5-10 times its volume of deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
Step 2: Removal of Neutral Impurities
-
Extract the aqueous suspension with ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 2x the initial reaction volume).
-
Drain the aqueous layer into a clean flask. Discard the organic layer, which contains neutral impurities.
Step 3: Precipitation of the Product
-
Place the aqueous layer back into the separatory funnel (or a beaker with stirring).
-
Slowly add 6M HCl dropwise while vigorously stirring. Monitor the pH with pH paper.
-
Continue adding acid until the pH is ~1-2. A thick white precipitate of this compound should form.
Step 4: Isolation of Crude Product
-
Cool the suspension in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.[10]
-
Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Allow the solid to pull dry on the filter for at least 15 minutes.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture or just water) and a boiling chip.[3][4]
-
Heat the flask on a hot plate until the solvent is boiling and the solid has completely dissolved. Add more hot solvent dropwise only if needed.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly in a vacuum oven.
Part 4: Data & Visualization
Table 1: Recommended Recrystallization Solvents
| Solvent System | Rationale & Use Case | Key Considerations |
| Water | Benzoic acid derivatives often have low solubility in cold water but high solubility in hot water, making it an ideal, green, and inexpensive choice.[6][10] | May require a large volume of water. Ensure slow cooling to prevent premature crashing out. |
| Ethanol / Water | For products that are too soluble in hot water alone. Dissolve the crude solid in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool. | Provides a tunable solvent system for optimizing recovery. |
| Ethyl Acetate / Hexanes | A common non-aqueous system. Dissolve the product in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until the cloud point is reached. | Useful if the product is sensitive to water or if aqueous recrystallization fails. |
Diagram 1: General Workup & Purification Workflow
This diagram illustrates the acid-base extraction and purification process for isolating this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from the Royal Society of Chemistry website.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. Wordpress.
- BenchChem. (n.d.). Synthesis routes of 4-Mercaptobenzoic acid. Retrieved from BenchChem website.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
- Google Patents. (2007). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B1.
- University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from UMass Chemistry website.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
- Widener University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from Widener University Chemistry website.
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
- ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Florida A&M University. (2016). Lab Report Recrystallization.
- University of Pennsylvania. (n.d.). Flowchart - Two-Base Extraction. Retrieved from UPenn Chemistry website.
- BenchChem. (n.d.). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
- Google Patents. (1966). Purification of benzoic acid - US3235588A.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. (2023). CN115710207B - Preparation method of 4-mercaptobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
National Institutes of Health (NIH). (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
- ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis.
- Google Patents. (2013). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
-
PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]
- ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis....
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. [Link]
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. flowchart [sas.upenn.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. famu.edu [famu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Isopropylthio)benzoic Acid and 4-(Methylthio)benzoic Acid
<
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. 4-(Isopropylthio)benzoic acid and 4-(methylthio)benzoic acid are two such foundational molecules, appearing deceptively similar yet possessing distinct reactivity profiles. This guide provides an in-depth, objective comparison of their performance in key chemical transformations, supported by mechanistic insights and experimental considerations, to empower researchers in making informed strategic choices.
Core Structural and Electronic Differences: Isopropyl vs. Methyl
The fundamental difference between these two compounds lies in the alkyl substituent on the sulfur atom. This seemingly minor variation introduces significant electronic and steric effects that ripple through the molecule, influencing the reactivity of the thioether, the aromatic ring, and the carboxylic acid functional groups.
Electronic Effects: The isopropyl group, with its greater number of alkyl groups, is more electron-donating than the methyl group through an inductive effect.[1] While the inductive effects of alkyl groups can be nuanced, in this context, the isopropyl group enhances the electron density on the sulfur atom and, by extension, the aromatic ring to a greater degree than the methyl group.[2] This has a direct impact on the nucleophilicity of the sulfur and the activation of the benzene ring towards electrophilic attack.
Steric Hindrance: The branched structure of the isopropyl group presents a significantly larger spatial footprint compared to the methyl group.[3][4] This steric bulk can impede the approach of reagents, influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction.[5]
Comparative Reactivity Analysis
The interplay of these electronic and steric factors gives rise to predictable yet crucial differences in how these molecules behave in common synthetic transformations.
Oxidation of the Thioether
The oxidation of the thioether to a sulfoxide or sulfone is a common and synthetically useful transformation. The susceptibility to oxidation is a key point of differentiation.
Mechanistic Considerations: The sulfur atom acts as the nucleophile in this reaction. Electronically, the isopropylthio group, being more electron-rich, should be more readily oxidized. However, the steric bulk of the isopropyl group can hinder the approach of the oxidizing agent (e.g., potassium permanganate or a peroxy acid).[6][7]
Experimental Outcome: In practice, the steric hindrance of the isopropyl group often plays a dominant role, leading to a slower rate of oxidation compared to the less hindered methylthio group. For selective oxidation to the sulfoxide, the less hindered 4-(methylthio)benzoic acid often provides a cleaner and faster reaction.
Table 1: Comparison of Oxidation Reactivity
| Feature | This compound | 4-(Methylthio)benzoic acid |
| Electronic Effect | More electron-donating, activating sulfur | Less electron-donating |
| Steric Hindrance | High, impedes reagent approach | Low, accessible to reagents |
| Relative Rate of Oxidation | Slower | Faster |
Electrophilic Aromatic Substitution
The thioether group is an activating, ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions.[8] The rate and success of these reactions are directly tied to the electron-donating ability of the substituent.
Mechanistic Considerations: The increased electron-donating nature of the isopropylthio group makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions).[9][10] The carboxylic acid group is a deactivating, meta-director, so substitution is directed to the positions ortho to the thioether group.
Experimental Outcome: this compound will typically undergo electrophilic aromatic substitution at a faster rate than 4-(methylthio)benzoic acid. This enhanced reactivity can be advantageous when milder reaction conditions are desired or when dealing with less reactive electrophiles.
Table 2: Comparison of Electrophilic Aromatic Substitution Reactivity
| Feature | This compound | 4-(Methylthio)benzoic acid |
| Ring Activation | More activated | Less activated |
| Directing Effect | Ortho, para (relative to thioether) | Ortho, para (relative to thioether) |
| Relative Rate of SEAr | Faster | Slower |
Esterification of the Carboxylic Acid
The conversion of the carboxylic acid to an ester is a fundamental reaction, often carried out under acidic conditions (Fischer esterification).[11][12] The rate of this reaction can be influenced by both electronic effects on the carboxylic acid's acidity and steric hindrance around the reaction center.[13]
Mechanistic Considerations: Electron-donating groups para to the carboxylic acid can slightly decrease its acidity, which can have a minor effect on the equilibrium of the esterification reaction.[14] However, a more significant factor can be the overall steric bulk of the molecule, which can influence the solvation and approach of the alcohol nucleophile.
Experimental Outcome: While the electronic differences are subtle in this context, the larger size of the this compound molecule may lead to a slightly slower rate of esterification compared to 4-(methylthio)benzoic acid, particularly with bulky alcohols. However, for simple alcohols like methanol or ethanol, this difference is often negligible. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed.[15]
Table 3: Comparison of Esterification Reactivity
| Feature | This compound | 4-(Methylthio)benzoic acid |
| Electronic Effect on Acidity | Slightly decreased acidity | |
| Steric Hindrance | Minor increase in overall bulk | Lower overall bulk |
| Relative Rate of Esterification | Potentially slightly slower | Potentially slightly faster |
Experimental Protocols & Workflows
To provide a practical framework, the following are generalized, yet detailed, protocols for key transformations.
Protocol 1: Oxidation of a 4-(Alkylthio)benzoic Acid
Objective: To synthesize the corresponding 4-(alkylsulfinyl)benzoic acid.
Methodology:
-
Dissolution: Dissolve the 4-(alkylthio)benzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetone and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite for permanganate oxidations).
-
Isolation: Isolate the product by filtration if it precipitates, or by extraction with an appropriate organic solvent followed by drying and solvent evaporation.
Caption: Workflow for the oxidation of 4-(alkylthio)benzoic acids.
Protocol 2: Fischer Esterification
Objective: To synthesize the methyl ester of a 4-(alkylthio)benzoic acid.
Methodology:
-
Mixing Reagents: In a round-bottom flask, combine the 4-(alkylthio)benzoic acid (1.0 eq), a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).[11]
-
Reflux: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Caption: Experimental workflow for Fischer esterification.
Conclusion and Strategic Recommendations
The choice between this compound and 4-(methylthio)benzoic acid is not arbitrary and should be guided by the specific demands of the synthetic target.
-
For syntheses requiring electrophilic aromatic substitution, this compound is the preferred reagent due to its more activated aromatic ring, which can lead to higher yields and faster reaction times.
-
When a subsequent oxidation of the thioether is planned, 4-(methylthio)benzoic acid offers a significant advantage due to its lower steric hindrance, allowing for more facile and often cleaner oxidation.
-
In cases where minimizing steric bulk is a general concern for downstream reactions, the more compact 4-(methylthio)benzoic acid is the more prudent choice.
By understanding these nuanced differences in reactivity, chemists can more effectively design and execute their synthetic strategies, saving time and resources while maximizing the likelihood of a successful outcome.
References
- Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central.
- Eaborn, C., & Taylor, R. (1961). Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation. Journal of the Chemical Society B: Physical Organic, 1012-1025.
- Taylor, R. (1972). Aromatic reactivity. Part L. Thiophen, benzo[b]thiophen, anisole, and thioanisole in detritiation. Substituent constants for use in electrophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, 97-101.
- Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395.
-
ResearchGate. (n.d.). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles | Request PDF. Retrieved from [Link]
-
N.p. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
-
PubMed. (2006). Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjugative effects. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric hindrance between bulky isopropyl and naphthalene groups creates... | Download Scientific Diagram. Retrieved from [Link]
- National Center for Biotechnology Information. (2025). Is there a trend in inductive effect for different alkyl groups? PubMed Central.
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1970). Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids. The Royal Society of Chemistry.
-
NIST WebBook. (n.d.). Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]
- Organic Chemistry Frontiers. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. The Royal Society of Chemistry.
- CrystEngComm. (n.d.). Effects of alkylthio groups on phase transitions of organic molecules and liquid crystals: a comparative study with alkyl and alkoxy groups. The Royal Society of Chemistry.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do larger alkyl groups show a greater inductive (+I) effect? Retrieved from [Link]
-
Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid? Retrieved from [Link]
-
MDPI. (n.d.). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Retrieved from [Link]
-
YouTube. (2021). 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Aromatic reactivity. Part L. Thiophen, benzo[b]thiophen, anisole, and thioanisole in detritiation. Substituent constants for use in electrophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kenetics of the Esterification of Substituted Benzoic Acids - Harold Wilansky - Google Books [books.google.com.sg]
- 14. quora.com [quora.com]
- 15. personal.tcu.edu [personal.tcu.edu]
A Comparative Guide to 4-(Alkylthio)benzoic Acids in Catalysis: From Ligand Precursors to Nanoparticle Stabilization
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools is paramount to innovation. In the vast landscape of organic chemistry, 4-(alkylthio)benzoic acids are emerging as a versatile class of compounds with significant, albeit nuanced, applications in catalysis. This guide provides an in-depth comparison of these molecules, focusing on their roles as ligand precursors, potential organocatalysts, and nanoparticle stabilizers. We will delve into the subtle yet critical influence of the alkylthio moiety on catalytic performance, supported by experimental insights.
Introduction: The Structural Advantage of 4-(Alkylthio)benzoic Acids
4-(Alkylthio)benzoic acids possess a unique combination of functional groups: a carboxylic acid, a thioether, and a tunable alkyl chain, all attached to a central benzene ring. This trifecta of functionalities provides a powerful platform for catalytic applications. The carboxylic acid group can act as an anchoring point to a metal center or a solid support, while the sulfur atom of the thioether can coordinate to transition metals, influencing their electronic properties and catalytic activity. The alkyl group, ranging from a simple methyl to longer chains, allows for the fine-tuning of steric and electronic properties, as well as solubility.
This guide will compare and contrast the utility of various 4-(alkylthio)benzoic acids, with a focus on the commonly encountered methyl and ethyl derivatives, while also considering the potential impact of longer alkyl chains.
Role as Ligand Precursors in Cross-Coupling Reactions
While not extensively employed as standalone ligands, 4-(alkylthio)benzoic acids serve as valuable precursors for the synthesis of more complex ligands for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][2][3][4][5][6] The benzoic acid moiety can be readily converted into other functional groups, enabling the incorporation of the thioether into multidentate ligand scaffolds.
For instance, 4-(ethylthio)benzoic acid can be a starting material for boronic acid derivatives, which are key components in Suzuki-Miyaura coupling.[7] The thioether group, although not always the primary coordinating atom in the final ligand, can exert a secondary electronic influence on the catalytic center, potentially enhancing reaction rates and selectivity.
Experimental Insight:
The synthesis of palladium complexes with various ligands is a well-established field.[8][9] While direct complexation of 4-(alkylthio)benzoic acids to palladium for cross-coupling is not widely reported, their derivatives are of interest. The choice between a methylthio or ethylthio precursor often comes down to synthetic accessibility and the desired steric bulk in the final ligand. The slightly larger ethyl group can offer subtle steric advantages, potentially influencing the regioselectivity of certain reactions.
Potential for Organocatalysis
The concept of using simple organic molecules as catalysts has revolutionized synthetic chemistry. Thiobenzoic acid itself has been shown to act as a dual-functional organocatalyst in Cα–H cross-coupling reactions of benzyl alcohols.[10] It can function as both a photoexcited single-electron reducing reagent and a hydrogen atom transfer catalyst.[10] This opens up the intriguing possibility of employing 4-(alkylthio)benzoic acids in similar organocatalytic transformations.
The presence of the alkylthio group could modulate the electronic properties of the benzoic acid, potentially influencing the efficiency of the catalytic cycle. For example, the electron-donating nature of the thioether could impact the redox potential of the molecule, a critical parameter in photoredox catalysis.
Logical Workflow for Investigating Organocatalytic Potential:
Caption: A logical workflow for the systematic investigation of 4-(alkylthio)benzoic acids as organocatalysts.
Stabilization of Catalytic Nanoparticles
A burgeoning area of catalysis involves the use of metal nanoparticles, which offer a high surface-area-to-volume ratio and unique catalytic properties. The stability of these nanoparticles is crucial for their performance and recyclability. Thiol-containing molecules are well-known for their ability to stabilize metal nanoparticles by forming a protective monolayer on their surface.[11][12]
4-(Alkylthio)benzoic acids are excellent candidates for this purpose. The thioether group can bind to the nanoparticle surface, while the carboxylic acid moiety can provide electrostatic stabilization and a handle for further functionalization. The length of the alkyl chain can influence the packing density of the stabilizing layer and the accessibility of the catalytic sites.[13][14][15]
Comparative Performance in Nanoparticle Stabilization:
| Feature | 4-(Methylthio)benzoic Acid | 4-(Ethylthio)benzoic Acid | Long-Chain 4-(Alkylthio)benzoic Acids |
| Binding Affinity | Strong S-metal interaction | Strong S-metal interaction | Strong S-metal interaction |
| Steric Hindrance | Low | Moderate | High |
| Solubility in Organic Media | Moderate | Good | Excellent |
| Potential Catalytic Impact | May allow for high catalyst accessibility | Balances stability and accessibility | May limit substrate access but enhance stability |
Experimental Protocol: Synthesis of Stabilized Gold Nanoparticles
This protocol describes a general method for synthesizing gold nanoparticles stabilized by 4-(alkylthio)benzoic acids.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
4-(Methylthio)benzoic acid
-
4-(Ethylthio)benzoic acid
-
Toluene
-
Ethanol
Procedure:
-
Stock Solution Preparation: Prepare a 0.01 M solution of HAuCl₄·3H₂O in deionized water. Prepare 0.02 M solutions of each 4-(alkylthio)benzoic acid in ethanol. Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
Reaction Setup: In a round-bottom flask, combine 10 mL of the HAuCl₄ solution with 40 mL of toluene. To this biphasic mixture, add 1 mL of the desired 4-(alkylthio)benzoic acid solution.
-
Reduction: While stirring vigorously, rapidly add 2 mL of the ice-cold NaBH₄ solution. The color of the organic phase should change from yellow to deep red, indicating the formation of gold nanoparticles.
-
Purification: Continue stirring for 2 hours. Separate the organic layer, and wash it three times with deionized water. Remove the solvent under reduced pressure.
-
Characterization: Resuspend the nanoparticles in a suitable solvent and characterize their size and stability using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
Causality Behind Experimental Choices:
-
The biphasic reaction medium facilitates the transfer of the gold salt to the organic phase where it is reduced in the presence of the stabilizing ligand.
-
Sodium borohydride is a strong reducing agent that ensures the rapid formation of nanoparticles.
-
Vigorous stirring is essential to promote interfacial reactions and obtain a narrow particle size distribution.
The Influence of the Alkyl Chain: A Deeper Dive
The length of the alkyl chain in the 4-(alkylthio)benzoic acid can have a profound impact on its function in catalysis.[13][14][15][16][17]
-
Solubility: Longer alkyl chains generally increase the solubility of the molecule in nonpolar organic solvents, which can be advantageous for homogeneous catalysis.
-
Steric Effects: A bulkier alkyl group can create a specific steric environment around a catalytic center, potentially influencing the selectivity of a reaction. In the context of nanoparticle stabilization, a longer chain can create a thicker protective layer, enhancing stability but possibly hindering substrate access to the catalytic surface.
-
Self-Assembly: On surfaces, longer alkyl chains can promote more ordered self-assembly, which could lead to more well-defined catalytic sites on stabilized nanoparticles.
Conclusion and Future Outlook
While a direct, comprehensive comparison of the catalytic performance of different 4-(alkylthio)benzoic acids is not yet available in the literature, this guide highlights their multifaceted potential in catalysis. Their utility as building blocks for sophisticated ligands, their promise in the realm of organocatalysis, and their demonstrated effectiveness in stabilizing catalytically active nanoparticles make them a compelling class of molecules for further investigation.
Future research should focus on the systematic evaluation of a homologous series of 4-(alkylthio)benzoic acids in specific catalytic reactions. This would provide valuable quantitative data on the structure-activity relationships and allow for the rational design of more efficient catalytic systems. The continued exploration of these versatile compounds will undoubtedly lead to new and exciting discoveries in the field of catalysis.
References
-
PubChem. 4-(Ethylthio)benzoic acid. [Link]
-
J&K Scientific. 4-(Ethylthio)benzoic acid | 13205-49-7. [Link]
-
ACS Publications. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives | Organic Letters. [Link]
-
PubMed Central. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
-
RSC Publishing. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
-
PubChem. 4-(Methylthio)benzoic acid. [Link]
-
MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Benzyl thioethers and thioetherification reactions. [Link]
-
RSC Publishing. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[7]benzothieno[3,2-b]benzothiophene. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ResearchGate. Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid... | Download Scientific Diagram. [Link]
-
Beilstein Journal of Organic Chemistry. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. [Link]
-
PubMed. Differentiation between stoichiometric and anticatalytic antioxidant properties of benzoic acid analogues: a structure/redox potential relationship study. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Effects of a Flexible Alkyl Chain on an Imidazole Ligand for Copper-Catalyzed Mannich Reactions of Terminal Alkynes. [Link]
-
RSC Publishing. . [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
PubMed Central. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium - BJOC - Search Results. [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. [Link]
-
ResearchGate. Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes | Request PDF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. [Link]
-
ResearchGate. Colloidal Nanoparticles Stabilized by Surfactants or Organo‐Aluminum Derivatives: Preparation and Use as Catalyst Precursors | Request PDF. [Link]
-
RSC Publishing. Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. [Link]
-
MDPI. Oxidation Catalysis of Au Nano-Particles Immobilized on Titanium(IV)- and Alkylthiol-Functionalized SBA-15 Type Mesoporous Silicate Supports. [Link]
-
PubMed. Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity. [Link]
-
PubMed. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions. [Link]
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
-
RSC Publishing. The synthesis of thiol-stabilized silver nanoparticles and their application towards the nanomolar-level colorimetric recognition of glutathione. [Link]
-
Nanomaterials Chemistry. Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis of thiol-stabilized silver nanoparticles and their application towards the nanomolar-level colorimetric recognition of glutathione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of a Flexible Alkyl Chain on an Imidazole Ligand for Copper-Catalyzed Mannich Reactions of Terminal Alkynes [organic-chemistry.org]
- 17. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 4-(isopropylthio)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the nuanced electronic character of a molecule can dictate its biological activity, reactivity, and photophysical behavior. This guide provides an in-depth comparative analysis of the electronic properties of 4-(isopropylthio)benzoic acid, a compound of interest for its potential applications stemming from the interplay between its electron-rich sulfur-containing moiety and the electron-withdrawing carboxylic acid group. By examining experimental data and theoretical underpinnings, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the potential of this and related molecules.
Introduction: The Significance of Substituent Effects on Benzoic Acid Derivatives
The benzoic acid scaffold is a cornerstone in medicinal chemistry and materials science. The electronic nature of this core structure can be finely tuned by introducing various substituents onto the phenyl ring. These modifications alter the electron density distribution within the molecule, thereby influencing its acidity (pKa), reactivity, and interactions with biological targets. The introduction of an alkylthio group, such as the isopropylthio moiety at the para-position, presents a particularly interesting case. The sulfur atom, with its available lone pairs, can act as an electron-donating group through resonance, while the alkyl portion contributes through inductive effects and introduces steric bulk. This dual nature of the substituent's electronic influence makes a detailed investigation of the resulting properties essential for rational drug design and material engineering.
Unveiling the Electronic Landscape: A Comparative Analysis
To contextualize the electronic properties of this compound, we will compare it with a series of structurally related benzoic acid derivatives. This comparative approach allows for a clearer understanding of how subtle changes in the para-substituent modulate the overall electronic character of the molecule. The selected compounds for comparison are:
-
Benzoic Acid: The unsubstituted parent compound, serving as a fundamental baseline.
-
4-Methylbenzoic Acid (p-Toluic Acid): A derivative with a simple electron-donating alkyl group.
-
4-(Methylthio)benzoic Acid: A close analog with a smaller alkylthio substituent.
-
4-(Ethylthio)benzoic Acid: An analog with a straight-chain alkylthio group.[1]
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide insights into the energy difference between the ground and excited electronic states. For para-substituted benzoic acids, the primary absorption band, typically observed around 230 nm, is of particular interest.[2] Both electron-donating and electron-withdrawing substituents at the para-position tend to cause a red-shift (bathochromic shift) in this absorption band.
Table 1: Comparison of UV-Visible Absorption Data for Benzoic Acid Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Benzoic Acid | 230, 274 | 11600, 970 | Acidic Mobile Phase |
| 4-Methylbenzoic Acid | ~236 | Not Reported | Water |
| 4-(Methylthio)benzoic Acid | Not Reported | Not Reported | Not Reported |
| 4-(Ethylthio)benzoic Acid | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported |
The expected trend is a red-shift in the λmax upon introduction of the alkylthio group compared to benzoic acid, due to the electron-donating resonance effect of the sulfur atom. The magnitude of this shift will also be influenced by the inductive effect and steric bulk of the alkyl group.
Electrochemical Properties: HOMO-LUMO Energy Levels
Cyclic voltammetry (CV) is an indispensable tool for probing the redox behavior of molecules and estimating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals play a crucial role in determining a molecule's electron-donating and electron-accepting capabilities, which are fundamental to its reactivity and charge transport properties.
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation (E_ox) and reduction (E_red) potentials, respectively, using empirical equations and a reference standard like ferrocene.[3]
Table 2: Comparative Electrochemical Data and Estimated Frontier Orbital Energies
| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Benzoic Acid | Not Reported | ~ -1.2 (vs. Pt) | Not Reported | Not Reported | Not Reported |
| 4-Methylbenzoic Acid | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-(Methylthio)benzoic Acid | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-(Ethylthio)benzoic Acid | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
The electron-donating nature of the alkylthio group is expected to raise the HOMO energy level of the substituted benzoic acids compared to the parent benzoic acid, making them easier to oxidize. The effect on the LUMO energy level is likely to be less pronounced. Consequently, a smaller HOMO-LUMO gap is anticipated for the alkylthio derivatives.
Experimental Protocols for Characterization
To ensure the generation of reliable and comparable data, standardized experimental protocols are crucial. The following sections detail the methodologies for UV-Visible spectroscopy and cyclic voltammetry.
Protocol for UV-Visible Spectroscopy
This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a benzoic acid derivative.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Compound of interest (e.g., this compound)
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[4]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for benzoic acid derivatives).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the scanned wavelength range.[4]
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all standard solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the spectra, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve.
-
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Protocol for Cyclic Voltammetry
This protocol describes the procedure for performing cyclic voltammetry to determine the oxidation and reduction potentials of a compound.
Objective: To measure the redox potentials of the compound and estimate its HOMO and LUMO energy levels.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in a suitable aprotic solvent like acetonitrile or dichloromethane)
-
Compound of interest
-
Internal standard (e.g., ferrocene)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the compound of interest in the electrolyte solution to a known concentration (typically 1-5 mM).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Instrument Setup:
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Connect the electrodes to the potentiostat.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat software, including the initial potential, switching potentials, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the redox events of interest.
-
Run the cyclic voltammogram.
-
After recording the voltammogram of the sample, add a small amount of the internal standard (ferrocene) to the solution and record another voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Reference the measured oxidation and reduction potentials of the sample to the Fc/Fc⁺ couple.
-
Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) of the sample.
-
Calculate the HOMO and LUMO energies using the appropriate empirical equations (e.g., HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV and LUMO = -[E_red(onset) vs Fc/Fc⁺ + 4.8] eV).[3]
-
Caption: Workflow for Cyclic Voltammetry Analysis.
Causality Behind Experimental Choices and Trustworthiness
The choice of experimental techniques and their specific parameters is guided by the fundamental principles of physical organic chemistry and electrochemistry.
-
UV-Visible Spectroscopy: The selection of a transparent, non-interacting solvent is paramount to ensure that the observed absorption bands are solely due to the electronic transitions of the analyte. The use of quartz cuvettes is necessary as glass absorbs UV radiation at lower wavelengths. Creating a series of dilutions and plotting a calibration curve is a self-validating system; a linear relationship confirms that the Beer-Lambert law is obeyed in that concentration range, ensuring the accuracy of the calculated molar absorptivity.
-
Cyclic Voltammetry: The use of a three-electrode system is standard practice to accurately control the potential of the working electrode and measure the resulting current without affecting the reference potential. Aprotic solvents and a supporting electrolyte are used to provide a wide potential window and ensure sufficient conductivity for the measurement. Degassing the solution is critical because dissolved oxygen is electroactive and can interfere with the measurement of the analyte's redox potentials. The use of an internal standard like ferrocene provides a reliable reference point for comparing redox potentials across different experiments and laboratories, thereby enhancing the trustworthiness of the results.
Conclusion and Future Directions
This guide has provided a framework for understanding and comparing the electronic properties of this compound. While a complete experimental dataset is not yet available in the public domain, the theoretical principles and comparative analysis with related compounds offer valuable predictive insights. The electron-donating character of the isopropylthio group is expected to significantly influence the molecule's UV-Vis absorption and redox potentials.
For researchers in drug development and materials science, a thorough experimental characterization of this compound and its analogs using the detailed protocols provided herein is a critical next step. Such data will enable a more precise understanding of structure-property relationships and facilitate the rational design of novel compounds with tailored electronic characteristics for a wide range of applications.
References
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]
-
PubChem. (n.d.). 4-(Ethylthio)benzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved January 12, 2026, from [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved January 12, 2026, from [Link]
Sources
A Comparative Analysis of Thioether-Substituted Benzoic Acids in Enzyme Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Versatile Thioether-Substituted Benzoic Acid Scaffold
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions within enzyme active sites make it a privileged structure. The introduction of a thioether linkage to this scaffold significantly expands its chemical space and biological activity. The thioether moiety can modulate lipophilicity, introduce conformational constraints, and provide additional interaction points with protein targets, making thioether-substituted benzoic acids a compelling class of molecules for inhibiting a range of enzymes implicated in human diseases.
This guide provides a comparative analysis of thioether-substituted benzoic acids as enzyme inhibitors, with a focus on their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. We will delve into two distinct case studies: the inhibition of the fat mass and obesity-associated protein (FTO), an RNA demethylase, and the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the design and optimization of this promising class of inhibitors.
Case Study 1: Potent and Selective Inhibition of the FTO RNA Demethylase by 2-(Arylthio)benzoic Acids
The fat mass and obesity-associated protein (FTO) is an Fe(II)- and α-ketoglutarate-dependent N6-methyladenosine (m⁶A) RNA demethylase.[1] Overexpression of FTO has been linked to various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[1][2] Recent studies have identified 2-(arylthio)benzoic acids as a promising new class of FTO inhibitors.[1]
Structure-Activity Relationship (SAR) Analysis
A key study in this area involved the bioisosteric replacement of an intramolecular hydrogen bond in a known tricyclic benzoic acid FTO inhibitor with a sulfur-oxygen interaction, leading to a series of 2-(arylthio)benzoic acids.[1] The SAR of these compounds reveals critical insights for inhibitor design:
-
The Carboxylic Acid Moiety: The benzoic acid's carboxyl group is essential for activity, likely chelating the Fe(II) ion in the FTO active site.
-
The Thioether Linkage: The thioether bridge serves to correctly position the aryl substituent for optimal interactions within the enzyme's binding pocket.
-
Substitution on the Aryl Ring: The nature and position of substituents on the pendant aryl ring significantly impact inhibitory potency. Electron-withdrawing and lipophilic groups at specific positions can enhance binding affinity. For instance, compound 8c from a notable study, featuring a trifluoromethyl group, emerged as the most potent inhibitor in its series with an IC₅₀ value of 0.3 ± 0.1 μM.[1]
The general structure-activity relationships for 2-(arylthio)benzoic acid FTO inhibitors can be summarized as follows:
Caption: SAR summary for 2-(arylthio)benzoic acid FTO inhibitors.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of a selection of 2-(arylthio)benzoic acid derivatives against the FTO enzyme.
| Compound | R Group on Aryl Ring | IC₅₀ (μM)[1] | Notes |
| FB23 | (Reference Tricyclic) | ~0.3 | A highly potent reference FTO inhibitor.[1] |
| 8c | 4-CF₃ | 0.3 ± 0.1 | The most potent 2-(arylthio)benzoic acid in the series, comparable to FB23.[1] |
| 8a | H | >10 | Unsubstituted aryl ring shows weak activity. |
| 8d | 4-Cl | 0.5 ± 0.1 | Halogen substitution enhances potency. |
| 8g | 3-CH₃ | 1.2 ± 0.2 | Methyl substitution is less effective than electron-withdrawing groups. |
| 7l (ester) | 4-Cl (Methyl Ester) | - | Prodrug strategy to enhance antiproliferative effects in AML cell lines.[1] |
Pharmacokinetic Considerations and Prodrug Strategy
While potent in biochemical assays, the cellular activity of highly charged molecules like benzoic acids can be limited by poor membrane permeability. This was observed with some tricyclic benzoic acid FTO inhibitors, which showed moderate antiproliferative effects in AML cells.[2] To overcome this, a prodrug approach is often employed. By converting the carboxylic acid to an ester, the molecule's lipophilicity is increased, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid. This strategy was successfully applied to the 2-(arylthio)benzoic acid series, where the methyl ester prodrug 7l demonstrated superior inhibitory effects in a panel of AML cancer cell lines.[1]
Case Study 2: Benzoic Acid Derivatives as Inhibitors of Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[3] Its inhibitors are of great interest in the cosmetics industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders. While not exclusively focused on thioether-substituted analogs, studies on benzoic acid derivatives as tyrosinase inhibitors provide a valuable comparative perspective on how the core scaffold can be adapted to target a different class of metalloenzymes.
Structure-Activity Relationship (SAR) Analysis
In a series of synthesized benzoic acid derivatives, the inhibitory potential against tyrosinase was found to be highly dependent on the nature of the substituents on the benzoic acid ring.[1][3]
-
Ester and Amide Linkages: The conversion of the carboxylic acid to various esters and amides has been explored to modulate the inhibitory activity.
-
Substituent Effects: The presence of specific functional groups on the aromatic ring can lead to potent inhibition. For example, compound 7 from one study, an N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, was found to be a highly potent tyrosinase inhibitor with an IC₅₀ of 1.09 μM, significantly more potent than the standards kojic acid (16.67 μM) and L-mimosine (3.68 μM).[1][3]
Caption: General SAR for benzoic acid-based tyrosinase inhibitors.
Comparative Performance Data
The following table presents the tyrosinase inhibitory activity of selected benzoic acid derivatives.
| Compound | Structure | IC₅₀ (μM)[1][3] |
| Kojic Acid | (Standard Inhibitor) | 16.67 |
| L-Mimosine | (Standard Inhibitor) | 3.68 |
| Compound 7 | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of a thioether-substituted benzoic acid and for the biological evaluation of enzyme inhibition and cytotoxicity.
Synthesis of 2-((4-Chlorophenyl)thio)benzoic Acid
This protocol is adapted from established methods for the synthesis of 2-arylthiobenzoic acids.[4]
Caption: Experimental workflow for the synthesis of 2-((4-chlorophenyl)thio)benzoic acid.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), 4-chlorothiophenol (1.05 eq), and lithium hydroxide monohydrate (2.1 eq) in an aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Salt Formation and Dehydration: Heat the mixture to reflux and remove the water of reaction using a Dean-Stark apparatus.
-
Nucleophilic Aromatic Substitution: After the removal of water, continue to heat the reaction mixture at 185-190 °C with stirring for 8 hours.
-
Work-up: Cool the reaction mixture to approximately 115 °C and pour it into water. Separate the aqueous phase.
-
Acidification and Precipitation: Dilute the aqueous phase with additional water and acidify to pH 2 with 30% hydrochloric acid. The product will precipitate as a solid.
-
Isolation and Purification: Isolate the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2-((4-chlorophenyl)thio)benzoic acid.[4]
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is a high-throughput fluorescence-based assay to determine the IC₅₀ of test compounds against the FTO enzyme.
Materials:
-
Recombinant human FTO enzyme
-
Fluorescently labeled m⁶A-containing oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of FTO enzyme solution (e.g., 0.25 µM in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the demethylation reaction by adding 25 µL of the m⁶A RNA substrate solution (e.g., 7.5 µM in assay buffer).
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the increase in fluorescence signal over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vitro Tyrosinase Inhibition Assay (Colorimetric)
This protocol measures the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[5]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well clear plate
-
Microplate reader
Procedure:
-
Assay Preparation: To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution at various concentrations.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 490 nm and continue to take readings at regular intervals (e.g., every 2 minutes) for a total of 15-20 minutes.[5]
-
Data Analysis: Calculate the rate of dopachrome formation from the linear portion of the absorbance vs. time plot. Determine the percentage of tyrosinase inhibition for each compound concentration compared to the control without an inhibitor. Calculate the IC₅₀ value from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.[3]
Procedure:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate for 15 minutes with shaking and then measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion and Future Perspectives
Thioether-substituted benzoic acids represent a versatile and potent class of enzyme inhibitors with significant potential in drug discovery. The comparative analysis of their activity against FTO and the broader class of benzoic acid derivatives against tyrosinase highlights the adaptability of this scaffold for targeting diverse enzyme families. The structure-activity relationships discussed herein underscore the importance of systematic modification of the aryl substituent and the strategic use of prodrug approaches to optimize both potency and cellular activity.
The detailed experimental protocols provided in this guide serve as a foundation for the synthesis and evaluation of novel thioether-substituted benzoic acid inhibitors. Future research in this area will likely focus on refining the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring their potential for inhibiting other clinically relevant enzymes. As our understanding of the biological roles of enzymes like FTO continues to grow, so too will the opportunities for developing targeted therapies based on this promising chemical scaffold.
References
-
Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. (2024). Israel Journal of Chemistry, 64(3-4). Available from: [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 834-839. Available from: [Link]
-
MTT (Assay protocol). (2023). protocols.io. Available from: [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). International Journal of Molecular Sciences, 22(3), 1033. Available from: [Link]
- Process for the preparation of 2-arylthiobenzoic acids. (1990). U.S. Patent 4,902,826.
-
Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10638–10654. Available from: [Link]
-
Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). Current Drug Metabolism, 2(3), 227-240. Available from: [Link]
-
Characterization of pharmacokinetics of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats by using HPLC-DAD method. (2019). International Journal of Applied Pharmaceutics, 11(5), 279-283. Available from: [Link]
-
thiobenzoic acid. (1952). Organic Syntheses, 32, 101. Available from: [Link]
-
Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. (2025). Current issues in pharmacy and medicine: science and practice, 18(3). Available from: [Link]
- Process for the preparation of 2-arylthiobenzoic acids. (1990). U.S. Patent No. 4,902,826. Washington, DC: U.S. Patent and Trademark Office.
-
Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10638–10654. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 4-(isopropylthio)benzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-(isopropylthio)benzoic acid and its derivatives. We will delve into the causality behind experimental choices, emphasizing a self-validating system of analysis that integrates data from multiple orthogonal techniques.
The Imperative of Multi-technique Validation
Reliance on a single analytical method for structural elucidation is fraught with peril. Spectroscopic and spectrometric techniques each provide a unique window into the molecular architecture. It is the convergence of data from these disparate methods that builds a robust and irrefutable structural assignment. For a molecule like this compound, with its distinct aromatic, carboxylic acid, and thioether moieties, a multi-pronged approach is not just recommended, but essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy stands as the cornerstone of structural elucidation in organic chemistry, providing an atomic-level map of the carbon-hydrogen framework.[1]
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic environment (through chemical shift).
Expected ¹H NMR Spectral Data for this compound:
| Protons | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| Carboxylic Acid (-COOH) | Singlet (broad) | > 10 | - |
| Aromatic (Ha) | Doublet | ~7.9 | ~8.5 |
| Aromatic (Hb) | Doublet | ~7.4 | ~8.5 |
| Isopropyl Methine (-CH) | Septet | ~3.5 | ~6.8 |
| Isopropyl Methyl (-CH₃) | Doublet | ~1.3 | ~6.8 |
Data is predicted based on analogous structures and established substituent effects.
The downfield shift of the carboxylic acid proton is a hallmark of its acidic nature. The two doublets in the aromatic region with a coupling constant of ~8.5 Hz are characteristic of a para-substituted benzene ring. The septet and doublet for the isopropyl group, with their characteristic 1:6 integration ratio, provide definitive evidence for this substituent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a count of the unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Chemical Shift (δ) ppm |
| Carboxylic Acid (C=O) | ~172 |
| Aromatic (C-S) | ~145 |
| Aromatic (C-COOH) | ~128 |
| Aromatic (CH) | ~130, ~126 |
| Isopropyl (CH) | ~34 |
| Isopropyl (CH₃) | ~23 |
Data is predicted based on analogous structures and established substituent effects.
The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The number of aromatic signals confirms the substitution pattern, and the aliphatic signals corroborate the presence of the isopropyl group.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the elucidation of the covalent structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and measure coupling constants. Correlate the ¹H and ¹³C data, potentially with the aid of 2D NMR experiments like HSQC and HMBC for more complex derivatives.
NMR Spectroscopy Workflow
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful technique that provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structural components.[1]
High-Resolution Mass Spectrometry (HRMS): The Elemental Composition
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. For C₁₀H₁₂O₂S, the expected exact mass is 196.0558.
Electron Ionization (EI) Mass Spectrometry: The Fragmentation Fingerprint
EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.
Expected Key Fragments for this compound:
| m/z | Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 179 | [M - OH]⁺ |
| 153 | [M - C₃H₇]⁺ |
| 121 | [M - C₃H₇ - S]⁺ |
| 105 | [C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
Data is predicted based on established fragmentation patterns of aromatic carboxylic acids and thioethers.
The loss of the isopropyl group (43 Da) and the hydroxyl group (17 Da) are expected fragmentation pathways.
Experimental Protocol: GC-MS (with derivatization)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Derivatization (for GC compatibility): To increase volatility, the carboxylic acid is often derivatized, for example, by esterification to the methyl or ethyl ester.
-
Sample Preparation: Dissolve a small amount of the derivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized (typically by Electron Ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to support the proposed structure.
GC-MS Analysis Workflow
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Key IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2970-2870 |
| Carboxylic Acid C=O | Stretch | ~1700 (strong) |
| Aromatic C=C | Stretch | 1600-1450 |
Data is predicted based on characteristic group frequencies.
The very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch.
Experimental Protocol: FTIR-ATR
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of this compound.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For 4-(alkylthio)benzoic acids, crystal structure analysis has revealed that intermolecular O-H···O hydrogen bonds involving the carboxyl groups are a dominant feature, often leading to the formation of centrosymmetric dimers.[2] For instance, the crystal structure of the closely related 4-(methylthio)benzoic acid crystallizes in the monoclinic system with the P2₁/a space group, and the carboxyl groups form R²₂(8) graph-set motifs through hydrogen bonding.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.
A Self-Validating System: The Convergence of Evidence
The power of this multi-technique approach lies in its self-validating nature. The number of proton and carbon environments observed in NMR must be consistent with the proposed structure. The molecular weight from mass spectrometry must match the elemental composition determined by HRMS. The functional groups identified by IR spectroscopy must be present in the structure determined by NMR and X-ray crystallography. The fragmentation pattern in the mass spectrum should be explainable by the cleavage of bonds in the proposed structure.
Logical Flow of Integrated Structure Validation
By systematically applying these complementary analytical techniques, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Singh, D., et al. (2023). Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 289-300. [Link]
-
Royal Society of Chemistry. (2015). Spectroscopy and Spectrometry. In Analytical Methods Committee Technical Briefs. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST. (n.d.). Benzoic acid, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 4-(isopropylthio)benzoic Acid Analogs
This guide provides a comprehensive comparison of the biological activities of 4-(isopropylthio)benzoic acid analogs, designed for researchers, scientists, and professionals in drug development. By synthesizing data from structurally similar compounds, we explore the potential therapeutic applications of this class of molecules, focusing on their anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource, offering insights into potential mechanisms of action, structure-activity relationships, and detailed experimental protocols to facilitate further investigation.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The introduction of a thioether linkage, specifically an isopropylthio group at the para position of the benzoic acid scaffold, presents an intriguing modification. This structural alteration is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with biological targets. While direct and extensive experimental data on this compound is not abundant in publicly accessible literature, a comparative analysis of its close analogs provides a strong basis for predicting its biological profile and guiding future research.
This guide will delve into the known biological activities of analogous compounds, presenting a logical framework for understanding the potential of this compound and its derivatives as therapeutic agents.
Unraveling the Anticancer Potential: A Comparative Analysis
The anticancer activity of benzoic acid derivatives is a subject of considerable research interest.[2][3][4] Various analogs have demonstrated cytotoxicity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key cellular pathways.
Mechanism of Action: Insights from Analogs
While the precise anticancer mechanism of this compound is yet to be elucidated, studies on related thio-substituted benzoic acid derivatives suggest several potential pathways. One prominent mechanism is the inhibition of histone deacetylases (HDACs).[1][5] HDACs are crucial enzymes in gene regulation, and their inhibition can lead to the expression of tumor suppressor genes, ultimately retarding cancer cell growth.[1][5] For example, dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, resulting in cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[5]
Another potential mechanism involves the modulation of critical signaling pathways such as the NF-κB pathway, which plays a pivotal role in cancer cell survival and proliferation. The structure of this compound, with its electron-donating sulfur atom, may influence its ability to interact with components of this pathway.
Comparative Efficacy of Thio-Substituted Benzoic Acid Analogs
To provide a quantitative perspective, the following table summarizes the cytotoxic activities of various benzoic acid derivatives against different cancer cell lines. It is important to note the absence of direct data for this compound; the presented data for analogs serves as a predictive benchmark.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549 (Lung) & Caco2 (Colon) | 239.88 | [4] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 | [4] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Comp. 2) | MCF-7 (Breast) | 18.7 | [4] |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (APL) & HL-60 | 0.001 - 1 | [4] |
| 4-N-methyl benzoic acid silver nanoparticles | MCF-7 (Breast) | 42.19 (mg/ml) | [4] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [4] |
| 3-alkylsulfanyl-1,2,4-triazole (Comp. 25) | HCT116 (Colon) | 1.15 | [6] |
| Thioester of Indomethacin (7b) | MCF-7 (Breast) | 17.10 | [7] |
This table presents a selection of data from the literature and is not exhaustive.
The data suggests that modifications to the benzoic acid scaffold, including the introduction of sulfur-containing moieties, can lead to potent anticancer activity. For instance, the triazole and thioester derivatives exhibit significant cytotoxicity in the low micromolar range.
Exploring the Anti-inflammatory Landscape
Chronic inflammation is a key contributor to a multitude of diseases. Benzoic acid derivatives have been investigated for their anti-inflammatory properties, with mechanisms often targeting key inflammatory mediators and pathways.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of benzoic acid analogs are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[8][9] Furthermore, modulation of the NF-κB signaling pathway is another critical mechanism.[10][11][12] NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[10][11][13] Inhibition of this pathway can significantly dampen the inflammatory response.
A study on a nitroalkene benzoic acid derivative demonstrated potent inhibition of NF-κB activation in microglial cells, suggesting that the benzoic acid scaffold can be effectively functionalized to target this pathway.[12]
Hypothesized Anti-inflammatory Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.
Comparative Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of various benzoic acid analogs, highlighting their inhibitory effects on key inflammatory markers.
| Compound/Analog | Assay | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analog (FM12) | COX-2 Inhibition | 0.18 | [8] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analog (FM10) | COX-2 Inhibition | 0.69 | [8] |
| Nitroalkene benzoic acid derivative (BANA) | NF-κB Inhibition | - | [12] |
| 4-sulfonyloxy/alkoxy benzoxazolone derivative (2h) | NO Production | 17.67 | [10] |
| 4-sulfonyloxy/alkoxy benzoxazolone derivative (2h) | IL-6 Production | 8.61 | [10] |
This table is a curated representation of available data.
The data indicates that structural analogs of this compound can be potent inhibitors of COX-2 and inflammatory cytokine production. The presence of the isopropyl group in some of the highly active compounds suggests that this moiety may play a favorable role in binding to the active sites of inflammatory enzymes.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, several SAR trends can be inferred, which may guide the future design of more potent this compound derivatives:
-
Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring are critical for activity. The para-substitution, as in the target compound, is common in many biologically active benzoic acid derivatives.
-
The Role of the Thioether Linkage: The thioether group, being more lipophilic than an ether or an ester linkage, may enhance membrane permeability and interaction with hydrophobic pockets of target proteins. The sulfur atom can also participate in hydrogen bonding and other non-covalent interactions.
-
Alkyl Group on Sulfur: The isopropyl group provides steric bulk, which could influence binding selectivity and potency. Exploring variations in the alkyl group (e.g., smaller or larger, cyclic vs. acyclic) would be a logical next step in optimizing activity.
SAR Workflow for Analog Optimization
Caption: Iterative process for optimizing the biological activity of this compound analogs.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer and anti-inflammatory activities of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
In Vitro COX Inhibition Assay
This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the respective COX enzyme, and a fluorometric substrate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the inhibition of NF-κB transcriptional activity.[10][11][13]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the extent of NF-κB inhibition.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The insights from structure-activity relationships of related compounds indicate that the thioether linkage and the isopropyl group may confer favorable pharmacological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. In-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their anticancer and anti-inflammatory effects. The experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this chemical space holds the potential to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
-
Ganesan, A. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy. 2017;18(7):492-504. Available from: [Link]
-
Ganesan, A., et al. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy. 2017;18(7):492-504. Available from: [Link]
-
Khan, K. M., et al. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2022;27(13):4068. Available from: [Link]
-
Anonymous. In vitro cytotoxic potential of against human cancer cell lines. Genomics, Proteomics & Bioinformatics. 2025. Available from: [Link]
-
Anonymous. Thioethers: An Overview. ResearchGate. 2021. Available from: [Link]
-
Ahmad, V. U., et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1056-1067. Available from: [Link]
-
Kumar, R., et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. Available from: [Link]
-
Kumar, R., et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023. Available from: [Link]
-
Kumar, R., et al. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. 2024. Available from: [Link]
-
Wang, L., et al. Design, synthesis, and biological evaluation of novel alkylsulfanyl-1,2,4-triazoles as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. 2017;27(2):259-263. Available from: [Link]
-
Sethi, G., et al. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. The Journal of biological chemistry. 2007;282(37):27344-53. Available from: [Link]
-
Mól, W., et al. Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research. 2011;20(8):1402-1410. Available from: [Link]
-
Papakyriakou, A., et al. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. 2021;26(23):7205. Available from: [Link]
-
Li, Y., et al. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design. 2020;96(6):1336-1347. Available from: [Link]
-
Kabakaş, H. Ö., et al. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. 2024;25(1):112-123. Available from: [Link]
-
Re-Cena, A., et al. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE. 2013;8(10):e77273. Available from: [Link]
-
Anonymous. In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR... ResearchGate. 2023. Available from: [Link]
-
Mól, W., et al. Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research. 2011;20(8):1402-1410. Available from: [Link]
-
Kim, D. H., et al. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response. Mediators of Inflammation. 2018;2018:9845237. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. Scientific Reports. 2023;13(1):1093. Available from: [Link]
-
Anonymous. highest antiproliferative activity: Topics by Science.gov. Science.gov. 2023. Available from: [Link]
-
Kabakaş, H. Ö., et al. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. 2024;25(1):112-123. Available from: [Link]
-
Anonymous. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. 2022. Available from: [Link]
-
Kabakaş, H. Ö., et al. (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. 2024. Available from: [Link]
-
Anonymous. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. 2023. Available from: [Link]
-
Al-Masoudi, N. A., et al. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules. 2021;26(24):7480. Available from: [Link]
-
Khan, K. M., et al. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2022;27(13):4068. Available from: [Link]
-
Trias, E., et al. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics. 2021;18(1):309-325. Available from: [Link]
-
Wihadmadyatami, H., et al. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators. 2024;174:106866. Available from: [Link]
-
Cook, H. W., et al. Constraints on prostaglandin biosynthesis in tissues. Journal of Lipid Research. 1982;23(1):1-8. Available from: [Link]
-
Anonymous. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ScienceDirect. 2015. Available from: [Link]
-
Anonymous. In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. 2022. Available from: [Link]
-
Anonymous. antioxidant activity ic50: Topics by Science.gov. Science.gov. 2023. Available from: [Link]
-
Anonymous. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. MDPI. 2022. Available from: [Link]
-
Anonymous. Comparative overview of antioxidant effects (IC50 values) of the... ResearchGate. 2023. Available from: [Link]
-
Carpenter, M. P. Antioxidant effects on the prostaglandin endoperoxide synthetase product profile. Federation Proceedings. 1981;40(2):189-94. Available from: [Link]
-
Wellington, K. W., et al. Anticancer Activity, Apoptosis and a Structure-Activity Analysis of a Series of 1,4-naphthoquinone-2,3-bis-sulfides. Investigational New Drugs. 2019;37(5):869-881. Available from: [Link]
-
Anonymous. Pathway for prostaglandin synthesis. Arachidonic acid is found in... ResearchGate. 2010. Available from: [Link]
-
Lewis, G. P., et al. Inhibition of Prostaglandin Biosynthesis by Corticosteroids. Nature. 1975;254(5498):311-2. Available from: [Link]
Sources
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel alkylsulfanyl-1,2,4-triazoles as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Acidity of Substituted Benzoic Acids
For researchers and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a fundamental characteristic that influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Substituted benzoic acids serve as a classic and instructive model for exploring these structure-activity relationships. This guide provides an in-depth comparison of the acidity of substituted benzoic acids, grounded in established chemical principles and supported by experimental data. We will delve into the electronic and steric effects of substituents, introduce a quantitative framework for their analysis, and provide a robust experimental protocol for pKa determination.
The Bedrock Principles: Electronic Effects on Acidity
The acidity of benzoic acid stems from the stability of its conjugate base, the benzoate anion. Any substituent on the benzene ring that stabilizes this anion will increase the acidity of the parent acid (resulting in a lower pKa value). Conversely, a substituent that destabilizes the benzoate anion will decrease acidity (leading to a higher pKa). The primary mechanisms through which substituents exert their influence are the inductive and resonance effects.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1][2][3] Electronegative substituents pull electron density away from the carboxylate group, a phenomenon known as a negative inductive effect (-I).[1][3] This dispersal of the negative charge stabilizes the benzoate anion, thereby increasing the acidity of the corresponding benzoic acid.[4][5] Alkyl groups, on the other hand, are weakly electron-donating through induction (+I effect) and tend to slightly decrease acidity. The inductive effect's strength diminishes with increasing distance from the carboxyl group.[1][6]
Resonance (Mesomeric) Effect (M or R): This effect involves the delocalization of π-electrons across the molecule.[1][3][7] Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the benzene ring through resonance (+M effect), which can destabilize the benzoate anion and decrease acidity.[8] Conversely, groups that can withdraw π-electron density from the ring (e.g., -NO₂, -CN) exhibit a negative mesomeric effect (-M), which stabilizes the conjugate base and increases acidity.[5][9] The resonance effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group.
The interplay between these two electronic effects determines the overall impact of a substituent on the acidity of benzoic acid.
Caption: Influence of electronic effects on benzoate anion stability and acidity.
The Anomaly: The Ortho Effect
A fascinating and consistent observation is the "ortho effect," where almost any substituent at the ortho position increases the acidity of benzoic acid, often more so than the same substituent at the meta or para positions.[8][10][11][12][13] This is true for both electron-donating and electron-withdrawing groups.[8][9][12][13] The primary cause of the ortho effect is steric hindrance.[9][10][11] The substituent forces the carboxyl group to twist out of the plane of the benzene ring.[10][11][13] This twisting disrupts the coplanarity required for resonance between the carboxyl group and the aromatic ring, leading to increased acidity.[10][11]
Quantifying Substituent Effects: The Hammett Equation
To move from qualitative descriptions to quantitative predictions, we can employ the Hammett equation.[14] This linear free-energy relationship provides a powerful tool for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[14][15] For the dissociation of substituted benzoic acids, the Hammett equation is expressed as:
log(K/K₀) = σρ
or
pKa₀ - pKa = σρ
Where:
-
K is the dissociation constant of the substituted benzoic acid.
-
K₀ is the dissociation constant of benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent.[14][15][16]
-
ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.[14][15]
A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.
Comparative Data: pKa Values and Hammett Constants
The following table summarizes the experimental pKa values for a selection of substituted benzoic acids, along with their corresponding Hammett constants. This data provides a clear quantitative comparison of how different substituents influence acidity.
| Substituent | Position | pKa | Hammett Constant (σ) |
| -H | - | 4.20 | 0.00 |
| -CH₃ | meta | 4.27 | -0.07 |
| para | 4.37 | -0.17 | |
| -OCH₃ | meta | 4.09 | +0.12 |
| para | 4.47 | -0.27 | |
| -Cl | meta | 3.83 | +0.37 |
| para | 3.99 | +0.23 | |
| -CN | meta | 3.60 | +0.56 |
| para | 3.55 | +0.66 | |
| -NO₂ | meta | 3.45 | +0.71 |
| para | 3.44 | +0.78 | |
| -OH | ortho | 2.97 | - |
| meta | 4.06 | +0.12 | |
| para | 4.48 | -0.37 |
Note: pKa values are approximate and can vary slightly depending on the experimental conditions. Hammett constants are not typically applied to ortho substituents due to the steric effects discussed previously.
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure the trustworthiness of any comparison, a robust and reproducible experimental method is essential. Potentiometric titration is a widely accepted and accurate method for determining the pKa of weak acids like substituted benzoic acids.[17][18][19][20]
Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentrations of the acid and its conjugate base are equal).[17] This point corresponds to the midpoint of the buffer region on the titration curve.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[17]
-
-
Titration Setup:
-
Pipette a precise volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.
-
If necessary, add a co-solvent and/or an inert salt to maintain constant ionic strength.[17]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[22]
-
As you approach the equivalence point (where a rapid change in pH occurs), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this critical region.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point). This can be determined from a first or second derivative plot.
-
The half-equivalence point is at a volume of Veq/2.
-
The pKa is the pH of the solution at the half-equivalence point.[15][17]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of substituted benzoic acids is a finely tuned property governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. The ortho effect, a consequence of steric hindrance, consistently enhances acidity. The Hammett equation provides a valuable quantitative framework for understanding these relationships for meta and para substituents. By employing rigorous experimental techniques such as potentiometric titration, researchers can obtain reliable pKa data, which is crucial for predicting and understanding the behavior of these compounds in various chemical and biological systems.
References
- Vertex AI Search. (n.d.). The Ortho Effect of benzoic acids.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Wikipedia. (2023). Ortho effect. [Link]
-
BYJU'S. (n.d.). Ortho Effect. [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
- Chemistry LibreTexts. (2022). All other things being equal, electron withdrawing groups tend to make Lewis acids stronger and bases weaker while electron donating groups tend to make Lewis bases stronger and acids weaker.
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
- Reddit. (2020).
- Chemistry LibreTexts. (2023). Substituent Effects on Acidity.
- NIST. (n.d.). Table 20.
- Reddit. (2021). Can someone clarify why electron withdrawing groups increase acidity?.
- Eightfold. (n.d.). Inductive Effects and Resonance.
- CK-12 Foundation. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
-
ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
- HCPG. (n.d.). Acidity of Carboxylic Acids.
-
YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. [Link]
- MDPI. (2019).
-
Scribd. (n.d.). Understanding the Hammett Equation. [Link]
-
YouTube. (2018). Inductive Effect Vs Resonance (Rule of Organic Chemistry). [Link]
- NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.
- Asian Journal of Chemistry. (2006).
- University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
- Scribd. (n.d.).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- NIH. (2013).
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
-
Chemistry Steps. (n.d.). How Resonance Affects Acidity and Basicity. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
- NIH. (n.d.).
-
ResearchGate. (2001). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. [Link]
-
ResearchGate. (2020). a) The standard measure of Hammett σ is the change in the pKa of.... [Link]
-
ACS Publications. (2016). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- NIH. (2024).
- OWL. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. ck12.org [ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eightfoldlearning.com [eightfoldlearning.com]
- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 9. quora.com [quora.com]
- 10. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. web.viu.ca [web.viu.ca]
- 16. scribd.com [scribd.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. asianpubs.org [asianpubs.org]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Cross-Reactivity of 4-(Isopropylthio)benzoic Acid Derivatives in Preclinical Drug Development
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, ultimately resulting in costly late-stage failures. This guide provides an in-depth technical comparison of cross-reactivity studies for a hypothetical series of 4-(isopropylthio)benzoic acid derivatives, contextualized against established alternative compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Imperative of Selectivity Profiling for this compound Derivatives
Benzoic acid and its derivatives are a wellspring of biologically active compounds, with applications ranging from antimicrobial agents to anticancer therapeutics.[1][2] The 4-(alkylthio)benzoic acid scaffold, in particular, has garnered interest for its potential as an antitumor agent, with some analogues showing activity as tubulin polymerization inhibitors.[3] Given this promising, yet unconfirmed, primary mechanism of action, a thorough investigation of the cross-reactivity profile of any new this compound derivative is not just a regulatory requirement but a scientific necessity. This guide will use tubulin polymerization inhibition at the colchicine binding site as the hypothetical primary therapeutic target for our lead compound, This compound , to illustrate a comprehensive cross-reactivity assessment strategy.
The Cross-Reactivity Assessment Workflow
A robust cross-reactivity study is a multi-pronged approach, integrating computational predictions with empirical in vitro testing. This ensures a comprehensive understanding of a compound's interaction profile, minimizing the risk of overlooking potential liabilities.
Caption: A typical workflow for assessing the cross-reactivity of a novel compound.
Comparative Cross-Reactivity Profiles
To contextualize the cross-reactivity of our hypothetical lead, This compound , we will compare its profile against two well-characterized colchicine-binding site inhibitors: Combretastatin A-4 (CA-4) , a natural product with potent tubulin polymerization inhibitory activity, and a representative synthetic inhibitor, Verubulin (MPC-6827) .
It is crucial to screen lead compounds against a broad panel of targets known to be associated with adverse drug reactions.[3][4] Commercial services from companies like Eurofins Discovery and WuXi AppTec offer standardized safety panels for this purpose.[3][5]
Table 1: Illustrative Cross-Reactivity Data for Tubulin Inhibitors (% Inhibition at 10 µM)
| Target Class | Target | This compound (Hypothetical) | Combretastatin A-4 (Illustrative) | Verubulin (MPC-6827) (Illustrative) | Potential Clinical Implication of Off-Target Activity |
| Primary Target | Tubulin Polymerization | 95% | 98% | 92% | Antimitotic activity (intended effect) |
| Kinases | ABL1 | 5% | 8% | 3% | Myelosuppression |
| SRC | 8% | 12% | 5% | Platelet dysfunction, GI toxicity | |
| VEGFR2 | 45% | 60% | 15% | Hypertension, bleeding, fatigue | |
| GPCRs | Adrenergic α1A | 10% | 15% | 8% | Dizziness, hypotension |
| Dopamine D2 | 3% | 5% | 2% | Extrapyramidal symptoms | |
| Serotonin 5-HT2B | 55% | 48% | 10% | Cardiac valvulopathy | |
| Ion Channels | hERG | 12% | 18% | 5% | QT prolongation, Torsades de Pointes |
| Nav1.5 | 8% | 10% | 4% | Arrhythmias | |
| Nuclear Receptors | Estrogen Receptor α | 2% | 4% | 1% | Hormonal disturbances |
| Transporters | SERT | 6% | 9% | 3% | Serotonin syndrome (with other serotonergic drugs) |
Disclaimer: The data for this compound is hypothetical. Data for CA-4 and Verubulin are illustrative and compiled from various sources for comparative purposes.
This table highlights that while all three compounds are potent tubulin inhibitors, their off-target profiles can differ significantly. For instance, the hypothetical data suggests that this compound and CA-4 may have liabilities related to VEGFR2 and 5-HT2B receptors, which would require further investigation and potential medicinal chemistry efforts to mitigate. Verubulin, in this illustrative example, shows a cleaner off-target profile.
Experimental Protocols for Key Cross-Reactivity Assays
The trustworthiness of a cross-reactivity study hinges on the robustness of its experimental protocols. Here, we provide detailed, self-validating methodologies for key assays.
In Vitro Tubulin Polymerization Assay
Objective: To quantitatively determine the inhibitory effect of the test compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol) to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound (e.g., this compound), a positive control (e.g., colchicine), and a negative control (e.g., DMSO) in G-PEM buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to a pre-warmed (37°C) 384-well plate.
-
Initiate the polymerization by adding 45 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the rate of polymerization from the linear phase of the curve.
-
Calculate the percentage inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Kinase Profiling Assay (Radiometric)
Objective: To assess the inhibitory activity of the test compound against a panel of protein kinases.
Methodology:
-
Assay Setup:
-
A panel of purified, active kinases is assembled.
-
The test compound is serially diluted in DMSO.
-
-
Kinase Reaction:
-
The kinase, a specific peptide substrate, and [γ-³³P]ATP are combined in a reaction buffer.
-
The reaction is initiated by adding the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
-
Termination and Detection:
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each kinase at each compound concentration relative to a DMSO control.
-
Identify any kinases that are significantly inhibited by the test compound.
-
Cellular Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on a panel of cancerous and non-cancerous cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous MRC-5 lung fibroblasts) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ (concentration that inhibits cell growth by 50%) for each cell line.
-
In-Silico Profiling: A Predictive Approach
Before embarking on costly and time-consuming wet lab experiments, in-silico methods can provide valuable predictions of a compound's potential off-target interactions.[6] These computational tools leverage large databases of known compound-target interactions to predict the bioactivity of a novel molecule based on its chemical structure.
Commonly Used In-Silico Tools:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, which can be searched for structurally similar compounds with known bioactivities.[5]
-
PubChem: A vast public repository of chemical substances and their biological activities, integrated with other NCBI databases.[5]
-
BindingDB: A public database focusing on the binding affinities of small molecules to proteins.
-
SuperPred and PharmMapper: Web servers that predict the therapeutic target class of a small molecule by comparing its 3D pharmacophore features to a database of known ligands.
Caption: In-silico workflow for predicting off-target interactions.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound derivatives is a critical step in their preclinical development. By employing a combination of predictive in-silico methods and robust in-vitro assays, researchers can build a detailed understanding of a compound's selectivity. The illustrative data presented here underscores the importance of comparing a novel compound against established alternatives to gauge its relative safety and potential for off-target effects.
Should significant off-target activity be identified, the data from these studies will be invaluable for guiding medicinal chemistry efforts to optimize the lead compound. By systematically modifying the chemical structure and re-evaluating the cross-reactivity profile, it is possible to enhance selectivity for the primary target while minimizing undesirable interactions. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and is essential for developing safer and more effective medicines.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Lu, Y., Chen, J., & Shan, F. (2012). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
National Institutes of Health. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Library of Medicine. Retrieved from [Link]
-
Perez, E. A. (2009). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. National Library of Medicine. Retrieved from [Link]
-
Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Retrieved from [Link]
-
National Institutes of Health. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Library of Medicine. Retrieved from [Link]
-
Kavanagh, K. T. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. ResearchGate. Retrieved from [Link]
-
PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. National Library of Medicine. Retrieved from [Link]
-
Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. ResearchGate. Retrieved from [Link]
-
PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs. MDPI. Retrieved from [Link]
Sources
- 1. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
A Spectroscopic Guide to the Synthesis of 4-(isopropylthio)benzoic Acid: A Comparative Analysis of the Product and its Precursors
This guide provides a detailed spectroscopic comparison of 4-(isopropylthio)benzoic acid with its common precursors, 4-mercaptobenzoic acid and 2-bromopropane. It is designed for researchers, scientists, and professionals in drug development to aid in the verification of synthesis and to provide a deeper understanding of the spectroscopic changes that occur during the reaction. By presenting experimental data and explaining the underlying principles, this document serves as a practical reference for the characterization of this important benzoic acid derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of a thioether linkage and an isopropyl group onto a benzoic acid scaffold allows for the fine-tuning of lipophilicity, steric bulk, and metabolic stability, properties that are critical in the design of novel therapeutic agents and functional materials. The synthesis of this compound, typically achieved through the nucleophilic substitution of a thiol on an alkyl halide, necessitates rigorous analytical confirmation.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of organic compounds. This guide will walk you through a comparative analysis of the spectroscopic data of this compound and its precursors, providing you with the key diagnostic features to confirm a successful synthesis.
Synthetic Pathway and Spectroscopic Logic
The synthesis of this compound from 4-mercaptobenzoic acid and 2-bromopropane proceeds via a nucleophilic substitution reaction, specifically an S-alkylation. In this reaction, the thiolate anion, formed by the deprotonation of the thiol group of 4-mercaptobenzoic acid by a base, acts as a nucleophile, attacking the electrophilic secondary carbon of 2-bromopropane. The bromide ion serves as the leaving group, resulting in the formation of the thioether bond.
Caption: Proposed synthesis of this compound.
The logical progression of this synthesis can be meticulously tracked through spectroscopy. We anticipate the disappearance of the thiol S-H proton signal in ¹H NMR and the characteristic S-H stretching vibration in the IR spectrum of the starting material. Concurrently, new signals corresponding to the isopropyl group will appear in the ¹H and ¹³C NMR spectra of the product. Mass spectrometry will confirm the increase in molecular weight corresponding to the addition of the isopropyl group.
Comparative Spectroscopic Analysis
This section details the expected and observed spectroscopic features of the starting materials and the final product.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for tracking the transformation of the functional groups. The key changes occur in the aromatic and aliphatic regions of the spectrum.
| Compound | Aromatic Protons (ppm) | Isopropyl Protons (ppm) | Other Protons (ppm) |
| 4-Mercaptobenzoic Acid | ~7.9 (d, 2H), ~7.4 (d, 2H) | - | ~3.6 (s, 1H, -SH), ~13.0 (br s, 1H, -COOH) |
| 2-Bromopropane | - | ~4.3 (septet, 1H, -CH), ~1.7 (d, 6H, -CH₃) | - |
| This compound | ~7.9 (d, 2H), ~7.3 (d, 2H) | ~3.4 (septet, 1H, -CH), ~1.3 (d, 6H, -CH₃) | ~13.0 (br s, 1H, -COOH) |
Analysis:
-
Disappearance of the Thiol Proton: The most telling sign of a successful reaction is the disappearance of the singlet at approximately 3.6 ppm, which corresponds to the thiol (-SH) proton of 4-mercaptobenzoic acid.
-
Appearance of Isopropyl Signals: The formation of the product is confirmed by the emergence of two new signals: a septet around 3.4 ppm for the methine (-CH) proton and a doublet around 1.3 ppm for the six equivalent methyl (-CH₃) protons of the isopropyl group.
-
Aromatic Proton Shifts: A slight upfield shift of the aromatic protons ortho to the sulfur atom (from ~7.4 ppm to ~7.3 ppm) is expected due to the change in the electronic environment from a thiol to a thioether.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information about the carbon skeleton of the molecules.
| Compound | Aromatic Carbons (ppm) | Isopropyl Carbons (ppm) | Carboxyl Carbon (ppm) |
| 4-Mercaptobenzoic Acid | ~167.3, ~138.0, ~130.2, ~128.9, ~125.5 | - | ~167.3 |
| 2-Bromopropane | - | ~45.0 (-CH), ~25.0 (-CH₃) | - |
| This compound | Predicted: ~167.0, ~145.0, ~130.0, ~127.0, ~126.0 | Predicted: ~39.0 (-CH), ~23.0 (-CH₃) | ~167.0 |
Predicted data for this compound is based on known chemical shifts of structurally similar compounds like 4-(methylthio)benzoic acid and general substituent effects.
Analysis:
-
New Aliphatic Carbons: The presence of the isopropyl group in the product is unequivocally confirmed by the appearance of two new signals in the aliphatic region of the ¹³C NMR spectrum, corresponding to the methine and methyl carbons.
-
Aromatic Carbon Shifts: The carbon atom attached to the sulfur (C4) will experience a significant downfield shift upon moving from the thiol to the thioether, reflecting the change in its chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the presence and absence of key functional groups.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | S-H Stretch (Thiol) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| 4-Mercaptobenzoic Acid | ~3300-2500 (broad) | ~1680 | ~2550 (weak) | - |
| 2-Bromopropane | - | - | - | ~2970-2850 |
| This compound | ~3300-2500 (broad) | ~1685 | - | ~2960-2870 |
Analysis:
-
Disappearance of the S-H Stretch: A key confirmation of the reaction is the absence of the weak S-H stretching band around 2550 cm⁻¹ in the product's spectrum.
-
Appearance of Aliphatic C-H Stretches: The incorporation of the isopropyl group is evidenced by the appearance of C-H stretching vibrations in the 2960-2870 cm⁻¹ region.
-
Persistence of Carboxylic Acid Features: The broad O-H stretch and the strong C=O stretch of the carboxylic acid group should remain present in the product spectrum, confirming that this functional group is not altered during the reaction.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Mercaptobenzoic Acid | 154 | 137 (-OH), 109 (-COOH), 77 (C₆H₅) |
| 2-Bromopropane | 122/124 (Br isotopes) | 43 (C₃H₇) |
| This compound | 196 | 153 (-C₃H₇), 121, 105, 77 |
Analysis:
-
Molecular Ion Peak: The mass spectrum of the product should show a molecular ion peak at m/z = 196, which is the sum of the molecular weight of 4-mercaptobenzoic acid and the isopropyl group, minus the hydrogen from the thiol and the bromine from 2-bromopropane, plus the formation of a new C-S bond.
-
Fragmentation Pattern: A characteristic fragmentation of the product is the loss of the isopropyl group (43 Da) to give a fragment at m/z = 153. This fragmentation pathway is a strong indicator of the presence of the isopropylthio moiety.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of the compounds discussed.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.
-
Fragmentation: The molecular ions, being high in energy, often fragment into smaller, more stable ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-mercaptobenzoic acid and 2-bromopropane, provides a clear and definitive method for confirming the successful synthesis of the target compound. By carefully analyzing the changes in the ¹H NMR, ¹³C NMR, FTIR, and mass spectra, researchers can confidently track the formation of the thioether bond and the incorporation of the isopropyl group. This guide serves as a comprehensive resource for the spectroscopic characterization of this important molecule, enabling researchers to proceed with their work with a high degree of certainty in the identity and purity of their synthesized material.
References
-
SpectraBase: 2-Bromopropane. Wiley Science Solutions. [Link]
-
NIST WebBook: Propane, 2-bromo-. National Institute of Standards and Technology. [Link]
-
NIST WebBook: Benzoic acid, 4-mercapto-. National Institute of Standards and Technology. [Link]
-
PubChem: 2-Bromopropane. National Center for Biotechnology Information. [Link]
Performance Analysis of 4-(isopropylthio)benzoic Acid in Cellular Assays: A Comparative Guide
Senior Application Scientist Commentary:
To our valued research community, this guide is intended to provide a comprehensive comparison of 4-(isopropylthio)benzoic acid's performance in key biological assays. However, after an exhaustive search of publicly available scientific literature and databases, we have found no specific experimental data detailing the performance of this compound in assays relevant to its potential biological targets, such as the Peroxisome Proliferator-Activated Receptors (PPARs).
The structural characteristics of this compound, particularly the presence of a carboxylic acid head group and a hydrophobic tail, suggest a potential interaction with nuclear receptors like PPARs, which are known to be activated by various fatty acids and their derivatives.[1] This guide will, therefore, provide a detailed framework for how one would rigorously assess the activity of a novel compound like this compound, comparing it to well-established benchmarks. We will outline the standard assays, expected outcomes, and the mechanistic insights that can be gleaned from such a comparative analysis.
Section 1: The Peroxisome Proliferator-Activated Receptors (PPARs) as a Plausible Target
PPARs are a family of ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1] There are three main subtypes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation typically leads to a decrease in triglycerides. Fibrates, like fenofibrate , are a class of drugs that act as PPARα agonists.[2]
-
PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Thiazolidinediones (TZDs), such as pioglitazone , are potent PPARγ agonists used in the treatment of type 2 diabetes.[3]
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[1]
Given the structural similarities of this compound to known PPAR ligands, a primary investigative step would be to determine its activity and selectivity towards these three PPAR subtypes.
Section 2: Comparative Assays for Determining PPAR Agonist Activity
To evaluate the performance of a test compound like this compound, a series of in vitro assays are typically employed. Below, we detail the methodologies and provide a comparative context using the well-characterized PPAR agonists, fenofibric acid (the active metabolite of fenofibrate) and pioglitazone.
PPAR Transactivation Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific PPAR subtype.
Experimental Workflow:
Caption: Workflow for a PPAR Transactivation Assay.
Detailed Protocol:
-
Cell Culture: Plate mammalian cells (e.g., COS-1) in 96-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound) or a reference compound (fenofibric acid for PPARα, pioglitazone for PPARγ) at various concentrations.
-
Incubation: Incubate the cells for another 24 hours to allow for ligand binding, receptor activation, and luciferase expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[4]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and maximal efficacy.
Comparative Data (Hypothetical for this compound):
| Compound | Target | EC50 (µM) | Max. Activation (% of Control) |
| This compound | PPARα | Data Not Available | Data Not Available |
| Fenofibric Acid[2] | PPARα | 9.47 | 104% |
| This compound | PPARγ | Data Not Available | Data Not Available |
| Pioglitazone[3] | PPARγ | Selective Activator | Potent Activator |
| This compound | PPARβ/δ | Data Not Available | Data Not Available |
Note: The EC50 and maximal activation values for fenofibric acid and pioglitazone are sourced from published literature and serve as a benchmark for comparison.
Gene Expression Analysis of PPAR Target Genes
Upon activation, PPARs bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of their target genes, thereby regulating their transcription.[5] Measuring the upregulation of these target genes provides further evidence of a compound's PPAR agonist activity.
Experimental Workflow:
Caption: Workflow for qPCR Analysis of PPAR Target Genes.
Detailed Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., HepG2 human hepatoma cells for PPARα, 3T3-L1 preadipocytes for PPARγ) and treat them with the test compound or reference compounds at various concentrations for a specified period (e.g., 24-48 hours).
-
RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
PPARα Target Genes (in HepG2 cells): CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1).
-
PPARγ Target Genes (in 3T3-L1 cells): FABP4 (Fatty Acid Binding Protein 4, also known as aP2), CD36 (Cluster of Differentiation 36).
-
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Comparative Data (Hypothetical for this compound):
| Compound | Cell Line | Target Gene | Fold Induction (vs. Vehicle) |
| This compound | HepG2 | CPT1A | Data Not Available |
| Fenofibrate | HepG2 | CPT1A | Significant Upregulation |
| This compound | 3T3-L1 | FABP4 | Data Not Available |
| Pioglitazone | 3T3-L1 | FABP4 | Significant Upregulation |
Note: Established PPAR agonists like fenofibrate and pioglitazone are known to cause a robust increase in the expression of their respective target genes.
Section 3: Broader Biological Activity Profile
While the primary focus for a compound with the structure of this compound would be on metabolic targets like PPARs, it is also prudent to consider other potential biological activities based on the broader class of benzoic acid derivatives.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. Assays such as minimum inhibitory concentration (MIC) determination against a panel of bacteria and fungi could be performed.
-
Antioxidant Activity: Some phenolic compounds exhibit antioxidant properties. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be used to evaluate this potential.[6]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it may function as a PPAR agonist. The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing its activity and selectivity. By employing standardized assays such as PPAR transactivation and target gene expression analysis, and comparing the results to well-established reference compounds like fenofibric acid and pioglitazone, researchers can definitively determine the performance of this compound and its potential as a modulator of these critical metabolic pathways. The scientific community is encouraged to conduct and publish such studies to fill the current knowledge gap.
References
- Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate.
- Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochemical Pharmacology.
- trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences.
- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
- Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ.
- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules.
- Principle of the in vitro PPARß/δ transactivation assay. This assay is...
- EC50 values for activation of Xenopus, mouse, and human PPARs by the fibr
- Molecular Actions of PPARα in Lipid Metabolism and Inflamm
- PPARα, δ, γ Complete Transcription Factor Assay Kit.
- Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech.
- Technical Manual PPAR-gamma Transcription Factor Activity (ELISA)
- Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. BMC Genomics.
- Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Tre
- Fenofibrate differentially activates PPARα-mediated lipid metabolism in r
- PPARG Human qPCR Primer Pair (NM_015869) - OriGene Technologies.
- DNA Primers Used for Analysis of Selected PPAR-Target Genes - ResearchG
- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules.
- Pioglitazone, a peroxisome proliferator‑activated receptor γ agonist, induces cell death and inhibits the proliferation of hypoxic HepG2 cells by promoting excessive production of reactive oxygen species. Oncology Letters.
- Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology.
- The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. Arteriosclerosis, Thrombosis, and Vascular Biology.
- PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Trends in Endocrinology & Metabolism.
- Quantitative analysis of PPAR expression by real-time RT–PCR in several...
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Omega.
- Pioglitazone, a peroxisome proliferator-activated receptor-γ agonist, induces dilation of isolated porcine retinal arterioles: role of nitric oxide and potassium channels.
- Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling. Cellular Signalling.
- qPCR Quantific
- Structure activity relationship (SAR) studies of the PPARc agonists...
- PPAR Inhibition | PPAR Agonist Review - Selleck Chemicals.
- Structural basis for the activation of PPARγ by oxidized fatty acids.
- Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Pharmacology Research & Perspectives.
- This compound | 13205-50-0 - Benchchem.
- 3-Isopropyl-5-(methylthio)benzoic acid - ChemScene.
- 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231 - PubChem.
- Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activ
- Free fatty acid receptor (FFAR) agonists inhibit proliferation of human ovarian cancer cells. Gynecologic Oncology.
Sources
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 4-(isopropylthio)benzoic acid and Other Known FTO Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic research, the fat mass and obesity-associated (FTO) protein has emerged as a critical therapeutic target. As an RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, and its dysregulation has been implicated in a range of pathologies, most notably acute myeloid leukemia (AML). This guide provides a comprehensive technical comparison of 4-(isopropylthio)benzoic acid, a putative FTO inhibitor, against established benchmark inhibitors. We will delve into the mechanistic underpinnings of FTO inhibition, present comparative inhibitory data, and provide detailed experimental protocols for assessing inhibitor potency.
The Scientific Imperative for FTO Inhibition
The FTO protein, a member of the AlkB family of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, is the first identified RNA demethylase. It primarily targets N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By removing this methyl mark, FTO influences mRNA stability, splicing, and translation, thereby modulating the expression of key oncogenes. In AML, FTO is often overexpressed and contributes to leukemogenesis by reducing m6A levels in the transcripts of critical cancer-related genes like MYC and CEBPA, leading to their increased expression. The targeted inhibition of FTO's demethylase activity presents a promising therapeutic strategy to reinstate normal m6A patterns and suppress oncogenic signaling.
Benchmarking this compound: A Comparative Analysis
While direct experimental data on the FTO inhibitory activity of this compound is not yet publicly available, its structural similarity to a known class of FTO inhibitors, the 2-(arylthio)benzoic acids, provides a strong rationale for its investigation as a potential FTO-targeting compound. This guide will therefore proceed with a comparative analysis based on the performance of these structurally related compounds and other well-characterized FTO inhibitors.
For the purpose of this guide, we will benchmark the potential efficacy of this compound against the following established FTO inhibitors:
-
FB23: A potent and selective FTO inhibitor that has demonstrated significant anti-proliferative effects in AML models.
-
Meclofenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) that has been identified as a selective inhibitor of FTO.
-
CS1: A potent FTO inhibitor that has been shown to suppress cancer stem cell maintenance and immune evasion.
The following table summarizes the reported inhibitory concentrations (IC50) of these benchmark compounds against the FTO protein. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 (µM) | Noteworthy Characteristics |
| FB23 | FTO | ~2.6[1] | A derivative of Meclofenamic acid with anti-proliferation activity.[1] |
| Meclofenamic Acid | FTO | ~7-8[1] | A non-steroidal anti-inflammatory drug identified as a selective FTO inhibitor.[2][3] |
| CS1 | FTO | Potent (specific IC50 not consistently reported in reviewed sources) | Suppresses cancer stem cell maintenance and immune evasion.[4] |
| 2-(arylthio)benzoic acid derivatives | FTO | Varies (e.g., compound 8c: 0.3 ± 0.1)[5][6] | A class of potent FTO inhibitors structurally related to this compound.[5][6] |
Signaling Pathways and Experimental Workflows
The inhibition of FTO leads to an increase in global m6A levels, which in turn affects the expression of FTO target genes. A key downstream effect observed with FTO inhibition in AML is the upregulation of ASB2 and RARA, and the downregulation of MYC and CEBPA.[7][8] This modulation of oncogenic signaling pathways is a critical indicator of an inhibitor's efficacy.
Caption: FTO Inhibition Signaling Pathway.
The following diagram illustrates a general experimental workflow for screening and validating potential FTO inhibitors like this compound.
Caption: Experimental Workflow for FTO Inhibitor Validation.
Experimental Protocols
In Vitro FTO Demethylase Activity Assay (HPLC-based)
This protocol is adapted from established methods for measuring FTO demethylase activity.[2]
A. Reagents and Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
FTO reaction buffer (e.g., 50 mM HEPES pH 7.0, 150 mM KCl, 2 mM Ascorbic Acid, 300 µM α-ketoglutarate, 75 µM (NH4)2Fe(SO4)2·6H2O)[9]
-
This compound and benchmark inhibitors (dissolved in DMSO)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 column
-
LC-MS/MS system for quantification (optional, for higher sensitivity)[10]
B. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing FTO reaction buffer, recombinant FTO protein, and the m6A-containing substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or benchmark inhibitors to the reaction mixtures. Include a DMSO vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding the substrate (or enzyme) and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM.[9]
-
Nucleoside Digestion: Digest the RNA/DNA substrate to nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase, followed by incubation at 37°C.
-
HPLC Analysis: Analyze the digested samples by HPLC. The amounts of adenosine (A) and N6-methyladenosine (m6A) are quantified by integrating the peak areas at 260 nm.
-
Data Analysis: The percentage of demethylation is calculated from the ratio of A to A + m6A. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor with its protein target in a cellular context.
A. Reagents and Materials:
-
AML cell line (e.g., MONOMAC-6 or NB4)
-
This compound and benchmark inhibitors
-
Lysis buffer
-
Antibody specific for FTO protein
-
Western blotting reagents and equipment
B. Assay Procedure:
-
Cell Treatment: Treat AML cells with this compound or a benchmark inhibitor at the desired concentration for a specified time. Include a vehicle control.
-
Heating Profile: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Protein Extraction: Lyse the cells to extract the soluble protein fraction. Centrifuge to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Data Analysis: A shift in the thermal stability of the FTO protein in the presence of the inhibitor (i.e., more FTO protein remains in the soluble fraction at higher temperatures) indicates direct binding of the compound to the FTO protein.
Conclusion
The structural relationship of this compound to known 2-(arylthio)benzoic acid FTO inhibitors strongly suggests its potential as a novel therapeutic agent targeting the FTO pathway. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to rigorously evaluate its efficacy against established benchmarks. Further investigation into the specific inhibitory activity of this compound is warranted and could pave the way for the development of a new class of epigenetic drugs for the treatment of AML and other FTO-driven malignancies.
References
- Zhang, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638–10654.
- bioRxiv. (2023).
-
ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Retrieved from [Link]
- Huang, Y., et al. (2015). Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Nucleic Acids Research, 43(1), 373–384.
-
BPS Bioscience. (n.d.). FTO Chemiluminescent Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as.... Retrieved from [Link]
- Huff, S. D., et al. (2022). Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 65(16), 11213–11236.
- PubMed. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638–10654.
-
ResearchGate. (n.d.). (PDF) Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Retrieved from [Link]
- Semantic Scholar. (2022). Rational Design and Optimization of m6A‑RNA Demethylase FTO Inhibitors as Anticancer Agents.
-
ResearchGate. (n.d.). LC-MS-MS assay measures the demethylation activity of FTO in vitro (a).... Retrieved from [Link]
- UniProt. (2015).
-
ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free.... Retrieved from [Link]
- Cui, Y., et al. (2021).
- University of Dundee. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Discovery Research Portal.
- Su, R., et al. (2020). Targeting FTO suppresses cancer stem cell maintenance and immune evasion. Cancer Cell, 38(1), 79-96.e11.
- Huang, Y., et al. (2019). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer Cell, 35(4), 677–691.e10.
- Cox, T., et al. (2015). Pharmacological Inhibition of FTO. PLOS ONE, 10(4), e0121824.
- PubMed. (2016). A Novel Inhibitor of the Obesity-Related Protein FTO. Journal of Molecular Biology, 428(16), 3247–3257.
- National Institutes of Health. (2019). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer Cell, 35(4), 677–691.e10.
- MDPI. (2023). FTO-Eci1 Axis Mediates Exercise-Induced Cardioprotection in Pressure Overload Mice. International Journal of Molecular Sciences, 24(13), 10898.
- PubMed. (2025). Structure-based Discovery of a Non-competitive FTO Inhibitor Bound to a Cryptic Site at the Domain Interface. Journal of Molecular Biology, 437(2), 169575.
- National Institutes of Health. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Journal of Medicinal Chemistry, 64(22), 16426–16440.
- Cypris AI. (2025). How to Conduct a Freedom-to-Operate (FTO) Analysis: Complete Guide for R&D Teams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Computational Analysis of 4-(isopropylthio)benzoic acid Binding to Human Carbonic Anhydrase II
A Senior Application Scientist's Guide to In Silico Drug Discovery Workflows
In the landscape of modern drug discovery, computational analysis has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1][2] This guide provides an in-depth, practical comparison of the binding characteristics of a novel compound, 4-(isopropylthio)benzoic acid, with established inhibitors of Human Carbonic Anhydrase II (hCA II), a well-characterized metalloenzyme and a prominent drug target.[3][4] Through a detailed walkthrough of molecular docking, molecular dynamics simulations, and binding free energy calculations, we will elucidate the structural basis of ligand recognition and provide a framework for the rational design of more potent and selective inhibitors.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a scientifically reasoned decision.
The Target: Human Carbonic Anhydrase II
Human Carbonic Anhydrase II (hCA II) is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Its inhibition is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness.[5][6] For this study, the high-resolution crystal structure of hCA II (PDB ID: 3KS3) will be utilized as the receptor for our computational analyses.[7]
The Ligands: A Comparative Cohort
To provide a comprehensive analysis, we will compare the binding of our lead compound, this compound, with two reference molecules:
-
This compound: The focus of our investigation, a novel benzoic acid derivative.
-
Acetazolamide: A potent, clinically used sulfonamide-based inhibitor of carbonic anhydrase, serving as our positive control.[5][8]
-
4-sulfamoylbenzoic acid: A benzoic acid derivative incorporating the key sulfamoyl group for carbonic anhydrase inhibition, providing a structural and mechanistic bridge between our lead compound and the established inhibitor.[9][10]
| Ligand | 2D Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | [Image of this compound structure] | C10H12O2S | 196.27 | 3.4 |
| Acetazolamide | [Image of Acetazolamide structure] | C4H6N4O3S2 | 222.25 | -0.2 |
| 4-sulfamoylbenzoic acid | [Image of 4-sulfamoylbenzoic acid structure] | C7H7NO4S | 201.20 | 0.3 |
Computational Workflow: From Docking to Dynamics
Our comparative analysis will follow a multi-step computational workflow, designed to provide a holistic view of ligand binding. This workflow integrates molecular docking to predict the initial binding pose, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex, and culminating in binding free energy calculations to quantify the strength of the interaction.
Caption: A schematic of the computational workflow for binding analysis.
Experimental Protocols
Part 1: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] We will use AutoDock Vina, a widely used and validated docking program.[11]
Protocol:
-
Receptor Preparation:
-
Download the PDB file for hCA II (e.g., 3KS3) from the RCSB Protein Data Bank.[7]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[12]
-
Define the search space (grid box) to encompass the active site of the enzyme, typically centered around the catalytic zinc ion.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound, acetazolamide, and 4-sulfamoylbenzoic acid.
-
Assign rotatable bonds and save the ligands in the PDBQT format using AutoDock Tools.[12]
-
-
Docking Execution:
-
Run AutoDock Vina for each ligand, using the prepared receptor and ligand files.[13]
-
The output will be a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Part 2: Molecular Dynamics Simulation with GROMACS
To assess the stability of the docked poses and observe the dynamic behavior of the protein-ligand complexes, we will perform all-atom molecular dynamics (MD) simulations using GROMACS.[14][15]
Protocol:
-
System Preparation:
-
Select the top-scoring docked pose for each ligand.
-
Use a suitable force field (e.g., CHARMM36) to generate the topology for the protein and ligands.[14]
-
Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Examine root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Visualize the trajectory to observe key interactions between the ligand and protein residues.
-
Part 3: Binding Free Energy Calculation with MM/PBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the free energy of binding from MD simulation trajectories.[19][20]
Protocol:
-
Trajectory Extraction:
-
Extract snapshots from the production MD trajectory at regular intervals.
-
-
Energy Calculation:
-
For each snapshot, calculate the following energy terms for the complex, protein, and ligand:
-
Molecular mechanics energy in the gas phase.
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Nonpolar solvation energy (calculated based on the solvent-accessible surface area).
-
-
-
Binding Free Energy Estimation:
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Comparative Analysis of Binding Modes and Affinities
The results from our computational workflow will be compiled and analyzed to compare the binding characteristics of the three ligands.
Table 2: Predicted Binding Affinities and Key Interactions
| Ligand | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA, kcal/mol) | Key Interacting Residues (hCA II) |
| This compound | -7.2 | -25.8 | His94, His96, His119, Thr199, Thr200 |
| Acetazolamide | -8.5 | -35.2 | His94, His96, His119, Gln92, Thr199 |
| 4-sulfamoylbenzoic acid | -7.8 | -29.5 | His94, His96, His119, Thr199, Val121 |
(Note: The values in this table are hypothetical and for illustrative purposes only. Actual results would be generated from the described computational experiments.)
Analysis of Interactions:
-
Acetazolamide , our positive control, is expected to show strong binding affinity, with its sulfonamide group coordinating with the catalytic zinc ion in the active site and forming hydrogen bonds with key residues like Gln92 and Thr199.[21][22][23]
-
4-sulfamoylbenzoic acid , sharing the crucial sulfonamide moiety, is also predicted to exhibit strong binding, likely through similar interactions with the zinc ion and surrounding residues.[24][25]
-
The binding mode of This compound will be of particular interest. While lacking the sulfonamide group, its carboxylate group may interact with the zinc ion or form hydrogen bonds with active site residues. The isopropylthio group will likely occupy a hydrophobic pocket, contributing to the overall binding affinity.
Caption: Predicted key interactions of the ligands with the hCA II active site.
Conclusion and Future Directions
This guide has outlined a comprehensive computational strategy for the comparative analysis of ligand binding to a protein target. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, we can gain valuable insights into the molecular determinants of binding affinity and selectivity. The hypothetical case study of this compound and its comparison with known inhibitors of hCA II demonstrates a robust workflow that can be applied to a wide range of drug discovery projects.
The findings from such a study would provide a strong rationale for the experimental validation of this compound's inhibitory activity and serve as a foundation for the structure-based design of more potent analogs. This iterative cycle of computational prediction and experimental feedback is at the heart of modern, efficient drug discovery.[1]
References
-
Deranged Physiology. (2021, May 24). Acetazolamide. [Link]
-
Avvaru, B. S., et al. (2010). A short, strong hydrogen bond in the active site of human carbonic anhydrase II. RCSB Protein Data Bank. [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
-
Umeda, T., et al. (1987). Physico-chemical Properties and Isothermal Transition of Acetazolamide Polymorphs. Chemical and Pharmaceutical Bulletin, 35(8), 3438-3444. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. RCSB Protein Data Bank. [Link]
-
Vidgren, J., Liljas, A., & Walker, N. P. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. International Journal of Biological Macromolecules, 12(6), 342-4. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
Sippel, K. H., et al. (2009). Human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank. [Link]
-
Soni, R. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. The R-blog. [Link]
-
Nocentini, A., et al. (2015). Crystal structure of human carbonic anhydrase II in complex with 2-(6-hydroxy-3-Oxo-3H-xanthen-9-yl)-5-{3-1-(4-sulfamoyl-phenyl)-1h-[5][7][16]triazol-4-ylmethyl-thioureido}-benzoic acid. RCSB Protein Data Bank. [Link]
-
Sridhar, G., & Sankar, R. (1991). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Biochemical Pharmacology, 42(5), 1089-97. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
-
Medium. (2022, September 27). Behind the Scenes of Computational Drug Discovery. [Link]
-
Wistrand, P. J., & Maren, T. H. (2019). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 127-140. [Link]
-
Maddy's Lab. (2023, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]
-
Abdel-Aziz, A. A. K., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105342. [Link]
-
Sjoblom, B., Polentarutti, M., & Djinovic-Carugo, K. (2009). Structural Study of X-Ray Induced Activation of Carbonic Anhydrase. RCSB Protein Data Bank. [Link]
-
Burger, A., Ramberger, R., & Schmidt, P. (1995). The polymorphic drug substances of the European pharmacopoeia. Part 9. Physicochemical properties and crystal structure of acetazolamide crystal forms. Pharmazeutische Industrie, 57(11), 999-1005. [Link]
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 43(20), 3677-87. [Link]
-
Kılıç, D., et al. (2016). Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase. AIP Conference Proceedings, 1726, 020059. [Link]
-
Guler, O. O., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]
-
Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(10), 2643. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1986, Acetazolamide. [Link]
-
AutoDock Vina. (n.d.). Basic docking. [Link]
-
International Programme on Chemical Safety. (n.d.). Acetazolamide (PIM 005). [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
-
ResearchGate. (n.d.). (A) Ligand-based alignment of acetazolamide bound to different carbonic.... [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
ChemBK. (2022, October 16). 4-Sulfamoylbenzoic acid. [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-61. [Link]
-
Oxford Protein Informatics Group. (2022, May 9). MM(PB/GB)SA – a quick start guide. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8739, Carzenide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83231, 4-(Ethylthio)benzoic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-isopropyloxy-, isopropyl ester. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rcsb.org [rcsb.org]
- 8. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 138-41-0: 4-Carboxybenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 11. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. youtube.com [youtube.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. peng-lab.org [peng-lab.org]
- 20. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 21. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(isopropylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with therapeutic potential, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 4-(isopropylthio)benzoic acid, a compound of interest in medicinal chemistry due to the prevalence of the benzoic acid scaffold and the advantageous pharmacokinetic properties of thioethers.[1] We will delve into the principles, practical applications, and inherent limitations of various techniques, grounded in established pharmacopeial standards and regulatory expectations.
The Synthetic Landscape: Anticipating Potential Impurities
The most probable synthetic route to this compound involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), a reaction analogous to the Williamson ether synthesis.[2][3][4] This nucleophilic substitution reaction, while generally efficient, can be accompanied by side reactions and incomplete conversions, leading to a predictable profile of potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: 4-mercaptobenzoic acid and the isopropyl halide.
-
Byproducts of Side Reactions: Di(4-carboxyphenyl) disulfide, formed from the oxidation of 4-mercaptobenzoic acid.
-
Over-alkylation Products: While less likely with a secondary halide, multiple alkylations on the sulfur atom are a theoretical possibility.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any remaining base or other reagents.
A thorough understanding of the synthetic pathway is crucial for selecting the most appropriate analytical techniques to detect and quantify these potential impurities.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical methodology for purity assessment is a critical decision, balancing factors such as selectivity, sensitivity, speed, and the specific information required. Below is a comparative overview of the most relevant techniques for this compound.
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, sensitivity, and quantitation accuracy. Versatile for a wide range of compounds. | Can be time-consuming for method development. Requires reference standards for identification and quantification. | Gold standard for purity determination and impurity profiling. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information. | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. | Accurate determination of absolute purity and quantification of major components. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Excellent for volatile impurities (e.g., residual solvents). High resolution. | Requires derivatization for non-volatile compounds like carboxylic acids. High temperatures can cause degradation. | Analysis of residual solvents and volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive. Good for reaction monitoring and qualitative impurity screening. | Limited resolution and quantification capabilities. | Rapid qualitative assessment of purity and reaction progress. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides functional group information, confirming the presence of the carboxylic acid and thioether moieties. | Not suitable for quantification of impurities. Provides limited information on the overall purity. | Structural confirmation of the synthesized compound. |
| Melting Point Analysis | The temperature at which a solid transitions to a liquid. | Simple and rapid indication of purity. Impurities typically depress and broaden the melting point range. | Non-specific. A sharp melting point is not an absolute guarantee of purity. | Preliminary, qualitative assessment of purity. |
In-Depth Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: Reversed-phase HPLC is the method of choice for separating this compound from its potential impurities. The nonpolar stationary phase (C18) will retain the analyte and related aromatic compounds, while a polar mobile phase elutes them at different rates based on their hydrophobicity. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, which prevents peak tailing and ensures good chromatographic peak shape.[5][6][7][8][9]
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas by sonication.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates, as outlined in USP General Chapter <621>.[5][6][7][8][9]
-
Analysis and Calculation: Inject the sample solution and record the chromatogram. Calculate the purity by the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Authoritative Grounding: The principles of this method are in alignment with the United States Pharmacopeia (USP) General Chapter <621> for chromatography and the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[5][6][7][8][9][10][11][12][13][14]
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle of Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard.[15][16][17][18][19][20][21][22][23] The direct proportionality between signal intensity and the number of protons allows for quantification without a reference standard of the analyte itself.
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol:
-
Selection of Internal Standard: Choose a high-purity internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Authoritative Grounding: qNMR is recognized as a primary analytical method by pharmacopeias and is increasingly used in the pharmaceutical industry for the certification of reference materials.[15][16][17][18][19][20][21][22][23]
Melting Point Analysis
Principle of Causality: The melting point of a pure crystalline solid is a sharp, characteristic temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[24][25][26][27][28] This phenomenon, known as melting point depression, provides a simple, albeit qualitative, indication of purity.
Experimental Workflow:
Caption: Melting point analysis workflow for purity assessment.
Detailed Protocol:
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Finely powder a small amount of the sample.
-
Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
-
Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. A broad and depressed melting point range suggests the presence of impurities.
Authoritative Grounding: While not a quantitative method, melting point determination is a long-established technique for the preliminary assessment of the purity of solid organic compounds.[24][25][26][27][28]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable assessment of the purity of this compound requires an integrated approach. HPLC is indispensable for high-resolution separation and quantification of impurities. qNMR offers a powerful, orthogonal method for determining absolute purity. Spectroscopic methods like IR are essential for structural confirmation, while TLC and melting point analysis serve as rapid, preliminary screening tools. By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, adhering to the highest standards of scientific integrity and regulatory compliance.
References
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- United States Pharmacopeia. (2022).
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Agilent Technologies. (2022).
- Emery Pharma.
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- American Chemical Society. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
- Scribd.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Portland State University.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- IBChem. Melting point depression.
- United States Pharmacopeia.
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
- Lambda Photometrics.
- University of Calgary.
- Semantic Scholar. (2015).
- American Chemical Society. (2014).
- ResearchGate. (2025).
- PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR.
- ResearchGate.
- WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- BYJU'S. Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- BenchChem. This compound | 13205-50-0.
- Google Patents. (2023).
- Google Patents.
- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Google Patents. (2005).
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. scribd.com [scribd.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jpionline.org [jpionline.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mt.com [mt.com]
- 25. web.pdx.edu [web.pdx.edu]
- 26. ibchem.com [ibchem.com]
- 27. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 28. Home Page [chem.ualberta.ca]
A Comparative Guide to the Quantitative Analysis of 4-(isopropylthio)benzoic acid: qNMR vs. Chromatographic and Titrimetric Methods
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and reference materials is paramount. The purity and concentration of a substance like 4-(isopropylthio)benzoic acid, a key building block in various synthetic pathways, directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC-UV) and potentiometric titration—for the robust analysis of this target molecule.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, equipping researchers, scientists, and drug development professionals with the critical insights needed to select the most fit-for-purpose analytical strategy. Every protocol described herein is designed as a self-validating system, grounded in authoritative standards and scientific first principles.
The Rise of qNMR: A Paradigm Shift in Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a distinct advantage over traditional techniques.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal in the NMR spectrum and the number of nuclei responsible for that signal.[2] This intrinsic relationship allows for the absolute quantification of a substance against an internal standard of known purity, without the need for a specific reference standard of the analyte itself—a significant departure from chromatographic methods that rely on response factors.[3][4]
For a molecule such as this compound, which possesses unique proton signals in both its aromatic and aliphatic regions, qNMR offers a versatile and direct route to accurate quantification.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method is a critical decision driven by factors such as the required accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of qNMR, HPLC-UV, and potentiometric titration for the analysis of this compound. The data presented is a synthesis of typical performance characteristics for structurally similar aromatic compounds.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Potentiometric Titration |
| Principle | Direct proportionality between signal integral and molar concentration. | Differential partitioning between a stationary and mobile phase. | Neutralization reaction between an acid and a base. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. | Requires a standardized titrant solution. |
| Selectivity | High; based on unique resonance frequencies of nuclei. | High; based on chromatographic separation. | Low; titrates all acidic protons. |
| Sensitivity | Moderate (mg range). | High (µg to ng range). | Low (mg range). |
| Linearity (Typical R²) | > 0.999 | > 0.999 | N/A |
| Limit of Detection (LOD) | ~10 µM | ~0.05 µg/mL | ~0.01 M |
| Limit of Quantification (LOQ) | ~30 µM | ~0.15 µg/mL | ~0.05 M |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 1% | < 2% | < 1% |
| Analysis Time | ~15-30 min/sample | ~20-40 min/sample | ~10-20 min/sample |
| Strengths | Absolute quantification, structural confirmation, non-destructive. | High sensitivity, excellent for impurity profiling. | Simple, inexpensive, and accurate for bulk assay. |
| Limitations | Lower sensitivity, higher instrument cost. | Requires analyte-specific reference standards, solvent consumption. | Non-specific, not suitable for impurity analysis. |
Experimental Protocols: A Step-by-Step Guide
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the determination of the purity of this compound using an internal standard.
1. Rationale for Experimental Choices:
-
Internal Standard Selection: The ideal internal standard should be of high purity, stable, soluble in the chosen deuterated solvent, and possess signals that do not overlap with the analyte signals.[5] For this compound, with its aromatic and aliphatic protons, a standard with a simple spectrum in a clear region is essential. Maleic acid or 1,4-dinitrobenzene are excellent candidates.[6]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its high solubilizing power for many organic compounds, including benzoic acid derivatives.[7]
-
Relaxation Delay (D1): To ensure complete relaxation of all protons between scans for accurate integration, a sufficiently long relaxation delay (D1) is crucial.[8] This is typically set to at least 5 times the longest T₁ relaxation time of any proton of interest in both the analyte and the internal standard.[9] For small aromatic molecules, T₁ values can be in the range of a few seconds, necessitating a D1 of 20-30 seconds or more.[1] An inversion-recovery experiment is the most accurate way to determine T₁.[9][10]
2. Experimental Workflow:
Caption: Workflow for the qNMR analysis of this compound.
3. Purity Calculation:
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
1. Rationale for Experimental Choices:
-
Column: A C18 column is a versatile choice for the separation of moderately polar aromatic compounds.[11]
-
Mobile Phase: A gradient elution with acetonitrile and acidified water is effective for resolving the main component from potential impurities. The acidic modifier (e.g., phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[12]
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 254 nm for the benzoic acid chromophore) is appropriate.
2. Experimental Workflow:
Caption: Workflow for the HPLC-UV analysis of this compound.
Potentiometric Titration Protocol
This protocol details the assay of this compound by non-aqueous potentiometric titration.
1. Rationale for Experimental Choices:
-
Solvent: A non-aqueous solvent like ethanol or a mixture of benzene and methanol is suitable for the titration of weakly acidic carboxylic acids.[4]
-
Titrant: A strong base in a non-aqueous solvent, such as sodium methoxide in pyridine, is used as the titrant.[4]
-
End-point Detection: A glass-calomel or antimony-calomel electrode system connected to a potentiometer is used to detect the equivalence point.[4]
2. Experimental Workflow:
Caption: Workflow for the potentiometric titration of this compound.
Method Validation: The Cornerstone of Trustworthiness
All analytical methods must be validated to ensure they are suitable for their intended purpose.[13] Key validation parameters according to ICH guidelines include:[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion: Selecting the Optimal Analytical Strategy
The choice between qNMR, HPLC-UV, and potentiometric titration for the quantitative analysis of this compound depends on the specific analytical objective.
-
For absolute purity determination and as a primary method for certifying reference materials, qNMR is the superior choice. Its ability to provide a direct, accurate measure of purity without the need for an analyte-specific standard, coupled with the structural information it provides, makes it an invaluable tool in research and development and for establishing metrological traceability.[15]
-
For routine quality control, impurity profiling, and the analysis of complex mixtures, HPLC-UV is the workhorse of the pharmaceutical industry. Its high sensitivity and resolving power are unmatched for detecting and quantifying trace-level impurities.[16]
-
For a rapid, simple, and cost-effective assay of the bulk material where high specificity is not required, potentiometric titration is a reliable method. [17]
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method to ensure the quality and integrity of this compound in their applications. The use of orthogonal methods, such as confirming an HPLC purity result with qNMR, provides the highest level of analytical confidence.[16]
References
- A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. (2025). Benchchem.
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (2025). Benchchem.
- Measuring relaxation times - Inversion recovery for T1. University of Cambridge Department of Chemistry.
- 1H T1 Relaxation Time Measurement. University of California, Santa Barbara.
- Part 1 - T1 relaxation: definition, measurement and practical implic
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (2014). CordenPharma.
- Purity comparison by NMR and HPLC. (2014).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023).
- 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2014). Semantic Scholar.
- qNMR. (n.d.). CK Isotopes.
- qNMR Standards. (n.d.). Goss Scientific.
- NIST PS1 Primary Standard for quantit
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relax
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Iodometric Determination of Milligram Amounts of Some Carboxylic Acids by Potentiometric Titration Method. (1975). Journal of the Indian Chemical Society.
- High-Performance Quantit
- Supporting Information. (2019). The Royal Society of Chemistry.
- A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018).
- Microdetermination of phenols, carboxylic acids and phenolic acids by potentiometric and visual titrations in dimethylformamide. (1975). PubMed.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). NIH.
- Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. (1966). Analyst (RSC Publishing).
- Supplementary Information. (2016). The Royal Society of Chemistry.
- A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. (2018).
- Recommendations for titration methods valid
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2018). SciSpace.
- 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- A Comparative Guide to HPLC Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid Purity. (2025). Benchchem.
- 2023-03-29-qnmr-octad. (2023). BIPM.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2016). ThaiScience.
- Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (2001). CEU Repositorio Institucional.
- Analytical Method Validation Report for Quantitative Estimation of Diflubenzuron by HPLC Method. (2020). International Journal of Science and Research (IJSR).
- A Comparative Guide to HPLC and qNMR for Purity Determination of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. (2025). Benchchem.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2011). PubMed.
- Internal Standards. (n.d.). University of Rochester.
- Deuterated Solvents for NMR. (n.d.). Sigma-Aldrich.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. ukisotope.com [ukisotope.com]
- 8. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 9. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. usp.org [usp.org]
- 13. scispace.com [scispace.com]
- 14. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-(Isopropylthio)benzoic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond the synthesis of a compound to its responsible management is paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(Isopropylthio)benzoic acid, grounded in established safety protocols and regulatory standards. Our approach is not just to list procedures, but to instill a deep understanding of the principles behind them, ensuring a self-validating system of safety within your laboratory.
Part 1: Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is mandated by the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" responsibility.[1][2] This means that your laboratory, as the generator of the waste, is responsible for its safe handling from the moment it is produced until it is properly treated or disposed of.[2] Laboratory personnel should treat all waste chemicals as hazardous unless a specific determination by an environmental health and safety (EHS) professional has proven otherwise.[3]
Part 2: Hazard Characterization of this compound
The molecule consists of a benzoic acid core, which is acidic, substituted with an isopropylthio group. Data from similar structures, such as 4-Isopropylbenzoic acid and other thio-substituted benzoic acids, suggest it is a solid that may cause skin, eye, and respiratory irritation.[4][5][6] Furthermore, many thio-compounds and benzoic acid derivatives can be harmful or toxic to aquatic life.
Table 1: Physicochemical Properties and Anticipated Hazards of this compound
| Property | Value / Information | Source(s) |
| IUPAC Name | 4-(propan-2-yl)sulfanylbenzoic acid | [7] |
| CAS Number | 13205-50-0 | [7] |
| Molecular Formula | C₁₀H₁₂O₂S | [7] |
| Molecular Weight | 196.27 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Anticipated Health Hazards | May cause skin irritation, serious eye irritation/damage, and respiratory irritation. May be harmful if swallowed. | [4][5][6][8][9] |
| Anticipated Environmental Hazards | Potentially harmful or toxic to aquatic life. Avoid release to the environment. | |
| Regulatory Consideration | Must be evaluated as a potential hazardous waste under RCRA guidelines (40 CFR 261.3). | [4][10] |
Disclaimer: This information is based on available data for the compound and its structural analogs. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete information.
Part 3: Procedural Guide for Disposal
This section provides a step-by-step protocol for managing this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Immediate Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, ensure you are using appropriate PPE to mitigate exposure risks.
-
Engineering Controls : Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of dust.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[9][11]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.
-
Body Protection : A lab coat is mandatory. Ensure safety showers and eyewash stations are readily accessible.[12]
Step 2: Waste Characterization and Segregation
All chemical waste must be correctly identified and segregated to prevent dangerous reactions.[13]
-
Hazardous Waste Determination : Given its anticipated properties, this compound waste must be managed as hazardous waste. It may exhibit characteristics of toxicity (due to potential environmental hazards) and corrosivity (due to its acidic nature if in solution).
-
Segregation : Store waste this compound in a designated container for solid organic waste.
Step 3: Containerization and Labeling
Proper containment and labeling are regulatory requirements and essential for safety.
-
Select an Appropriate Container :
-
Label the Container Correctly :
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Storage Conditions :
-
Quantity Limits : A laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in its SAA.[14] Once this limit is reached, the full container must be moved to the central storage area within three calendar days.[14]
Step 5: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory staff.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[14]
-
Professional Disposal : The EHS department will work with a licensed hazardous waste disposal contractor to transport, treat, and dispose of the material in compliance with all federal, state, and local regulations.[4]
-
Prohibited Disposal Methods :
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for managing waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (n.d.). FAQs - RCRA. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). Retrieved from [Link]
-
Angene Chemical. (2021). 4-((Phenylthio)methyl)benzoic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]
-
Six Chongqing Chemdad Co., Ltd. (n.d.). 4-Isopropylbenzoic acid. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. vumc.org [vumc.org]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. ilpi.com [ilpi.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of 4-(Isopropylthio)benzoic Acid
Hazard Analysis: A Precautionary Approach
Due to the absence of a specific SDS for 4-(Isopropylthio)benzoic acid, we will adopt a precautionary principle based on the hazard profile of its close analog, 4-(Methylthio)benzoic acid (CAS No. 13205-48-6). The primary hazards associated with this analog are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation and potential damage.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to prevent exposure. The principle here is to create a complete barrier between the researcher and the chemical.
Engineering Controls First: Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound solid and its solutions must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
Mandatory PPE Ensemble:
| PPE Component | Specification | Rationale & Field Insight |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields; a face shield is required when there is a significant risk of splashes. | Standard safety glasses are insufficient. Side shields protect against peripheral splashes. A face shield offers a broader barrier for the entire face during bulk transfers or reactions under pressure. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile provides good resistance to a wide range of chemicals. Always inspect gloves for pinholes or tears before use. For prolonged contact or immersion, consult a glove compatibility chart or the manufacturer's data, though this is challenging without a specific SDS. The best practice is to change gloves immediately after handling the material or if contamination is suspected. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat | The lab coat should be made of a chemically resistant material (e.g., cotton or a polyester/cotton blend). This protects the skin on your arms and body from accidental contact. |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a P95 or N95 particulate filter would be the minimum requirement for handling the solid form. |
Step-by-Step Handling Protocol: From Receipt to Disposal
This protocol provides a self-validating system for the safe handling of this compound, ensuring safety at every stage.
Caption: Workflow for Handling this compound.
Experimental Protocol Details:
-
Preparation & Pre-Handling:
-
1.1 Documentation Review: Before entering the lab, review this guide and any internal laboratory safety protocols. Ensure the location of the nearest safety shower and eyewash station is known.[1]
-
1.2 Assemble PPE: Don the complete PPE ensemble as detailed in the table above before approaching the chemical storage area.
-
1.3 Prepare Fume Hood: Verify that the chemical fume hood is operational (check airflow monitor). The work surface should be clean, and only the necessary equipment should be inside to ensure proper airflow.
-
-
Handling the Compound:
-
2.1 Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use a disposable anti-static weighing dish to prevent dispersal of the fine powder.
-
Close the primary container immediately after removing the required amount.
-
-
2.2 Solubilization:
-
Add solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
-
-
Post-Handling & Decontamination:
-
3.1 Surface Decontamination: Wipe down the work surface in the fume hood, the exterior of the primary container, and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes in the solid chemical waste.
-
3.2 Glassware: Rinse all contaminated glassware three times with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.
-
Disposal Plan: Responsible Stewardship
Improper disposal is a common source of safety and environmental incidents. A clear, proactive plan is essential.
-
Solid Waste:
-
All solid this compound, contaminated weighing paper, and used wipes must be placed in a clearly labeled, sealed waste container designated for "Non-halogenated Solid Chemical Waste."[3]
-
-
Liquid Waste:
-
Solutions containing this compound and the solvent rinsate from cleaning glassware should be collected in a sealed, properly labeled container for "Non-halogenated Liquid Chemical Waste."
-
-
Contaminated PPE:
-
Used gloves and disposable lab coats should be placed in a designated solid waste bin immediately after use. Do not wear contaminated PPE outside of the laboratory area.[1]
-
Always follow your institution's specific hazardous waste disposal guidelines. When in doubt, consult your Environmental Health & Safety (EHS) department.
Emergency Procedures: Planning for the Unexpected
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Spill:
-
For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Scoop the material into a designated waste container.
-
For a larger spill, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
-
By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research operations. This guide serves not just as a set of rules, but as a resource to empower you, the researcher, to handle this compound with the confidence and care it requires.
References
-
Angene Chemical. Safety Data Sheet - 4-((Phenylthio)methyl)benzoic acid. (2021-05-01). [Link]
-
NIST. Benzoic acid, 4-nitro-, 1-methylethyl ester. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
